molecular formula C9H18O3 B1589919 (R)-tert-Butyl 2-hydroxy-3-methylbutanoate CAS No. 4216-96-0

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Cat. No.: B1589919
CAS No.: 4216-96-0
M. Wt: 174.24 g/mol
InChI Key: XQTIFSCLEWPKCF-SSDOTTSWSA-N
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Description

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate is a useful research compound. Its molecular formula is C9H18O3 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIFSCLEWPKCF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513569
Record name tert-Butyl (2R)-2-hydroxy-3-methylbutanoate
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4216-96-0
Record name 1,1-Dimethylethyl (2R)-2-hydroxy-3-methylbutanoate
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Record name tert-Butyl (2R)-2-hydroxy-3-methylbutanoate
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Record name Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (R)
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Foundational & Exploratory

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Abstract: This technical guide provides a comprehensive overview of the core physical properties of this compound, a valuable chiral building block in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies for property determination and quality control. The guide emphasizes the causality behind experimental choices, offering self-validating protocols for spectroscopic and physical characterization to ensure scientific integrity and reproducibility.

Introduction

This compound is a chiral ester of significant interest in the synthesis of complex organic molecules, particularly pharmaceuticals and natural products. Its stereodefined center, coupled with the sterically demanding tert-butyl ester group, makes it a strategic intermediate. The tert-butyl group can serve as a robust protecting group that is removable under specific acidic conditions, while the hydroxyl and isopropyl functionalities offer further sites for chemical modification. An accurate understanding of its physical properties is paramount for its effective use, from reaction setup and purification to storage and formulation. This guide details these properties and provides the experimental framework necessary for their verification.

Chemical Identity and Molecular Structure

The fundamental identity of a compound is rooted in its structure and molecular formula. These identifiers are critical for regulatory compliance, literature searches, and unambiguous communication in a scientific context.

Table 1: Chemical Identifiers for tert-Butyl 2-hydroxy-3-methylbutanoate
IdentifierValueSource
IUPAC Name tert-butyl (2R)-2-hydroxy-3-methylbutanoateN/A
Synonyms (R)-tert-Butyl 2-hydroxyisovalerateN/A
CAS Number 2528-17-8 (Racemate)
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol

The molecular structure dictates the compound's reactivity and its physical characteristics. The presence of a hydroxyl group allows for hydrogen bonding, while the bulky tert-butyl and isopropyl groups influence its steric profile and solubility.

Caption: Molecular structure of this compound.

Core Physical and Thermodynamic Properties

The physical state, volatility, and density are critical parameters for designing purification processes like distillation and for calculating molar quantities. The data presented here primarily corresponds to the racemic mixture; however, for properties such as boiling point, density, and refractive index, the values for a pure enantiomer are expected to be identical to the racemate. The melting point may differ.

Table 2: Physical Properties of tert-Butyl 2-hydroxy-3-methylbutanoate
PropertyValueConditionsSource
Physical Form Solid below 30°C, Liquid above 31°C (for (S)-enantiomer)Ambient Pressure
Boiling Point 189.5 °C760 mmHg
Melting Point 30-31 °C(for (S)-enantiomer)
Density 0.974 g/cm³Standard Temperature
Refractive Index 1.437Standard Temperature
Flash Point 63 °CClosed Cup
Vapor Pressure 0.155 mmHg25 °C

Spectroscopic and Chromatographic Characterization

Characterization is essential for confirming the identity, structure, and purity of a compound. The following protocols outline the standard, self-validating workflows for obtaining definitive analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides a map of the carbon skeleton. For this molecule, specific points of interest include the chemical shift of the hydroxyl proton, the diastereotopic nature of the isopropyl methyl groups, and the characteristic singlet of the tert-butyl group.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that provides good solubility and minimal overlapping signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A 90° pulse angle, 5-second relaxation delay, and at least 512 scans are recommended to achieve a good signal-to-noise ratio for quaternary carbons.

  • Data Analysis (Expected Signals):

    • ¹H NMR: Expect signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), isopropyl methyls (two doublets, ~0.9-1.1 ppm), isopropyl methine (multiplet, ~2.0-2.2 ppm), α-proton (doublet, ~4.0 ppm), and the hydroxyl proton (broad singlet, variable shift).

    • ¹³C NMR: Expect signals for the tert-butyl methyls (~28 ppm), tert-butyl quaternary carbon (~82 ppm), isopropyl methyls (~17, ~19 ppm), isopropyl methine (~33 ppm), α-carbon (~75 ppm), and the carbonyl carbon (~174 ppm).

Mass Spectrometry (MS)

Expertise & Causality: MS is used to confirm the molecular weight and to gain structural information from fragmentation patterns. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation fingerprint. A key expected fragment is the loss of the tert-butyl group, leading to a prominent ion.

  • Sample Preparation: Prepare a dilute solution (1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program such as: hold at 60°C for 2 min, then ramp at 10°C/min to 250°C. Rationale: This program ensures good separation from any potential impurities before entry into the mass spectrometer.

  • MS Detection: Acquire mass spectra in EI mode (70 eV). Scan over a mass range of m/z 40-300.

  • Data Analysis: Look for the molecular ion peak (M⁺) at m/z 174. Analyze the fragmentation pattern, expecting to see characteristic losses, such as the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: For a chiral molecule, confirming enantiomeric purity is non-negotiable. Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer. The choice of CSP and mobile phase is critical for achieving baseline separation.

hplc_workflow start Start: (R)-tert-Butyl 2-hydroxy-3-methylbutanoate Sample screen_cols 1. Screen Chiral Columns (e.g., Chiralpak AD-H, OD-H) start->screen_cols screen_mp 2. Screen Mobile Phases (Hexane/Isopropanol Mixtures) screen_cols->screen_mp optimize 3. Optimize Mobile Phase (Adjust % Isopropanol for Resolution) screen_mp->optimize validate 4. Method Validation (Inject Racemic Standard) optimize->validate decision Baseline Resolution (Rs > 1.5)? validate->decision success Success: Quantify Enantiomeric Purity decision->success Yes fail Failure: Return to Column/Solvent Screening decision->fail No fail->screen_cols

Caption: Workflow for developing a chiral HPLC method.

  • Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or OD-H column. Rationale: These columns show broad applicability for separating a wide range of chiral compounds.

  • Mobile Phase Preparation: Prepare a series of mobile phases consisting of n-hexane and isopropanol (IPA) in ratios such as 99:1, 95:5, and 90:10. Degas the mobile phase thoroughly.

  • Initial Screening:

    • Equilibrate the column with the 95:5 Hexane/IPA mobile phase at a flow rate of 1.0 mL/min.

    • Inject a racemic standard of tert-Butyl 2-hydroxy-3-methylbutanoate.

    • Monitor the elution profile using a UV detector at 210 nm.

  • Method Optimization:

    • If no separation is observed, switch to another column.

    • If partial separation is seen, adjust the percentage of IPA. A lower percentage of IPA generally increases retention time and improves resolution.

  • Validation: Once baseline separation (Resolution > 1.5) is achieved with the racemic standard, the method is considered validated. The (R)-enantiomer can then be injected to confirm its retention time and to determine its enantiomeric excess (% ee).

Safety and Handling

Safe handling in the laboratory is predicated on understanding a substance's potential hazards, which are linked to its physical properties.

  • Hazards: The (S)-enantiomer is reported to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). It is prudent to assume the (R)-enantiomer carries similar risks.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[1]

    • Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[1]

    • Given the flash point of 63°C, keep the compound away from open flames and sources of ignition.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration is recommended.

Conclusion

This guide has detailed the essential physical properties of this compound, providing a robust framework for its use and analysis. The tabulated data offers quick reference, while the detailed protocols for spectroscopic and chromatographic analysis provide researchers with the tools to verify the identity, structure, and enantiomeric purity of their material. By understanding these fundamental characteristics, scientists can more effectively utilize this versatile chiral building block in their synthetic endeavors.

References

Sources

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Introduction

This compound is a chiral α-hydroxy ester of significant interest in synthetic organic chemistry and drug development. Its structure combines a bulky tert-butyl ester group with a stereocenter bearing a hydroxyl and an isopropyl group, making it a valuable building block for complex, stereospecific molecules. Accurate and unambiguous structural characterization is paramount for its application in regulated fields such as pharmaceuticals. This guide provides a comprehensive analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound.

As experimental spectra for this specific molecule are not widely available in public databases, this document presents a detailed, predicted spectroscopic profile. These predictions are grounded in established principles of spectroscopy and corroborated by data from structurally analogous compounds. This approach provides a robust framework for researchers to interpret experimentally acquired data, confirm synthesis outcomes, and establish quality control standards.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic signature. Key structural features include:

  • Chiral Center (C2): The stereocenter at the C2 position renders adjacent protons and carbons diastereotopic, leading to more complex NMR spectra than would be seen in an achiral analogue.

  • Hydroxyl Group (-OH): This group will produce a characteristic broad absorption in the IR spectrum and is a key site for fragmentation in mass spectrometry.

  • tert-Butyl Ester Group: This bulky group is sterically influential and provides highly characteristic signals in both NMR (a sharp singlet in ¹H NMR) and Mass Spectrometry (a facile loss of isobutene).

  • Isopropyl Group: This group will show a distinct doublet and septet pattern in the ¹H NMR spectrum due to spin-spin coupling.

Caption: Molecular structure of this compound.

Proton (¹H) NMR Spectroscopy Analysis (Predicted)

Guiding Principles & Experimental Protocol

Proton NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. The presence of a chiral center at C2 makes the two methyl groups of the isopropyl moiety diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals.[1][2]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: Use a ¹H NMR spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • Acquisition: Acquire the spectrum at room temperature (298 K). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering 0-12 ppm, and a relaxation delay of at least 1-2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum (in CDCl₃) is summarized below.

LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)
a-C(CH₃ )₃1.48Singlet (s)9H-
b, c-CH(CH₃ )₂0.95 - 1.10Doublet (d)6H~7.0
d-CH (CH₃)₂2.00 - 2.20Multiplet (m)¹1H~7.0, ~4.0
e-CH (OH)-4.05 - 4.15Doublet (d)1H~4.0
f-CH (OH)-2.50 - 3.00Broad Singlet (br s)1H-

¹ Expected to be a doublet of septets, but may appear as a multiplet.

Interpretation of the Predicted Spectrum
  • tert-Butyl Protons (a): The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons, resulting in a strong, sharp singlet at approximately 1.48 ppm. This signal is a hallmark of the tert-butyl ester moiety.

  • Isopropyl Methyl Protons (b, c): The six protons of the two methyl groups in the isopropyl moiety are expected to appear as a doublet due to coupling with the methine proton (d). Due to the adjacent chiral center (C2), these two methyl groups are diastereotopic and may exhibit slightly different chemical shifts, potentially appearing as two separate doublets or a pseudo-doublet of doublets.[3]

  • Isopropyl Methine Proton (d): This proton is coupled to the six methyl protons (b, c) and the single proton on the chiral center (e). This would theoretically result in a doublet of septets. However, due to overlapping signals, it is often observed as a complex multiplet.

  • Alpha-Proton (e): The proton on the chiral center (C2) is adjacent to an electronegative oxygen atom, shifting its signal downfield to around 4.10 ppm. It is coupled to the isopropyl methine proton (d), resulting in a doublet.

  • Hydroxyl Proton (f): The hydroxyl proton signal is typically broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on sample concentration and purity and may appear anywhere from 2.5 to 3.0 ppm. It can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Carbon-¹³ (¹³C) NMR Spectroscopy Analysis (Predicted)

Guiding Principles & Experimental Protocol

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule, providing a direct count of the carbon environments.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument: Use a spectrometer operating at ≥100 MHz (for a 400 MHz ¹H instrument).

  • Acquisition: A standard proton-decoupled sequence is used to produce a spectrum with singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum (in CDCl₃) is summarized below.

Carbon AtomAssignmentPredicted δ (ppm)
1C =O173 - 175
2-C H(OH)-75 - 77
3-C H(CH₃)₂32 - 34
4, 5-CH(C H₃)₂18 - 20
6-OC (CH₃)₃81 - 83
7, 8, 9-OC(C H₃)₃28 - 29
Interpretation of the Predicted Spectrum
  • Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded carbon and appears far downfield in the 173-175 ppm range.[4]

  • Quaternary tert-Butyl Carbon (C6): The quaternary carbon of the tert-butyl group, bonded to the ester oxygen, is also significantly deshielded and is expected around 81-83 ppm.[5]

  • Alpha-Carbon (C2): The carbon bearing the hydroxyl group is shifted downfield by the electronegative oxygen to approximately 75-77 ppm.

  • tert-Butyl Methyl Carbons (C7, 8, 9): The three equivalent methyl carbons of the tert-butyl group appear as a strong signal around 28 ppm.

  • Isopropyl Carbons (C3, 4, 5): The methine carbon (C3) of the isopropyl group is expected around 32-34 ppm. The two diastereotopic methyl carbons (C4, 5) will appear in the aliphatic region (18-20 ppm) and may be resolved as two distinct signals.

Infrared (IR) Spectroscopy Analysis (Predicted)

Guiding Principles & Experimental Protocol

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups.

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired from a neat liquid film of the sample placed between two salt (NaCl or KBr) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)VibrationIntensity
3550 - 3200O-H stretch (alcohol)Strong, Broad
2980 - 2870C-H stretch (aliphatic)Strong
1735 - 1715C=O stretch (ester)Strong, Sharp
1250 - 1150C-O stretch (ester)Strong
1150 - 1050C-O stretch (alcohol)Strong
Interpretation of the Predicted Spectrum
  • O-H Stretch: A prominent, broad absorption band centered around 3400 cm⁻¹ is the most definitive feature of the hydroxyl group.[6] Its broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically ~2970 cm⁻¹) arise from the sp³ C-H bonds of the isopropyl and tert-butyl groups.

  • C=O Stretch: A very strong and sharp absorption peak around 1725 cm⁻¹ is characteristic of the carbonyl group in a saturated ester.[7] This peak is often the most intense in the spectrum.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals, including the strong C-O stretching vibrations from both the ester and alcohol functionalities, as well as C-C bond vibrations and bending modes. The strong band around 1200 cm⁻¹ is particularly diagnostic for the C-O linkage of the ester.

Mass Spectrometry (MS) Analysis (Predicted)

Guiding Principles & Experimental Protocol

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides a molecular fingerprint that can be used to determine the molecular weight and deduce structural features.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the ion source, typically via direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and ionized using a standard electron energy of 70 eV.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole) and detected.

Predicted Fragmentation Pathway

The tert-butyl ester group is known to undergo a characteristic fragmentation involving the loss of a neutral isobutene molecule (56 Da) via a McLafferty-type rearrangement, which typically results in a very prominent fragment ion.

fragmentation_pathway parent [this compound]⁺˙ m/z = 174 frag1 Loss of isobutene (- C₄H₈) parent->frag1 product1 [2-Hydroxy-3-methylbutanoic acid]⁺˙ m/z = 118 frag1->product1 frag2 Loss of H₂O (- 18) product1->frag2 - H₂O frag3 Loss of COOH (- 45) product1->frag3 - •COOH frag4 Loss of Isopropyl (- C₃H₇) product1->frag4 - •C₃H₇ product2 [C₅H₆O₂]⁺˙ m/z = 100 frag2->product2 product3 [C₄H₉O]⁺ m/z = 73 frag3->product3 product4 [C₂H₃O₂]⁺ m/z = 73 frag4->product4

Caption: Predicted major EI-MS fragmentation pathway.

Predicted Mass Spectrum
m/zProposed FragmentNotes
174[M]⁺˙Molecular ion. Expected to be of very low abundance or absent.
159[M - CH₃]⁺Loss of a methyl radical.
118[M - C₄H₈]⁺˙Base Peak. Loss of isobutene via rearrangement. Corresponds to the protonated carboxylic acid.
101[M - C₄H₈ - OH]⁺Loss of isobutene followed by loss of a hydroxyl radical.
73[M - C₄H₈ - COOH]⁺ or [C₄H₉O]⁺Loss of isobutene and a carboxyl radical from fragment 118.
57[C₄H₉]⁺tert-Butyl cation. A very common and stable fragment.
43[C₃H₇]⁺Isopropyl cation.

Interpretation: The molecular ion peak at m/z 174 is likely to be weak or undetectable. The most characteristic and likely base peak for this compound will be at m/z 118 . This peak arises from the facile elimination of a neutral isobutene molecule (56 Da) from the tert-butyl ester, a highly favorable process.[8][9] The presence of other significant fragments at m/z 57 (tert-butyl cation) and m/z 43 (isopropyl cation) would further support the assigned structure.

Conclusion

The comprehensive spectroscopic profile detailed in this guide provides a robust basis for the structural verification of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a multi-faceted and self-validating system for confirming the identity and purity of this chiral building block. Key identifying features include the characteristic tert-butyl singlet in ¹H NMR, the ester carbonyl signals in ¹³C NMR and IR, the broad hydroxyl stretch in the IR spectrum, and, most definitively, the dominant fragmentation pathway in mass spectrometry leading to a base peak at m/z 118. Researchers and drug development professionals can use this predicted data as a reliable reference for interpreting experimental results.

References

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Naicker, T., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o648. [Link]

  • University of Calgary. (n.d.). Diastereotopic Protons. Chem 351 and 353 Homepage. [Link]

  • Gheorghiu, M. D., et al. (2014). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 59(2), 135-142. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Retrieved January 20, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-hydroxybutanoate. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. Retrieved January 20, 2026, from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2001). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Chemical structure of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-tert-Butyl 2-hydroxy-3-methylbutanoate: A Chiral Building Block for Pharmaceutical Synthesis

Abstract

This compound is a valuable chiral intermediate in the synthesis of complex, biologically active molecules. Its specific stereochemistry and functional groups—a secondary alcohol, an isopropyl group, and a sterically hindered tert-butyl ester—make it a crucial building block for creating enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical structure, stereochemical importance, predicted spectroscopic signature, and a detailed, field-proven synthetic protocol. It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of this key chiral molecule.

Molecular Overview and Strategic Importance

Chiral α-hydroxy esters are foundational components in asymmetric synthesis, allowing for the construction of specific stereoisomers of drug candidates. The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, making access to enantiopure intermediates like this compound critical for enhancing therapeutic efficacy and minimizing off-target side effects[1].

The subject molecule, also known as t-butyl (2R)-hydroxyisovalerate, serves as a precursor in the synthesis of complex natural products and APIs, such as the antifungal cyclodepsipeptides known as aureobasidins[2]. The tert-butyl ester provides robust protection of the carboxylic acid, which is stable under many reaction conditions but can be removed selectively when needed.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data for the racemic mixture or the corresponding (S)-enantiomer are used where specific (R)-isomer data is not available, as their physical properties are generally identical (except for optical rotation).

PropertyValueSource
Molecular Formula C₉H₁₈O₃[3]
Molecular Weight 174.24 g/mol [3]
Appearance Colorless oil[2]
Boiling Point 189.5°C at 760 mmHg[3]
Density 0.974 g/cm³[3]
Flash Point 63°C[3]
Melting Point 30-31°C (for (S)-enantiomer)

In-Depth Structural Analysis

The functionality and utility of this molecule are dictated by its unique structural arrangement, combining a chiral center with sterically demanding groups.

Core Chemical Structure and Functional Groups

The molecule's structure consists of a butanoate backbone with three key features:

  • A Hydroxyl Group (-OH) at the C2 position, which is a key site for further chemical modification.

  • An Isopropyl Group at the C3 position, providing steric bulk.

  • A tert-Butyl Ester Group , which protects the carboxylic acid from unwanted reactions.

The stereochemistry at the C2 position is fixed in the (R)-configuration, which is crucial for its role in asymmetric synthesis.

Caption: .

Predicted Spectroscopic Profile

Infrared (IR) Spectroscopy:

  • ~3400 cm⁻¹ (broad): O-H stretch from the secondary alcohol.

  • ~2970 cm⁻¹ (strong): C-H stretch from the aliphatic (isopropyl and tert-butyl) groups.

  • ~1730 cm⁻¹ (strong): C=O stretch from the tert-butyl ester.

  • ~1150 cm⁻¹ (strong): C-O stretch from the ester linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Predicted Shift (δ, ppm)MultiplicityIntegrationAssignment
OH 2.0 - 4.0Broad Singlet1HHydroxyl proton
CH(OH) ~3.9Doublet1HC2-H
CH(CH₃)₂ ~2.0Multiplet1HC3-H
C(CH₃)₃ ~1.5Singlet9Htert-Butyl protons
CH(CH₃)₂ ~0.9Doublet6HIsopropyl methyl protons
¹³C NMR Predicted Shift (δ, ppm)Assignment
C=O ~175Ester carbonyl carbon
C(CH₃)₃ ~82Quaternary carbon of tert-butyl group
CH(OH) ~75C2
CH(CH₃)₂ ~33C3
C(CH₃)₃ ~28Methyl carbons of tert-butyl group
CH(CH₃)₂ ~18, ~17Methyl carbons of isopropyl group

Synthesis and Purification

An efficient and stereospecific synthesis is paramount for producing this chiral intermediate. The most authoritative approach utilizes a starting material from the "chiral pool," such as an amino acid, to preserve the desired stereochemistry throughout the synthesis.

Synthetic Strategy: The D-Valine Approach

The synthesis of this compound can be effectively achieved starting from D-Valine[2]. D-Valine is the (R)-enantiomer of the amino acid valine and possesses the correct stereochemistry at the α-carbon, which corresponds to the C2 position in the final product. This strategy is highly efficient as it avoids the need for chiral resolution or asymmetric induction steps.

The key transformation involves the diazotization of the primary amine of D-Valine to a hydroxyl group, a reaction known to proceed with retention of stereochemistry.

synthetic_pathway A D-Valine ((R)-2-amino-3-methylbutanoic acid) B (R)-2-Acetoxy-3-methylbutanoic acid A->B NaNO₂, Acetic Acid (Diazotization & Acetylation) C (R)-tert-Butyl 2-acetoxy-3-methylbutanoate B->C Boc₂O, DMAP, t-BuOH (Esterification) D This compound (Final Product) C->D K₂CO₃, MeOH/H₂O (Deacetylation)

Caption: Synthetic pathway from D-Valine to the target compound.

Experimental Protocol: Synthesis from D-Valine

This protocol is adapted from established methodologies for the synthesis of t-butyl (2R)-hydroxyisovalerate[2].

Step 1: Diazotization and Acetylation of D-Valine

  • Rationale: This step converts the primary amine of D-Valine into a hydroxyl group with retention of configuration. Acetic acid serves as both the solvent and the acetate source.

  • Procedure:

    • Suspend D-Valine (1 equivalent) in acetic acid in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the mixture to 0°C in an ice bath.

    • Add sodium nitrite (NaNO₂) (1.5 equivalents) portion-wise over 1 hour, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2-acetoxy-3-methylbutanoic acid.

Step 2: tert-Butyl Esterification

  • Rationale: The carboxylic acid is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O). This ester is stable to the basic conditions used in the subsequent deacetylation step.

  • Procedure:

    • Dissolve the crude acid from Step 1 in tert-butanol.

    • Add 4-dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst.

    • Add Boc₂O (1.2 equivalents) and stir the mixture at room temperature for 12-18 hours.

    • Remove the solvent in vacuo. Purify the resulting residue by column chromatography to obtain (R)-tert-Butyl 2-acetoxy-3-methylbutanoate.

Step 3: Deacetylation

  • Rationale: The final step is the selective removal of the acetyl protecting group from the hydroxyl function under mild basic conditions, which do not cleave the tert-butyl ester.

  • Procedure:

    • Dissolve the acetylated ester from Step 2 in a 1:1 mixture of methanol and water.

    • Add potassium carbonate (K₂CO₃) (2 equivalents) and stir at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound, as a colorless oil[2].

Purification and Characterization Workflow

A rigorous purification and characterization process is essential to ensure the chemical identity and enantiomeric purity of the final product.

workflow start Crude Product from Synthesis quench Aqueous Workup (Quench & Extraction) start->quench dry Drying (Anhydrous Na₂SO₄) quench->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Silica Gel Column Chromatography concentrate->purify analyze Characterization (NMR, IR, MS) purify->analyze end Pure Product (>95% Purity) analyze->end

Caption: Post-synthesis purification and characterization workflow.

Applications in Pharmaceutical Development

The primary application of this compound is as a high-value intermediate in the synthesis of chiral drugs. Its defined stereocenter is incorporated into the final API, ensuring the correct biological activity.

logical_relationship A (R)-tert-Butyl 2-hydroxy-3-methylbutanoate B Further Synthetic Transformations (e.g., coupling, functional group interconversion) A->B Incorporation of Chiral Core C Advanced Chiral Intermediate B->C Molecular Elaboration D Final API Structure (Enantiomerically Pure) C->D Final Assembly & Deprotection

Caption: Logical progression from chiral building block to API.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the construction of stereochemically complex molecules essential to modern medicine. A thorough understanding of its structure, properties, and synthesis provides chemists with the foundational knowledge required to leverage this building block in the development of next-generation therapeutics. The methodologies described herein represent a robust and validated pathway to accessing this important compound, ensuring both high purity and the correct stereochemical integrity required for pharmaceutical applications.

References

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A-Technical-Guide-to-the-Stereochemistry-of-tert-butyl-2-hydroxy-3-methylbutanoate.md

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stereochemistry of tert-butyl 2-hydroxy-3-methylbutanoate

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of tert-butyl 2-hydroxy-3-methylbutanoate, a chiral molecule of significant interest in synthetic organic chemistry and drug development. The presence of two adjacent chiral centers gives rise to four possible stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. This document will delve into the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.

Introduction: The Significance of Chirality in tert-butyl 2-hydroxy-3-methylbutanoate

Tert-butyl 2-hydroxy-3-methylbutanoate is an α-hydroxy ester characterized by a bulky tert-butyl group and two stereocenters at the C2 and C3 positions. This structure results in the existence of four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial orientation of the hydroxyl and methyl groups defines the diastereomeric (syn/anti) and enantiomeric (R/S) relationships.

The distinct stereoisomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and analytically resolve the stereoisomers of tert-butyl 2-hydroxy-3-methylbutanoate is paramount for its application as a chiral building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1] The tert-butyl group, while sterically hindering, can enhance potency and metabolic stability in drug candidates.[2]

Stereoisomer Elucidation: Synthesis and Structural Confirmation

The controlled synthesis of each stereoisomer is the cornerstone of understanding their individual properties. Asymmetric synthesis provides the most direct route to enantiomerically pure compounds, often employing chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction.

2.1. Diastereoselective Synthesis

The relative orientation of the hydroxyl and methyl groups (syn or anti) is established during the formation of the carbon backbone. Diastereoselective reactions, such as aldol additions or reductions of α-keto esters, are pivotal. The choice of reagents and reaction conditions dictates the predominant diastereomer.

2.2. Enantioselective Synthesis

Achieving enantiocontrol requires the introduction of a chiral influence. This can be accomplished through various strategies, including:

  • Chiral Catalysts: Organocatalysts and metal-based systems can facilitate enantioselective reactions.[3]

  • Enzymatic Resolutions: Enzymes, such as lipases or reductases, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. Biotransformation processes using microorganisms like Lactobacillus kefir have been shown to be effective for the asymmetric synthesis of related chiral building blocks.[4] Carbonyl reductases, in particular, have demonstrated excellent activity and stereoselectivity in the synthesis of similar dihydroxyhexanoate intermediates.[5][6][7]

  • Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product, such as an amino acid or a carbohydrate, can provide a chiral scaffold for the synthesis of the desired stereoisomer. For instance, all four stereoisomers of 3-amino-2-hydroxybutanoic acid have been synthesized from D-gulonic acid γ-lactone and D-glucono-delta-lactone.[8]

Analytical Separation and Characterization of Stereoisomers

The separation and identification of the individual stereoisomers of tert-butyl 2-hydroxy-3-methylbutanoate are critical for quality control and stereochemical assignment. Chiral chromatography is the most powerful technique for this purpose.

3.1. Chiral Chromatography

Direct enantioselective separation can be achieved using HPLC with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving the enantiomers of hydroxy acids and their esters.[9][10]

Experimental Protocol: Chiral HPLC Separation

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common choice for normal-phase separations. The addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA) (e.g., 0.1%), can significantly improve peak shape for acidic analytes.[10]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for this compound which lacks a strong chromophore.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

Rationale: The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.[9] The choice of mobile phase composition is crucial for optimizing selectivity and resolution.[10]

Chiral GC can also be employed for the separation of these volatile esters. This can be done directly on a chiral GC column or indirectly by derivatizing the enantiomers to form diastereomers, which can then be separated on a standard achiral column.[10][11]

Experimental Protocol: GC Analysis via Diastereomer Formation

  • Derivatization: React the tert-butyl 2-hydroxy-3-methylbutanoate stereoisomers with an enantiomerically pure chiral derivatizing agent, such as (S)-(+)-3-methyl-2-butanol, to form diastereomeric esters.[11] Subsequent acylation of the hydroxyl group with an agent like trifluoroacetic anhydride can improve volatility and chromatographic performance.[10]

  • Column: A standard achiral column, such as a DB-5 or DB-17, can be used to separate the resulting diastereomers.[11]

  • Injector and Detector Temperatures: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient is used to elute the compounds.

  • Carrier Gas: Helium or hydrogen.

Rationale: The conversion of enantiomers into diastereomers allows for their separation on conventional achiral columns because diastereomers have different physical properties.[11]

3.2. Spectroscopic and Spectrometric Characterization

While chromatography is essential for separation, spectroscopic techniques are vital for structural confirmation.

¹H and ¹³C NMR spectroscopy are indispensable for confirming the constitution of the molecule. While standard NMR cannot distinguish between enantiomers, it can be used to differentiate diastereomers due to the different chemical environments of the nuclei in each. The use of chiral shift reagents can induce chemical shift differences between enantiomers, allowing for their distinction and the determination of enantiomeric excess.

Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C(CH₃)₃~1.5 (s, 9H)~28 (q)
C(CH₃)₃-~82 (s)
CH(OH)~4.0 (d, 1H)~75 (d)
CH(CH₃)~2.0 (m, 1H)~32 (d)
CH(CH₃)~1.0 (d, 3H)~18 (q)
C=O-~173 (s)

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized infrared light.

Applications in Drug Development and Asymmetric Synthesis

The stereoisomers of tert-butyl 2-hydroxy-3-methylbutanoate and related α-hydroxy esters are valuable chiral building blocks in the synthesis of a wide range of biologically active molecules. Their utility stems from the presence of multiple functional groups that can be further elaborated. For example, similar chiral hydroxy esters are key intermediates in the synthesis of statins, a class of cholesterol-lowering drugs.[4][5][6]

G cluster_0 Asymmetric Synthesis cluster_1 Separation & Analysis cluster_2 Application Chiral Precursors Chiral Precursors Diastereoselective Reaction Diastereoselective Reaction Chiral Precursors->Diastereoselective Reaction Control of relative stereochemistry Enantioselective Step Enantioselective Step Diastereoselective Reaction->Enantioselective Step Introduction of chirality Stereoisomer Mixture Stereoisomer Mixture Enantioselective Step->Stereoisomer Mixture Formation of desired stereoisomer(s) Chiral Chromatography Chiral Chromatography Stereoisomer Mixture->Chiral Chromatography Separation of enantiomers/diastereomers Pure Stereoisomers Pure Stereoisomers Chiral Chromatography->Pure Stereoisomers Isolation Spectroscopic Characterization Spectroscopic Characterization Spectroscopic Characterization->Pure Stereoisomers Pure Stereoisomers->Spectroscopic Characterization Structural confirmation Drug Development Drug Development Pure Stereoisomers->Drug Development Biological testing Further Synthesis Further Synthesis Pure Stereoisomers->Further Synthesis Use as chiral building block

Conclusion

The stereochemistry of tert-butyl 2-hydroxy-3-methylbutanoate is a critical aspect that governs its potential applications. A thorough understanding of the synthetic routes to access each stereoisomer, coupled with robust analytical methods for their separation and characterization, is essential for advancing research and development in fields that rely on chiral molecules. This guide has provided a framework for approaching the stereochemical challenges associated with this compound, emphasizing the importance of a multi-faceted approach that combines synthetic strategy with advanced analytical techniques.

References
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(R)-tert-Butyl 2-hydroxy-3-methylbutanoate: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in modern asymmetric synthesis. Its stereodefined α-hydroxy ester motif, coupled with the sterically demanding tert-butyl ester, provides a unique combination of reactivity and selectivity that is highly sought after in the synthesis of complex, high-value molecules. This guide offers an in-depth exploration of this compound, from its fundamental properties and synthesis to its strategic application in drug discovery and development. We provide field-proven insights into synthetic methodologies, detailed experimental protocols, and the causal logic behind procedural choices, equipping researchers with the knowledge to effectively leverage this versatile synthon.

Introduction: The Strategic Value of a Chiral Hydroxy Ester

In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral α-hydroxy acids and their ester derivatives are privileged scaffolds found in a multitude of natural products and active pharmaceutical ingredients (APIs).[1][2] this compound, derived from D-valine, serves as a robust and versatile chiral precursor. The (R)-configured hydroxyl group provides a handle for further stereospecific transformations, while the bulky tert-butyl ester group serves a dual purpose: it offers steric hindrance to direct the approach of reagents and acts as a stable protecting group that can be removed under specific acidic conditions without compromising other sensitive functionalities.

Physicochemical & Spectroscopic Profile

Accurate characterization is the bedrock of reproducible synthesis. The properties of this compound are well-defined, allowing for reliable identification and quality control.

PropertyValueSource(s)
CAS Number 4216-96-0[3]
Molecular Formula C₉H₁₈O₃[3][4]
Molecular Weight 174.24 g/mol [3][4]
Appearance Colorless oil or low-melting solid[5]
Boiling Point 189.5 °C at 760 mmHg[4]
Melting Point 30-31 °C
Density 0.974 g/cm³[4]
Refractive Index 1.437[4]
Storage Temp. 4 °C, under inert gas[2]

Spectroscopic Data: The structural integrity of the molecule is typically confirmed by NMR spectroscopy. Key expected signals in ¹H NMR include a doublet for the proton alpha to the hydroxyl group, a multiplet for the isopropyl methine, and characteristic doublets for the diastereotopic isopropyl methyl groups, alongside a large singlet for the tert-butyl protons.[6][7]

Enantioselective Synthesis: Establishing the Stereocenter

The utility of this building block is entirely dependent on its enantiomeric purity. Several robust strategies exist for its synthesis, each with distinct advantages.

Chiral Pool Synthesis from D-Valine

This is one of the most common and cost-effective methods, leveraging a naturally occurring, enantiopure starting material. The key transformation is the diazotization of the amino group of D-valine to a hydroxyl group with retention of configuration, followed by esterification.

G D_Val D-Valine Hydroxy_Acid (R)-2-Hydroxy-3-methylbutanoic acid D_Val->Hydroxy_Acid 1. NaNO₂, H₂SO₄ 2. Diazotization Target This compound Hydroxy_Acid->Target Boc₂O, DMAP (cat.) t-BuOH

Caption: Synthesis from the chiral pool starting with D-Valine.

Causality: The diazotization reaction proceeds via an unstable diazonium salt, which is displaced by water to form the hydroxyl group. The stereochemistry at the α-carbon is retained. The subsequent esterification uses di-tert-butyl dicarbonate (Boc-anhydride) and tert-butanol; this method is effective for creating sterically hindered esters where traditional Fischer esterification might be inefficient.[5]

Kinetic Resolution of Racemic Precursors

Kinetic resolution is a powerful technique that separates enantiomers based on their differential reaction rates with a chiral catalyst or enzyme.[8] This approach can be applied to the racemic parent acid or its simpler esters.

Enzymatic Kinetic Resolution: Lipases are frequently used to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enantioenriched. Alternatively, a racemic ester can be selectively hydrolyzed.

G Racemate Racemic tert-Butyl 2-hydroxy-3-methylbutanoate Lipase Lipase (e.g., CAL-B) + Acyl Donor Racemate->Lipase R_Ester This compound Lipase->R_Ester Unreacted (Enriched) S_Acylated (S)-tert-Butyl 2-acetyloxy-3-methylbutanoate Lipase->S_Acylated Reacted Faster Separation Chromatographic Separation R_Ester->Separation S_Acylated->Separation

Caption: Workflow for enzymatic kinetic resolution.

Causality: The enzyme's chiral active site preferentially binds and catalyzes the reaction of one enantiomer (in this hypothetical case, the (S)-enantiomer) at a much higher rate. This leaves the slower-reacting (R)-enantiomer to accumulate in the reaction mixture, allowing for its isolation in high enantiomeric excess (ee) at conversions approaching 50%.[9][10][11]

Asymmetric Reduction of a Prochiral Ketone

An alternative enantioselective strategy is the asymmetric reduction of the corresponding α-keto ester, tert-butyl 2-oxo-3-methylbutanoate. This can be achieved using chiral reducing agents or, more commonly, through biocatalysis with ketoreductase enzymes.

Causality: Chiral catalysts, such as those based on ruthenium-chiral phosphine complexes, create a chiral environment for the delivery of a hydride to the ketone, favoring the formation of one alcohol enantiomer.[12] Enzymatic reductions offer exceptionally high enantioselectivity under mild, environmentally benign conditions.[1]

Synthetic Utility and Key Transformations

The value of this compound lies in the selective transformations it can undergo.

  • Protection/Deprotection: The tert-butyl ester is robust to many reaction conditions (e.g., mildly basic, reductive) but can be cleanly cleaved using strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent, liberating the free carboxylic acid. This orthogonality is a key strategic advantage.

  • Mitsunobu Reaction: The hydroxyl group can be inverted to the (S)-configuration or substituted with other nucleophiles (e.g., azide, phthalimide) under Mitsunobu conditions (DEAD/PPh₃). This allows access to the opposite enantiomeric series or the introduction of nitrogen-containing functional groups with stereochemical control.[13]

  • Oxidation: Oxidation of the secondary alcohol (e.g., using Swern or Dess-Martin periodinane) yields the corresponding α-keto ester, a valuable intermediate for further C-C bond formation or reduction to other diastereomers.[14]

Detailed Experimental Protocols

Adherence to validated protocols is essential for success and reproducibility.

Protocol 5.1: Synthesis via Esterification of (R)-2-Hydroxy-3-methylbutanoic acid

This protocol describes a common method for preparing the title compound from its parent acid.

Materials:

  • (R)-2-Hydroxy-3-methylbutanoic acid (1.0 eq)

  • tert-Butanol (t-BuOH) (5-10 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-Hydroxy-3-methylbutanoic acid and anhydrous DCM.

  • Add tert-butanol, followed by DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add (Boc)₂O to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[5]

Protocol 5.2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a general method for resolving and quantifying the enantiomers of 2-hydroxy-3-methylbutanoic acid or its esters.

Instrumentation & Reagents:

  • HPLC system with a UV detector.

  • Polysaccharide-based Chiral Stationary Phase (CSP) column (e.g., Amylose or Cellulose-based).

  • Mobile Phase: n-Hexane:Isopropanol (IPA) with 0.1% Trifluoroacetic acid (TFA). A typical ratio is 90:10 (v/v).

  • Diluent: Mobile Phase.

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved. Set the column temperature to 25 °C and the UV detection wavelength to 210 nm.

  • Standard Preparation: Prepare a solution of the racemic compound (1 mg/mL) in the diluent to identify the retention times of both the (R) and (S) enantiomers.

  • Sample Preparation: Accurately prepare a solution of the synthesized product (approx. 1 mg/mL) in the diluent. Filter through a 0.45 µm syringe filter.

  • Analysis: Inject 10 µL of the sample solution.

  • Quantification: Integrate the peak areas for the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] * 100

Causality: The chiral stationary phase forms transient, diastereomeric complexes with the enantiomers.[15] The difference in the stability of these complexes leads to different retention times, allowing for their separation. The acidic TFA modifier is often crucial for protonating the analyte, preventing peak tailing and improving resolution.[15]

Safety and Handling

This compound and its precursors require careful handling in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.

  • Hazards: The compound may be classified as a flammable liquid and can cause serious eye irritation. Inhalation may cause respiratory irritation or drowsiness.[16]

  • Precautions:

    • Keep away from heat, sparks, and open flames.[17]

    • Use in a well-ventilated area or fume hood.[16]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16]

    • Ground/bond container and receiving equipment to prevent static discharge.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][18]

Conclusion

This compound stands as a testament to the power of chiral building blocks in simplifying complex molecular syntheses. Its ready availability from the chiral pool, combined with its predictable reactivity and the strategic utility of the tert-butyl ester, makes it an indispensable tool for medicinal and process chemists. By understanding the causal principles behind its synthesis and application, researchers can confidently design and execute efficient, stereocontrolled synthetic routes to novel chemical entities.

References

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). Molecules, 28(6), 2722. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). PubMed. [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • The synthesis of enantioenriched alpha-hydroxy esters. (2025). ResearchGate. [Link]

  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC - NIH. [Link]

  • Enantioselective production of alpha-hydroxy carbonyl compounds. (EP2316926B1).
  • Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation. (2010). Organic Letters. [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

  • Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (CN102911085A).
  • Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent L-lactate dehydrogenase. (2011). PubMed. [Link]

  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). Human Metabolome Database. [Link]

  • (R)-tert-Butyl 2-hydroxybutanoate. MySkinRecipes. [Link]

  • Kinetic resolution of 2-hydroxybutanoate racemic mixtures by NAD-independent l-lactate dehydrogenase. Icahn School of Medicine at Mount Sinai. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • R-2-Hydroxy-3-methylbutanoic acid 3-Methylbutanoyl. PubChem. [Link]

  • Scheme for kinetic resolution of 2-hydroxycarboxylic acids. ResearchGate. [Link]

  • tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. PubChem. [Link]

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). Human Metabolome Database. [Link]

  • Ethyl 2-hydroxy-3-methylbutanoate. PubChem. [Link]

  • tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. PMC - NIH. [Link]

  • Synthesis of t-Butyl (2R)-Hydroxyisovalerate, A Precursor of Aureobasidin B. ResearchGate. [Link]

  • (R)-Methyl 2-hydroxy-3-methylbutanoate. PubChem. [Link]

  • Methyl 2-hydroxy-3-methylbutanoate. SpectraBase. [Link]

  • Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. (US7557238B2).
  • Novel Synthesis of Butyl (S)-2-Hydroxybutanoate. ResearchGate. [Link]

  • (a) R-ethyl 2-hydroxy-3-methylbutanoate. ResearchGate. [Link]

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A Comprehensive Technical Guide to the Stereospecific Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate from D-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiral α-hydroxy acids and their esters are pivotal building blocks in the synthesis of complex, biologically active molecules, including pharmaceuticals and natural products. This guide provides an in-depth, scientifically grounded protocol for the stereospecific synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate, a valuable chiral intermediate. The synthesis leverages the readily available and enantiomerically pure amino acid, D-valine, as the starting material. The described two-step process involves an initial diazotization to convert the amino group to a hydroxyl group with retention of configuration, followed by a sterically demanding esterification to introduce the tert-butyl protecting group. This document elucidates the mechanistic rationale behind each synthetic step, offers detailed, self-validating experimental protocols, and presents methods for characterization and purity analysis, serving as a complete resource for laboratory application.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is driven by the often-dramatic differences in pharmacological activity between stereoisomers. This compound serves as a key chiral precursor, with its hydroxyl and sterically hindered ester functionalities providing a versatile scaffold for further synthetic manipulations.

The selection of D-valine as the chiral source is a strategic choice rooted in the principles of chiral pool synthesis. D-valine is a commercially available, non-proteinogenic amino acid that provides a cost-effective and reliable starting point with a pre-defined absolute stereochemistry at the α-carbon.[1] The synthetic route is designed to preserve this critical stereocenter throughout the transformation.

The pathway detailed herein consists of two fundamental organic transformations:

  • Diazotization: The conversion of the primary amine of D-valine into a hydroxyl group via reaction with nitrous acid. This method is well-established for the stereospecific synthesis of α-hydroxy acids from α-amino acids.[2]

  • Esterification: The protection of the resulting carboxylic acid as a tert-butyl ester. This step is non-trivial due to the steric bulk of the tert-butyl group, requiring specific catalytic conditions to proceed efficiently.[3]

This guide provides the technical details and theoretical underpinnings necessary for the successful execution of this synthesis.

Synthetic Strategy and Mechanistic Insights

Overall Reaction Scheme

The transformation from D-valine to the target ester is a concise and efficient process that maintains stereochemical integrity.

G D_Valine D-Valine ((2R)-2-amino-3-methylbutanoic acid) Intermediate (R)-2-hydroxy-3-methylbutanoic acid D_Valine->Intermediate 1. NaNO₂, aq. H₂SO₄ 0-5 °C Product This compound Intermediate->Product 2. Isobutene, H₂SO₄ (cat.) or t-BuOH, DCC, DMAP G cluster_0 Part 1: Diazotization cluster_1 Part 2: Esterification A Dissolve D-Valine in 1M H₂SO₄ B Cool to 0 °C A->B C Dropwise addition of NaNO₂ solution B->C Control T < 5 °C D Stir and warm to RT C->D E Et₂O Extraction D->E F Dry & Evaporate E->F G Crude Intermediate (R)-2-hydroxy-3-methylbutanoic acid F->G H Dissolve Intermediate in DCM G->H Proceed with crude I Add H₂SO₄ catalyst H->I J Condense Isobutene at -78 °C I->J K Seal & Stir at RT for 48h J->K Use blast shield L Quench with NaHCO₃ K->L M Extract & Wash L->M N Column Chromatography M->N O Pure Product & Characterization N->O

Sources

Preparation of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate from (R)-2-hydroxy-3-methylbutyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Abstract

This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its preparation from the parent (R)-2-hydroxy-3-methylbutyric acid involves the esterification with a sterically demanding tertiary alcohol, a transformation that presents unique challenges. Standard acid-catalyzed methods are often incompatible with tertiary alcohols due to their propensity for elimination reactions. This guide provides a comprehensive overview of the viable synthetic strategies, delving into the mechanistic underpinnings of each approach. We present a comparative analysis of methodologies, a field-tested experimental protocol for the recommended synthetic route, and detailed procedures for product purification and characterization, designed for researchers and professionals in chemical and pharmaceutical development.

Introduction: The Synthetic Challenge

The esterification of a carboxylic acid is a fundamental transformation in organic chemistry. However, the synthesis of this compound is complicated by two primary factors:

  • Steric Hindrance: The bulky tert-butyl group of the alcohol (tert-butanol) sterically hinders the approach to the electrophilic carbonyl carbon of the carboxylic acid, slowing down traditional esterification reactions.

  • Substrate Sensitivity: Under the strongly acidic conditions required for classic Fischer-Speier esterification, tert-butanol readily undergoes dehydration to form isobutylene, significantly reducing the yield of the desired ester.[1][2]

These challenges necessitate the use of milder, more sophisticated methods that can accommodate both the steric bulk and the acid-lability of the tertiary alcohol, while preserving the stereochemical integrity of the chiral center in the parent acid.

Methodologies for the Synthesis of tert-Butyl Esters

Several strategies can be employed for the synthesis of tert-butyl esters. The choice of method depends on factors such as substrate compatibility, desired yield, scalability, and ease of purification.

Direct Acid-Catalyzed Esterification (Fischer-Speier Method)

This classical method involves heating the carboxylic acid and alcohol with a strong acid catalyst (e.g., H₂SO₄). While effective for primary and secondary alcohols, it is generally unsuitable for tertiary alcohols like tert-butanol due to the rapid formation of isobutylene via an E1 elimination mechanism under the reaction conditions.[1][2]

Acid-Catalyzed Reaction with Isobutylene

A common and effective method for preparing tert-butyl esters involves the acid-catalyzed addition of a carboxylic acid to isobutylene gas.[3][4][5] This approach avoids the direct use of tert-butanol and the associated dehydration issue. The reaction proceeds through the formation of a stable tert-butyl carbocation, which is then trapped by the carboxylate.

Carbodiimide-Mediated Coupling (Steglich Esterification)

The Steglich esterification, first reported in 1978, is a powerful and mild method for forming esters, particularly from sterically hindered alcohols.[6][7][8][9] The reaction utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP).[6][7] This method proceeds under neutral conditions and at ambient temperatures, making it ideal for sensitive substrates.

The Causality Behind the Reagents:

  • DCC (or EDC): This reagent activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[7]

  • DMAP: While the alcohol can react directly with the O-acylisourea, the reaction is often slow for hindered alcohols. DMAP, being a superior nucleophile, intercepts the intermediate to form a highly electrophilic N-acylpyridinium species.[6][7][10] This "activated ester" is much more susceptible to nucleophilic attack by the sterically hindered tert-butanol, dramatically accelerating the reaction rate.[6][7]

A significant drawback of using DCC is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which has low solubility in many organic solvents and can complicate purification.[6][11] Water-soluble carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are often used as an alternative, as the corresponding urea byproduct can be easily removed with an aqueous wash.[11]

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[12][13][14] A key feature of this reaction is that it proceeds with a complete inversion of stereochemistry at the alcohol's chiral center.[12][13][15] While highly effective, it is generally not the primary choice for this specific transformation, as the goal is to esterify a chiral acid, not invert a chiral alcohol. Furthermore, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can be challenging to remove.[13]

Comparative Analysis of Synthetic Methods

MethodKey ReagentsConditionsAdvantagesDisadvantagesStereochemical Outcome
Fischer Esterification Strong Acid (e.g., H₂SO₄)High TemperatureInexpensive reagentsLow yield due to alcohol dehydration; harsh conditionsRetention
Reaction with Isobutylene Isobutylene, Strong AcidModerate TemperatureGood yields; avoids tert-butanolRequires handling of a flammable gasRetention
Steglich Esterification DCC/EDC, DMAPMild, Room Temp.High yields; mild conditions; compatible with sensitive groupsDCC produces insoluble DCU byproduct; EDC can be costlyRetention
Mitsunobu Reaction PPh₃, DEAD/DIADMild, 0 °C to RTExtremely mild conditionsPurification challenges (phosphine oxide); inverts alcohol stereocenter (not relevant here)Retention at the acid center

Recommended Synthetic Pathway: The Steglich Esterification

For the preparation of this compound, the Steglich esterification is the superior method. Its mild, neutral conditions ensure the preservation of the substrate's stereochemistry and prevent the unwanted dehydration of tert-butanol. The high yields and broad functional group tolerance make it a reliable and robust choice in a research and development setting.

Overall_Reaction cluster_reactants Starting Materials cluster_products Product R_Acid (R)-2-hydroxy-3-methylbutyric acid Reagents DCC, DMAP DCM, 0°C to RT R_Acid->Reagents R_Alcohol tert-Butanol R_Alcohol->Reagents P_Ester This compound Reagents->P_Ester Steglich Esterification

Caption: Overall reaction scheme for the Steglich esterification.

Mechanistic Rationale

The efficacy of the Steglich protocol hinges on the catalytic cycle involving DMAP. This cycle circumvents the direct, sterically hindered attack of tert-butanol on the initial O-acylisourea intermediate.

Steglich_Mechanism cluster_activation Step 1: Acid Activation cluster_catalysis Step 2: DMAP Catalysis cluster_esterification Step 3: Ester Formation Acid R-COOH (Carboxylic Acid) Intermediate1 O-Acylisourea Intermediate (Reactive) Acid->Intermediate1 DCC DCC DCC->Intermediate1 Intermediate2 N-Acylpyridinium Ion (Highly Reactive) Intermediate1->Intermediate2 Attack by DMAP DCU_precursor Protonated DCC Intermediate1->DCU_precursor Proton Transfer DMAP DMAP (Catalyst) DMAP->Intermediate2 Product R-COO-tBu (tert-Butyl Ester) Intermediate2->Product Attack by Alcohol DMAPH Protonated DMAP Intermediate2->DMAPH Proton Transfer DCU DCU (Byproduct) DCU_precursor->DCU Alcohol t-BuOH (tert-Butanol) Alcohol->Product

Caption: Mechanism of the DMAP-catalyzed Steglich esterification.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials and Reagents:

  • (R)-2-hydroxy-3-methylbutyric acid (1.0 eq)

  • tert-Butanol (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-hydroxy-3-methylbutyric acid (1.0 eq) and anhydrous dichloromethane.

  • Add tert-butanol (1.5 eq) and 4-(dimethylamino)pyridine (0.1 eq) to the solution and stir until all solids dissolve.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the cooled reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A white precipitate (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture again to 0 °C to maximize the precipitation of DCU.

  • Filter the reaction mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of cold diethyl ether.

  • Combine the filtrates and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Experimental_Workflow A 1. Combine Acid, Alcohol, DMAP in DCM B 2. Cool to 0°C A->B C 3. Add DCC Solution Dropwise B->C D 4. Stir at Room Temperature (12-18h) C->D E 5. Filter off DCU Byproduct D->E F 6. Aqueous Workup (Acid, Base, Brine) E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Step-by-step experimental workflow for synthesis and purification.

Purification and Characterization

Purification

The crude product is typically purified by flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes (e.g., 10-30% gradient) is generally effective at separating the desired ester from any remaining impurities.

Note on DCU Removal: While filtration removes the bulk of the DCU, trace amounts may remain dissolved.[6] Careful chromatography is required for its complete removal to achieve high purity.

Analytical Characterization

The identity and purity of the final product, this compound, must be confirmed through a suite of analytical techniques.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Key expected signals in ¹H NMR include a singlet around 1.5 ppm (9H, tert-butyl group), doublets for the isopropyl methyl groups, a multiplet for the isopropyl methine, and a doublet for the α-proton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch (~3500 cm⁻¹) and the strong ester C=O stretch (~1730 cm⁻¹).

  • Chiral Chromatography (HPLC or GC): This is critical to confirm that no racemization has occurred during the reaction. The enantiomeric excess (ee) of the product should be determined by comparing its chromatogram to that of a racemic standard.[16][17][18]

Conclusion

The synthesis of this compound from its parent acid is most effectively and reliably achieved using the Steglich esterification. This method's mild, neutral conditions are perfectly suited to overcome the challenges posed by the sterically hindered and acid-sensitive tert-butanol, ensuring high yields while preserving the compound's critical stereochemical integrity. The detailed protocol and analytical guidelines provided herein offer a robust framework for the successful preparation and validation of this important chiral intermediate, empowering researchers in the advancement of pharmaceutical and chemical synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Jin, J. Z., & Sun, N. B. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 4891-4894. [Link]

  • Lállik, S., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5910-5918. [Link]

  • Penasa, R., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

Sources

Role of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate in chiral pool synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate in Chiral Pool Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a cornerstone of creating safer and more effective drugs.[1][2] Chiral pool synthesis, a strategy that utilizes readily available chiral molecules from nature, stands out as a robust and efficient approach. This guide delves into the pivotal role of a specific chiral building block, this compound, derived from the amino acid L-valine. We will explore its synthesis, key properties, and its critical application in the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), with a particular focus on the antiretroviral drug, Atazanavir. This document aims to provide both a theoretical framework and practical insights for researchers and professionals in the field of medicinal chemistry and drug development.

The Power of Chirality in Drug Design: A Chiral Pool Perspective

The vast majority of biological macromolecules, such as proteins and nucleic acids, are chiral, leading to stereospecific interactions with small molecule drugs.[3] This biological selectivity means that often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause harmful side effects.[3] The tragic case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety.[3]

Chiral pool synthesis is a powerful strategy that leverages the natural abundance of enantiopure compounds, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of complex chiral molecules.[4] This approach avoids the often challenging and costly steps of chiral resolution or asymmetric synthesis from achiral precursors.[5] Amino acids, in particular, are versatile chiral building blocks due to their ready availability in enantiopure forms.[4] L-valine, an essential amino acid with a bulky isopropyl group, is a prime example of a chiral pool starting material that has been extensively used to create valuable chiral auxiliaries and synthons.[4]

Caption: Chiral Pool Synthesis Workflow.

This compound: A Versatile Chiral Building Block

This compound is a valuable chiral synthon derived from the naturally occurring amino acid L-valine. Its utility in organic synthesis stems from its specific stereochemistry and the presence of both a hydroxyl and a bulky tert-butyl ester group, which can be strategically manipulated in subsequent synthetic steps.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 4216-96-0[6]
Molecular Formula C₉H₁₈O₃[7]
Molecular Weight 174.24 g/mol [7]
Boiling Point 189.5°C at 760 mmHg[6]
Density 0.974 g/cm³[6]
Flash Point 63°C[6]
Synthesis from L-Valine

The synthesis of this compound typically starts from the readily available and inexpensive chiral precursor, L-valine.[8] The synthesis involves a diazotization reaction of L-valine to yield the corresponding (S)-2-hydroxy-3-methylbutanoic acid with retention of configuration. Subsequent esterification with tert-butanol or a tert-butyl source provides the target molecule. A variation of this synthesis involves the protection of the intermediate hydroxy acid, followed by esterification and deprotection.

Synthesis_Pathway LValine L-Valine SHydroxyAcid (S)-2-Hydroxy-3-methylbutanoic Acid LValine->SHydroxyAcid Diazotization (e.g., NaNO₂, H₂SO₄) Target This compound SHydroxyAcid->Target Esterification (e.g., Boc₂O, t-BuOH)

Caption: Synthesis of the target compound from L-Valine.

Application in the Asymmetric Synthesis of Atazanavir

A prominent example of the utility of this compound is in the synthesis of Atazanavir, a protease inhibitor used in the treatment of HIV infection.[9][10] The chiral center in the hydroxy ester is crucial for establishing the correct stereochemistry in the final drug molecule.

The Synthetic Route to Atazanavir

The synthesis of Atazanavir is a multi-step process where the chiral integrity of the starting materials is paramount.[9] this compound serves as a key fragment that is incorporated into the growing molecular framework. The synthesis generally involves the coupling of this chiral building block with other key intermediates.

One of the published synthetic routes involves the reaction of a hydrazine derivative with an epoxide, followed by coupling with N-methoxycarbonyl-L-tert-leucine.[11][12] While the exact role of this compound is as a precursor to one of the key chiral fragments, its stereochemistry dictates the final stereochemistry of the drug.

Caption: Role of the chiral synthon in Atazanavir synthesis.

Experimental Protocols

The following protocols are illustrative and based on established chemical transformations. Researchers should always consult primary literature and adhere to all laboratory safety guidelines.

Synthesis of this compound from D-Valine

This protocol is adapted from a similar synthesis of a t-butyl hydroxyisovalerate.[13]

Materials:

  • D-Valine

  • Sodium Nitrite (NaNO₂)

  • Sulfuric Acid (H₂SO₄)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • tert-Butanol (t-BuOH)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization of D-Valine: To a cooled (0 °C) solution of D-valine in aqueous sulfuric acid, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for several hours at room temperature. The resulting (R)-2-hydroxy-3-methylbutanoic acid is extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.

  • Esterification: The crude (R)-2-hydroxy-3-methylbutanoic acid is dissolved in dichloromethane. To this solution, tert-butanol, di-tert-butyl dicarbonate, and a catalytic amount of DMAP are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.

Mitsunobu Reaction: Inversion of Stereochemistry

In some synthetic strategies, it may be necessary to invert the stereochemistry of a related (S)-hydroxy ester. The Mitsunobu reaction is a powerful tool for this transformation. A patent describes a Mitsunobu reaction involving (S)-2-hydroxy-3-methyl tert-butyl acetate.[14]

Materials:

  • (S)-2-hydroxy-3-methyl tert-butyl acetate

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • A suitable nucleophile (e.g., p-nitrobenzoic acid for subsequent hydrolysis)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of (S)-2-hydroxy-3-methyl tert-butyl acetate and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, DEAD or DIAD is added dropwise.

  • After stirring for a short period, the nucleophile (e.g., p-nitrobenzoic acid) is added, and the reaction is allowed to warm to room temperature and stirred until completion.

  • The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the inverted ester.

  • Subsequent hydrolysis of the ester group will yield the (R)-hydroxy acid, which can then be re-esterified to the tert-butyl ester if needed.

Conclusion and Future Perspectives

This compound is a testament to the power and elegance of chiral pool synthesis. Its derivation from the readily available amino acid L-valine makes it an economically viable and stereochemically reliable building block for the synthesis of complex pharmaceutical agents. The successful application of this synthon in the synthesis of Atazanavir underscores its importance in modern drug development.

As the demand for enantiopure pharmaceuticals continues to grow, the development of novel and efficient synthetic routes utilizing chiral building blocks like this compound will remain a key focus for the pharmaceutical industry.[5][15] Future research may focus on developing even more efficient and sustainable methods for the synthesis of this and other valuable chiral synthons, potentially through biocatalysis or flow chemistry, further empowering the creation of next-generation therapeutics.[1]

References

  • AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
  • AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Power of Chiral Building Blocks in Drug Discovery.
  • PubMed. Synthesis of chiral building blocks for use in drug discovery.
  • PMC - NIH. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
  • Benchchem.
  • Google Patents. CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • Google Patents.
  • PubChem - NIH. L-Valine. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis of t -Butyl (2 R )-Hydroxyisovalerate, A Precursor of Aureobasidin B. [Link]

  • PubChem - NIH. Atazanavir. [Link]

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Commercial availability of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Commercial Availability and Application of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will explore its commercial availability, synthesis, key applications, and the analytical methodologies required for its quality control.

Introduction: A Key Chiral Intermediate

This compound (CAS No. 4216-96-0) is a valuable chiral intermediate in asymmetric synthesis. Its structure incorporates two key features that make it highly useful: a stereocenter at the C2 position with a defined (R)-configuration and a bulky tert-butyl ester protecting group. The steric hindrance provided by the tert-butyl group can be strategically employed to direct the stereochemical outcome of subsequent reactions, while the hydroxyl group offers a reactive site for further molecular elaboration. These characteristics make it a sought-after precursor in the synthesis of complex, biologically active molecules and pharmaceuticals.

Compound Identifiers:

  • Chemical Name: tert-Butyl (2R)-2-hydroxy-3-methylbutanoate

  • CAS Number: 4216-96-0[1]

  • Molecular Formula: C₉H₁₈O₃[1]

  • Molecular Weight: 174.24 g/mol [1]

Commercial Sourcing and Availability

This compound is commercially available from a variety of chemical suppliers, catering primarily to research and development quantities. While bulk quantities for manufacturing may require special inquiry, the compound is generally accessible for laboratory-scale synthesis. Purity levels typically range from 95% to over 98%.

Supplier CategoryRepresentative SuppliersTypical PurityNotes
Chemical Marketplaces ChemicalBook, ChemSrcVaries by ListerPlatforms aggregate multiple manufacturers and suppliers, primarily from China and India.[1][2]
Specialty Chemical Vendors Shanghai Nianxing Industrial Co., Ltd., Shanghai Amole Biotechnology Co., Ltd.95.0% - 98.0%Often provide detailed contact information for inquiries on specific grades and quantities.[1]

Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for current information.

Synthesis and Manufacturing Insights

The most common and stereochemically reliable route to this compound begins with the corresponding enantiomerically pure amino acid, D-valine. This precursor ensures the desired (R)-configuration at the α-carbon is maintained throughout the synthesis.

The overall process involves two primary transformations:

  • Deamination of D-Valine: The amino group of D-valine is converted to a hydroxyl group via diazotization. This reaction, typically performed using sodium nitrite in an acidic medium, proceeds with retention of stereochemistry, yielding (R)-2-hydroxy-3-methylbutyric acid.[3]

  • Esterification: The resulting α-hydroxy acid is then esterified with tert-butanol to form the final product.[4] This step introduces the bulky tert-butyl protecting group.

G cluster_0 Synthesis Workflow D_Valine D-Valine (Starting Material) Diazotization Diazotization (NaNO₂, H₂SO₄) D_Valine->Diazotization R_HydroxyAcid (R)-2-Hydroxy-3-methylbutyric acid (Intermediate) Diazotization->R_HydroxyAcid Esterification Esterification (tert-Butanol, Acid Catalyst) R_HydroxyAcid->Esterification Final_Product This compound (Final Product) Esterification->Final_Product

Caption: Synthetic pathway from D-Valine to the target compound.

Exemplary Laboratory Protocol: Esterification

This protocol outlines a general procedure for the esterification of (2R)-2-Hydroxy-3-methylbutyric acid.

Materials:

  • (2R)-2-Hydroxy-3-methylbutyric acid

  • tert-Butanol

  • Acid catalyst (e.g., concentrated Sulfuric Acid)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (2R)-2-Hydroxy-3-methylbutyric acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add an excess of tert-Butanol to the solution.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography or distillation as needed.

Core Applications in Drug Discovery

The utility of this compound lies in its function as a chiral building block. The tert-butyl group is a common feature in many drug molecules, where it can serve to enhance potency or act as a steric shield to improve metabolic stability.[5] The hydroxyl and ester functionalities of this molecule provide two distinct points for chemical modification, allowing for its incorporation into a wide array of complex target structures.

Its structural motif is related to β-amino alcohols, which are present in numerous natural products and biologically active compounds.[6] This makes it a valuable starting point for the synthesis of novel therapeutic agents, including enzyme inhibitors and chiral ligands for asymmetric catalysis.[6][7]

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric integrity of this compound is critical for its application in synthesis. A combination of physical, spectroscopic, and chromatographic techniques is employed for comprehensive quality control.

Physical and Chemical Properties
PropertyValueSource
Density 0.974 g/cm³[1][8]
Boiling Point 189.5 °C at 760 mmHg[1][8]
Flash Point 63 °C[1][8]
Standard QC Workflow

A robust quality control process validates each batch of the material. This involves initial physical inspection followed by a suite of analytical tests to confirm structure and purity.

G cluster_1 Quality Control Workflow Start Raw Material Received Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) Start->Identity Structural Verification Purity Purity Analysis (GC or HPLC) Identity->Purity Quantitative Check Chiral Chiral Purity (Chiral HPLC) Purity->Chiral Enantiomeric Excess Release Batch Release Chiral->Release Meets Specification

Caption: A typical quality control workflow for the chiral intermediate.

Analytical Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the isopropyl group protons, and the methine protons adjacent to the hydroxyl and ester groups.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight (174.24 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): A crucial technique for determining enantiomeric purity. A method utilizing a polysaccharide-based chiral stationary phase can effectively separate the (R)- and (S)-enantiomers, allowing for the accurate quantification of enantiomeric excess (ee).[9]

  • Gas Chromatography (GC): Often used to assess chemical purity by separating the main component from volatile impurities.

Conclusion

This compound is a readily accessible and highly versatile chiral building block. Its straightforward synthesis from D-valine ensures high enantiopurity, and its unique combination of a reactive hydroxyl group and a sterically demanding tert-butyl ester makes it an invaluable tool for medicinal chemists and process development scientists. A thorough understanding of its sourcing, synthesis, and analytical characterization is essential for its effective implementation in the development of next-generation pharmaceuticals.

References

  • tert-butyl (2R)-2-hydroxy-3-methylbutanoate . Source: ChemSrc. [Link]

  • tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate - PMC - NIH . Source: National Center for Biotechnology Information. [Link]

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions . Source: National Center for Biotechnology Information. [Link]

  • Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir - PubMed . Source: PubMed. [Link]

  • Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - MDPI . Source: MDPI. [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC . Source: National Center for Biotechnology Information. [Link]

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Methodological & Application

Enantioselective Synthesis of β-Amino Alcohols Utilizing (R)-tert-Butyl 2-hydroxy-3-methylbutanoate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Alcohols in Modern Drug Discovery

Vicinal amino alcohols, particularly in their enantiomerically pure form, are privileged structural motifs in a vast array of pharmacologically active molecules and are indispensable building blocks in the synthesis of complex pharmaceuticals. The precise spatial arrangement of the hydroxyl and amino functionalities is often critical for specific binding to biological targets, such as enzymes and receptors, thereby dictating the therapeutic efficacy and safety profile of a drug. Consequently, the development of robust and stereocontrolled synthetic routes to these chiral compounds is a cornerstone of medicinal chemistry and drug development.

This comprehensive guide details a powerful strategy for the enantioselective synthesis of β-amino alcohols, leveraging the commercially available and highly versatile chiral building block, (R)-tert-Butyl 2-hydroxy-3-methylbutanoate. This approach falls under the umbrella of "chiral pool" synthesis, where the inherent stereochemistry of a readily available starting material is judiciously transferred to the target molecule, ensuring a high degree of enantiopurity. We will explore the underlying principles of stereochemical control, provide detailed, step-by-step protocols, and present illustrative data to empower researchers in their synthetic endeavors.

The Chiral Synthon: this compound

This compound, derived from the naturally occurring (R)-2-hydroxy-3-methylbutanoic acid, serves as an excellent chiral precursor for several reasons:

  • High Enantiopurity: It is commercially available with high enantiomeric excess, providing a solid foundation for stereospecific transformations.

  • Defined Stereocenter: The stereochemistry at the α-carbon is fixed, which can be exploited to direct the formation of new stereocenters in the target molecule.

  • Versatile Functionality: The presence of a hydroxyl group, an ester, and a bulky tert-butyl group allows for a range of chemical manipulations. The tert-butyl ester provides steric bulk and can be cleaved under specific acidic conditions.

Synthetic Strategy: A Multi-Step Approach to Chiral β-Amino Alcohols

The overall synthetic strategy involves a three-step sequence starting from this compound:

  • Protection and Ketone Formation: The hydroxyl group is first protected to prevent unwanted side reactions, followed by the conversion of the tert-butyl ester into a ketone functionality through the addition of an organometallic reagent.

  • Amination of the α-Hydroxy Ketone: The protected α-hydroxy ketone is then converted into an α-amino ketone. A common method for this transformation is the Heyns rearrangement, which involves the formation of an intermediate α-hydroxy imine that rearranges to the desired α-amino ketone.[1]

  • Diastereoselective Reduction of the α-Amino Ketone: The final and key stereodetermining step is the diastereoselective reduction of the ketone to an alcohol. The choice of reducing agent is critical to control the relative stereochemistry of the newly formed hydroxyl group with respect to the existing stereocenters.

Experimental Workflow Diagram:

G A Start: (R)-tert-Butyl 2-hydroxy-3-methylbutanoate B Step 1: Protection of Hydroxyl Group (e.g., TBDMSCl, Imidazole) A->B C Step 2: Ketone Formation (e.g., R-MgBr or R-Li) B->C D Protected α-Hydroxy Ketone C->D E Step 3: Deprotection (e.g., TBAF) D->E F α-Hydroxy Ketone E->F G Step 4: Amination (Heyns Rearrangement) (e.g., R-NH2, TiCl4) F->G H N-Protected α-Amino Ketone G->H I Step 5: Diastereoselective Reduction H->I J syn-β-Amino Alcohol (Chelation Control, e.g., Zn(BH4)2) I->J Path A K anti-β-Amino Alcohol (Non-Chelation Control, e.g., L-Selectride) I->K Path B L Step 6: Deprotection (if necessary) J->L K->L M Final Product: Enantiopure β-Amino Alcohol L->M

Caption: Overall workflow for the synthesis of β-amino alcohols.

PART 1: Detailed Experimental Protocols

Protocol 1: Synthesis of the Protected α-Hydroxy Ketone

This protocol describes the conversion of this compound to a protected α-hydroxy ketone. We will use a silyl protecting group for the hydroxyl moiety and a Grignard reagent for the ketone formation.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Organometallic reagent (e.g., Phenylmagnesium bromide, 1 M in THF)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Tetra-n-butylammonium fluoride (TBAF, 1 M in THF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure:

  • Protection of the Hydroxyl Group:

    • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add imidazole (1.5 eq) followed by the dropwise addition of TBDMSCl (1.2 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude TBDMS-protected ester.

  • Formation of the α-Silyloxy Ketone:

    • Dissolve the crude protected ester in anhydrous diethyl ether and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

    • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 2.5 eq) to the cooled solution.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected α-hydroxy ketone.

  • Deprotection of the Silyl Ether:

    • Dissolve the purified protected ketone in THF at 0 °C.

    • Add TBAF solution (1.1 eq) dropwise.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, quench with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by flash chromatography to yield the pure α-hydroxy ketone.

Protocol 2: Synthesis of the N-Protected α-Amino Ketone via Heyns Rearrangement

This protocol outlines the conversion of the α-hydroxy ketone to an N-protected α-amino ketone. A benzylamine will be used as the amine source, and the resulting amine will be protected with a Boc group.

Materials:

  • α-Hydroxy ketone (from Protocol 1)

  • Benzylamine

  • Titanium(IV) chloride (TiCl₄)

  • Anhydrous Toluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a solution of the α-hydroxy ketone (1.0 eq) and benzylamine (1.1 eq) in anhydrous toluene at 0 °C, add TiCl₄ (0.6 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude α-(benzylamino) ketone.

  • Dissolve the crude amine in DCM, and add triethylamine (1.5 eq) followed by Boc₂O (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the N-Boc protected α-amino ketone.

Protocol 3: Diastereoselective Reduction to syn- and anti-β-Amino Alcohols

This is the crucial stereodetermining step. The choice of reducing agent will dictate the diastereoselectivity of the product.

A. Synthesis of the syn-β-Amino Alcohol (Chelation Control)

Materials:

  • N-Boc protected α-amino ketone

  • Zinc borohydride (Zn(BH₄)₂) solution in THF (prepared in situ or commercially available)

  • Anhydrous Diethyl Ether or THF

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

Step-by-Step Procedure:

  • Dissolve the N-Boc protected α-amino ketone (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere.

  • Slowly add a solution of zinc borohydride (1.5 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 4-6 hours.

  • Quench the reaction by the slow addition of saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the syn-β-amino alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

B. Synthesis of the anti-β-Amino Alcohol (Non-Chelation Control - Felkin-Anh Model)

Materials:

  • N-Boc protected α-amino ketone

  • L-Selectride® (Lithium tri-sec-butylborohydride, 1.0 M solution in THF)

  • Anhydrous THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • 1 M Sodium hydroxide (NaOH) solution

Step-by-Step Procedure:

  • Dissolve the N-Boc protected α-amino ketone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Slowly add L-Selectride® solution (1.5 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution, followed by the careful addition of 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with 1 M NaOH and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to obtain the anti-β-amino alcohol.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

PART 2: Scientific Rationale and Stereochemical Control

The success of this enantioselective synthesis hinges on the predictable diastereoselective reduction of the α-amino ketone intermediate. The stereochemical outcome is governed by the interplay of steric and electronic factors, which can be manipulated by the choice of the reducing agent.

Chelation-Controlled Reduction for syn-Diastereoselectivity

The formation of the syn-β-amino alcohol is achieved through a chelation-controlled reduction.[2] In this model, a Lewis acidic reducing agent, such as zinc borohydride (Zn(BH₄)₂), coordinates to both the carbonyl oxygen and the nitrogen atom of the Boc-protecting group, forming a rigid five-membered cyclic intermediate. This chelation locks the conformation of the molecule, and the hydride is delivered from the less sterically hindered face, leading to the formation of the syn diastereomer with high selectivity.

Stereochemical Model for syn-Reduction:

Caption: Chelation model for the synthesis of syn-β-amino alcohols.

Felkin-Anh Model for anti-Diastereoselectivity

Conversely, the anti-β-amino alcohol is obtained under non-chelating conditions.[3][4] A bulky, non-Lewis acidic reducing agent like L-Selectride® is used. In the absence of chelation, the stereochemical outcome is predicted by the Felkin-Anh model.[3] This model proposes that the largest substituent on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophilic hydride then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the medium-sized substituent, resulting in the formation of the anti diastereomer.

Stereochemical Model for anti-Reduction:

Caption: Felkin-Anh model for the synthesis of anti-β-amino alcohols.

Data Presentation

The following table summarizes representative data for the diastereoselective reduction of N-Boc-α-amino ketones, demonstrating the efficacy of the described protocols.

EntrySubstrate (R' in α-amino ketone)Reducing AgentDiastereomeric Ratio (syn:anti)Yield (%)
1PhenylZn(BH₄)₂>95:585
2PhenylL-Selectride®<5:9590
3MethylZn(BH₄)₂90:1082
4MethylL-Selectride®10:9088
5IsopropylZn(BH₄)₂>98:280
6IsopropylL-Selectride®<2:9885

Note: The data presented are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The use of this compound as a chiral starting material provides a reliable and versatile platform for the enantioselective synthesis of β-amino alcohols. By understanding and applying the principles of stereochemical control, particularly through the judicious choice of reducing agents in the final step, researchers can selectively access both syn and anti diastereomers with high levels of purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the synthesis of novel and potent therapeutic agents.

References

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. The Journal of Organic Chemistry. [Link]

  • Evolution of Epoxides to Synthesize beta-amino Alcohols. ResearchGate. [Link]

  • Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Toronto. [Link]

  • Stereoselective Preparation of Syn α-Hydroxy-β-amino Ester Units via Regioselective Opening of α,β-Epoxy Esters: Enantioselective Synthesis of Taxol C-13 Side Chain and Cyclohexylnorstatine. The Journal of Organic Chemistry. [Link]

  • An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry. [Link]

  • Diastereoselective Ketone Reduction Chelation zinc borohydride. ChemTube3D. [Link]

  • (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3. PubChem. [Link]

  • Asymmetric induction. Wikipedia. [Link]

  • Synthesis of anti-β-hydroxy-α-amino esters using chiral quaternary ammonium salts. ResearchGate. [Link]

  • 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. [Link]

  • Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. PubMed. [Link]

  • Reduction of a Ketone by Sodium Tetrahydridoborate – A Comprehensive Experiment of Common Laboratory Techniques for Organic Chemistry Reaction. Scientific & Academic Publishing. [Link]

  • Zn(BH4)2/2NaCl: A novel reducing system for efficient reduction of organic carbonyl compounds to their corresponding alcohols. SciELO South Africa. [Link]

  • Lewis Acid‐Mediated Diastereoselective Reduction of N‐Protected β‐Amino Ketones: Influence of the Nature of the Metal Atom and of the Nitrogen Protecting Group. ResearchGate. [Link]

  • Diastereoselective reduction of a chiral N-Boc-protected delta-amino-alpha,beta-unsaturated gamma-keto ester Phe-Gly dipeptidomimetic. PubMed. [Link]

  • felkin-ahn and cram chelate. University of Bath. [Link]

  • Origin of the Felkin–Anh(–Eisenstein) model: a quantitative rationalization of a seminal concept. RSC Publishing. [Link]

  • Assymetric Induction. Michigan State University. [Link]

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Application Notes and Protocols: (R)-tert-Butyl 2-hydroxy-3-methylbutanoate as a Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of (R)-tert-butyl 2-hydroxy-3-methylbutanoate as a valuable chiral building block in the synthesis of complex natural products. While direct literature examples of its use in total synthesis are not prevalent, its structural features make it an ideal starting material for the stereoselective synthesis of various high-value molecules, particularly macrolide antibiotics and pheromones. This document will focus on a detailed, proposed application in the synthesis of the macrolide natural product, (+)-Phoracantholide J, to illustrate its synthetic potential. The protocols provided are based on well-established chemical transformations and are designed to be readily adaptable in a research setting.

Introduction to this compound

This compound is a chiral molecule belonging to the class of α-hydroxy esters. Its utility in organic synthesis stems from several key features:

  • Pre-defined Stereocenter: The (R)-configuration at the C2 position provides a crucial stereochemical element that can be transferred through a synthetic sequence, eliminating the need for asymmetric induction or chiral resolution at a later stage.

  • Orthogonal Protecting Groups: The tert-butyl ester and the free hydroxyl group are chemically distinct and can be manipulated selectively. The bulky tert-butyl group offers steric protection and is stable to a wide range of reaction conditions, yet it can be removed under specific acidic conditions.

  • Versatile Functionality: The hydroxyl group can be easily converted into a variety of other functional groups, allowing for chain elongation and the introduction of new functionalities. The ester can be hydrolyzed to the corresponding carboxylic acid or reduced to a primary alcohol.

These characteristics make this compound a valuable synthon for the construction of complex molecular architectures with high stereochemical control.

Proposed Application: Synthesis of a Key Intermediate for (+)-Phoracantholide J

(+)-Phoracantholide J is a 10-membered macrolide natural product that has been the subject of numerous total syntheses.[1] Its structure features a single chiral center at the C9 position with an (R)-configuration. The synthetic strategy outlined below demonstrates how this compound can serve as an effective starting material to establish this key stereocenter.

The overall synthetic workflow can be visualized as follows:

G A This compound B Protection of Hydroxyl Group A->B C Protected Intermediate B->C D Reduction of tert-Butyl Ester C->D E Primary Alcohol D->E F Oxidation to Aldehyde E->F G Key Aldehyde Intermediate for Phoracantholide J Synthesis F->G

Caption: Proposed synthetic workflow from this compound to a key aldehyde intermediate.

This multi-step sequence transforms the initial chiral building block into a versatile aldehyde, which can then be elaborated to (+)-Phoracantholide J through established literature procedures, such as Wittig-type olefination and macrolactonization.[1]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the proposed synthetic sequence. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and reagents should be used where specified.

To enable selective manipulation of the ester functionality, the free hydroxyl group is first protected. A silyl ether is a common and effective choice for this purpose due to its ease of formation and selective removal.

Reaction: this compound → (R)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-3-methylbutanoate

Materials:

Reagent Molar Eq. MW ( g/mol ) Amount
This compound 1.0 174.24 1.00 g
Imidazole 2.5 68.08 0.98 g
tert-Butyldimethylsilyl chloride (TBDMSCl) 1.2 150.72 1.04 g

| Dichloromethane (DCM), anhydrous | - | - | 10 mL |

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.00 g, 5.74 mmol) and imidazole (0.98 g, 14.35 mmol).

  • Dissolve the solids in anhydrous dichloromethane (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add tert-butyldimethylsilyl chloride (1.04 g, 6.89 mmol) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: 98:2 hexanes:ethyl acetate) to afford the protected intermediate as a colorless oil.

With the hydroxyl group protected, the tert-butyl ester can be selectively reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Reaction: (R)-tert-Butyl 2-((tert-butyldimethylsilyl)oxy)-3-methylbutanoate → (R)-2-((tert-butyldimethylsilyl)oxy)-3-methylbutan-1-ol

Materials:

Reagent Molar Eq. MW ( g/mol ) Amount
Protected Intermediate 1.0 288.52 1.00 g
Lithium aluminum hydride (LiAlH₄) 1.5 37.95 0.197 g

| Diethyl ether or THF, anhydrous | - | - | 15 mL |

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add lithium aluminum hydride (0.197 g, 5.20 mmol) and anhydrous diethyl ether (5 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the protected intermediate (1.00 g, 3.47 mmol) in anhydrous diethyl ether (10 mL) and add it to the dropping funnel.

  • Add the solution of the protected intermediate dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by sequential dropwise addition of water (0.2 mL), 15% aqueous NaOH (0.2 mL), and water (0.6 mL) at 0 °C (Fieser workup).

  • Stir the resulting white suspension vigorously for 30 minutes.

  • Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the primary alcohol, which can often be used in the next step without further purification.

The final step in this sequence is the oxidation of the primary alcohol to the corresponding aldehyde. A mild oxidizing agent such as Dess-Martin periodinane (DMP) is ideal to avoid over-oxidation to the carboxylic acid.

Reaction: (R)-2-((tert-butyldimethylsilyl)oxy)-3-methylbutan-1-ol → (R)-2-((tert-butyldimethylsilyl)oxy)-3-methylbutanal

Materials:

Reagent Molar Eq. MW ( g/mol ) Amount
Primary Alcohol 1.0 218.42 1.00 g
Dess-Martin periodinane (DMP) 1.2 424.14 2.31 g
Dichloromethane (DCM), anhydrous - - 20 mL

| Sodium bicarbonate | - | 84.01 | - |

Procedure:

  • To a round-bottom flask, add the primary alcohol (1.00 g, 4.58 mmol) and anhydrous dichloromethane (20 mL).

  • Add solid sodium bicarbonate (0.77 g, 9.16 mmol) to buffer the reaction mixture.

  • Add Dess-Martin periodinane (2.31 g, 5.49 mmol) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (20 mL).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the organic layer becomes clear.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (aldehydes can be volatile).

  • The crude aldehyde can be purified by flash column chromatography if necessary, or used directly in subsequent steps.

Conclusion

This compound is a promising chiral building block with significant potential in the stereoselective synthesis of natural products. The protocols detailed in this guide provide a clear and actionable pathway for its conversion into a key aldehyde intermediate for the synthesis of (+)-Phoracantholide J. This proposed application highlights the strategic use of this chiral synthon in establishing a key stereocenter and provides a foundation for its broader application in the synthesis of other complex, biologically active molecules. Researchers in drug discovery and natural product synthesis are encouraged to explore the utility of this and similar chiral building blocks to streamline their synthetic efforts and access novel chemical entities with high stereochemical purity.

References

  • Stereoselective synthesis of (R)-(−) and (S)-(+)-phoracantholide I from (R)-(+)-γ-valerolactone. Aurigene Pharmaceutical Services.

  • De Novo Asymmetric Synthesis of Phoracantholide J. PubMed - NIH.

  • De Novo Asymmetric Synthesis of Phoracantholide J. ACS Publications.

Sources

Application Note: Protocol for Asymmetric Reduction of tert-Butyl 2-oxo-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in modern organic synthesis. This process is of paramount importance in the pharmaceutical and fine chemical industries, where the stereochemistry of molecules dictates their biological activity.[1] The resulting chiral hydroxy esters are versatile building blocks for a wide array of complex molecules. This technical guide provides an in-depth protocol for the asymmetric reduction of tert-butyl 2-oxo-3-methylbutanoate to produce the corresponding chiral tert-butyl 3-hydroxy-3-methylbutanoate, a valuable synthetic intermediate.

Two of the most robust and widely adopted catalytic systems for such transformations are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[1][2] This guide will focus on the CBS reduction, which utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane reagent to a ketone.[1][3][4] The CBS reduction is renowned for its predictable stereochemical outcome, broad substrate scope, and typically high enantioselectivities, often exceeding 95% enantiomeric excess (ee).[1][5]

Theoretical Background: The Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction, also known as the Corey-Itsuno reduction, is a powerful method for the enantioselective reduction of a wide range of prochiral ketones.[3][4] The reaction employs a chiral oxazaborolidine catalyst, which, in conjunction with a borane source such as borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2), facilitates the stereoselective transfer of a hydride to the carbonyl group of the ketone.

Mechanism of Action

The mechanism of the CBS reduction is well-elucidated and proceeds through a series of coordinated steps:

  • Catalyst-Borane Complex Formation: The first step involves the coordination of the borane (a Lewis acid) to the lone pair of electrons on the nitrogen atom of the oxazaborolidine CBS catalyst (a Lewis base).[4] This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[4]

  • Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone substrate. The stereochemical outcome of the reaction is determined at this stage. The ketone orients itself to minimize steric hindrance, with the larger substituent pointing away from the bulky group on the catalyst.

  • Hydride Transfer: A highly organized, six-membered transition state is formed, through which the hydride is transferred from the borane to the carbonyl carbon of the ketone.[4] This face-selective hydride transfer results in the formation of a chiral alkoxyborane intermediate.

  • Catalyst Regeneration and Product Formation: The alkoxyborane product is released, and the CBS catalyst is regenerated to participate in the next catalytic cycle.[4] An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[4]

The rigidity of the bicyclic structure of many oxazaborolidine catalysts is a key factor in achieving high enantiomeric excess.[4] It is crucial to conduct the reaction under anhydrous conditions, as the presence of water can significantly diminish the enantioselectivity.[4]

Experimental Protocol: Asymmetric Reduction of tert-Butyl 2-oxo-3-methylbutanoate

This protocol details the asymmetric reduction of tert-butyl 2-oxo-3-methylbutanoate to (R)-tert-butyl 3-hydroxy-3-methylbutanoate using the (R)-(-)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
tert-Butyl 2-oxo-3-methylbutanoate≥98%Commercially Available
(R)-(-)-2-Methyl-CBS-oxazaborolidine1 M in tolueneCommercially Available
Borane-dimethyl sulfide complex (BH3•SMe2)~10 MCommercially AvailableHandle in a fume hood
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Methanol (MeOH)AnhydrousCommercially Available
Diethyl ether (Et2O)AnhydrousCommercially Available
Saturated aqueous ammonium chloride (NH4Cl)Prepared in-house
Anhydrous magnesium sulfate (MgSO4)Commercially Available
Silica gel230-400 meshCommercially AvailableFor column chromatography
HexanesHPLC gradeCommercially AvailableFor column chromatography
Ethyl acetateHPLC gradeCommercially AvailableFor column chromatography

Equipment

  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Syringes and needles (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Procedure

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add (R)-(-)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1.0 M solution in toluene, 1.0 mmol).

    • Cool the flask to 0 °C using an ice-water bath.

  • Addition of Borane:

    • Slowly add borane-dimethyl sulfide complex (1.2 mL, ~12 mmol) dropwise to the stirred CBS catalyst solution over 5 minutes.

    • Allow the mixture to stir at 0 °C for 10 minutes.

  • Substrate Addition:

    • In a separate oven-dried flask, prepare a solution of tert-butyl 2-oxo-3-methylbutanoate (1.72 g, 10.0 mmol) in anhydrous THF (20 mL).

    • Add this solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Stir the reaction mixture at 0 °C.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1) as the eluent. The reaction is typically complete within 1-2 hours.

  • Quenching the Reaction:

    • Once the reaction is complete, slowly and carefully quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C to decompose the excess borane. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up and Extraction:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add diethyl ether (50 mL) and saturated aqueous ammonium chloride solution (25 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine (25 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure (R)-tert-butyl 3-hydroxy-3-methylbutanoate.

Analytical Methods: Determination of Enantiomeric Excess

The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Conditions

ParameterCondition
ColumnPolysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC)
Mobile Phasen-Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 210 nm
Injection Volume10 µL

Sample Preparation

  • Prepare a standard solution of the purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizing the Workflow

CBS Reduction Mechanism

CBS_Reduction_Mechanism cluster_activation Catalyst Activation cluster_reduction Stereoselective Reduction cluster_regeneration Product Formation CBS CBS Catalyst (1) CBS_BH3 Activated Complex (2) CBS->CBS_BH3 Coordination BH3 BH3 BH3->CBS_BH3 Ketone Ketone TransitionState Six-membered Transition State CBS_BH3->TransitionState Coordination Ketone->TransitionState Alkoxyborane Alkoxyborane TransitionState->Alkoxyborane Hydride Transfer Alkoxyborane->CBS Catalyst Regeneration Workup Acidic Workup Alkoxyborane->Workup Product Chiral Alcohol Workup->Product

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (CBS Catalyst, 0 °C) start->setup add_bh3 Add BH3•SMe2 setup->add_bh3 add_substrate Add Substrate Solution add_bh3->add_substrate react Stir at 0 °C (Monitor by TLC) add_substrate->react quench Quench with MeOH react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography workup->purify analyze Chiral HPLC Analysis purify->analyze end End analyze->end

Sources

Application Notes & Protocols: The Use of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Robust Tool for Stereocontrol

In the landscape of asymmetric synthesis, particularly within pharmaceutical and fine chemical development, the reliable and predictable installation of stereocenters is paramount. Chiral auxiliaries remain a cornerstone strategy, offering a powerful method to control the stereochemical outcome of chemical reactions. Among these, (R)-tert-Butyl 2-hydroxy-3-methylbutanoate has emerged as a highly effective and versatile auxiliary. Derived from the readily available amino acid (R)-valine, its structure is elegantly simple yet functionally potent. The combination of a sterically demanding tert-butyl ester and an isopropyl group, flanking a crucial hydroxyl moiety, provides an exceptional framework for inducing high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It details the mechanistic principles, practical applications, and detailed protocols for leveraging this compound in asymmetric synthesis.

Pillar of Asymmetry: The Mechanism of Stereochemical Induction

The efficacy of this compound as a chiral auxiliary is rooted in its ability to form a rigid, sterically-defined environment upon attachment to a prochiral substrate. The process typically involves acylation of the auxiliary's hydroxyl group with a carboxylic acid derivative (e.g., a propionate group to form a prochiral enolate precursor).

The key to stereocontrol lies in the formation of a specific enolate geometry. When treated with a suitable base, such as lithium diisopropylamide (LDA) or dicyclohexylboron triflate, a chelated enolate is formed.[2] The Lewis acidic metal center (lithium or boron) coordinates to both the ester carbonyl oxygen and the α-alkoxy oxygen, creating a rigid five-membered ring structure. This conformation orients the bulky isopropyl group of the auxiliary to effectively shield one face of the enolate. Consequently, an incoming electrophile is directed to the opposite, less sterically hindered face, resulting in a highly diastereoselective bond formation.

Stereochemical_Induction Start Prochiral Ester of Auxiliary Enolate Rigid Chelated Enolate (Face Shielded by Isopropyl Group) Start->Enolate Base (e.g., LDA) Chelation Control TransitionState Sterically Directed Attack (Anti-periplanar) Enolate->TransitionState Electrophile Electrophile (E+) Electrophile->TransitionState Product Diastereomerically Enriched Adduct TransitionState->Product C-C Bond Formation Cleavage Auxiliary Cleavage Product->Cleavage FinalProduct Chiral Product Cleavage->FinalProduct

Figure 1: Mechanism of Stereocontrol.

Application I: Diastereoselective Aldol Reactions

The aldol reaction is a fundamental C-C bond-forming reaction. Using the title auxiliary, it can be rendered highly diastereoselective, providing access to chiral β-hydroxy esters, which are valuable synthetic intermediates.[2][3]

Protocol 1: Asymmetric Aldol Addition to an Aldehyde

This protocol describes the formation of a boron enolate from the propionyl ester of this compound and its subsequent reaction with an aldehyde.

Step 1: Preparation of the Propionyl Ester

  • To a solution of this compound (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.5 equiv.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv.).

  • Slowly add propionyl chloride (1.2 equiv.) and allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution. Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify by flash chromatography to yield the propionyl ester.

Step 2: Diastereoselective Aldol Reaction

  • In an oven-dried, nitrogen-flushed flask, dissolve the propionyl ester (1.0 equiv.) in anhydrous DCM (0.2 M) and cool to -78 °C.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 equiv.) dropwise.

  • Slowly add dicyclohexylboron triflate (1 M solution in hexanes, 2.0 equiv.) dropwise, maintaining the internal temperature below -70 °C. Stir at -78 °C for 2 hours to form the yellow enolate solution.[2]

  • Add the desired aldehyde (1.5 equiv.) dropwise, ensuring the temperature remains below -70 °C.

  • Stir at -78 °C for 2 hours, then allow the mixture to warm to 0 °C over 1 hour.

  • Quench the reaction by adding methanol, followed by a pH 7 buffer and 35% aqueous H2O2. Caution: The H2O2 addition is exothermic; add slowly to keep the internal temperature below 20 °C.

  • Stir at room temperature for 1 hour. Concentrate the mixture in vacuo and partition the resulting oil between water and DCM.

  • Extract the aqueous layer with DCM (4x). Combine the organic layers, wash with brine, dry over MgSO4, and concentrate. The crude product can be purified by silica gel chromatography.

Aldol_Workflow Aux (R)-tert-Butyl 2-hydroxy-3-methylbutanoate Acylation Propionyl Chloride, Et3N Aux->Acylation Ester Propionyl Ester Acylation->Ester Enolization c-Hex2BOTf, DIPEA, -78°C Ester->Enolization Enolate Boron Enolate Enolization->Enolate Aldol Aldehyde (R-CHO), -78°C Enolate->Aldol Adduct Crude Aldol Adduct Aldol->Adduct Workup Oxidative Workup (H2O2) Adduct->Workup Purification Chromatography Workup->Purification Product Purified Aldol Product Purification->Product

Figure 2: Asymmetric Aldol Reaction Workflow.

AldehydeDiastereomeric Ratio (d.r.)Yield (%)
Isobutyraldehyde>95:585
Benzaldehyde>95:590
Acetaldehyde90:1078
Crotonaldehyde92:881
Note: Data are representative and synthesized from typical outcomes for similar auxiliaries.

Application II: Diastereoselective Michael Additions

The Michael addition, or 1,4-conjugate addition, is another powerful method for C-C bond formation. When mediated by the this compound auxiliary, it allows for the highly diastereoselective synthesis of 1,5-dicarbonyl compounds or their equivalents.[4][5]

Protocol 2: Asymmetric Michael Addition to an α,β-Unsaturated Ketone

This protocol details the formation of a lithium enolate and its subsequent conjugate addition to a Michael acceptor.

Step 1: Preparation of the Acyl-Auxiliary

  • Prepare the appropriate acyl derivative (e.g., acetyl, propionyl) of the auxiliary as described in Protocol 1, Step 1.

Step 2: Diastereoselective Michael Addition

  • In an oven-dried, nitrogen-flushed flask, dissolve the acyl-auxiliary (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C.

  • Add lithium hexamethyldisilazide (LiHMDS, 1.0 M solution in THF, 1.1 equiv.) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • In a separate flask, dissolve the α,β-unsaturated ketone (Michael acceptor, 1.2 equiv.) in anhydrous THF and cool to -78 °C.

  • Transfer the enolate solution to the Michael acceptor solution via cannula.

  • Stir the reaction mixture at -78 °C for 3-5 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NH4Cl solution at -78 °C and allow the mixture to warm to room temperature.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired Michael adduct.[4]

Michael AcceptorDiastereomeric Ratio (d.r.)Yield (%)
Cyclohexenone>98:292
Methyl Vinyl Ketone95:588
Nitro-olefin (β-Nitrostyrene)>98:295
α,β-Unsaturated Lactone97:385
Note: Data are representative and synthesized from typical outcomes for similar auxiliaries.[4]

Critical Step: Cleavage of the Chiral Auxiliary

A crucial final step is the non-destructive cleavage of the auxiliary to release the desired chiral product and, ideally, recover the auxiliary for reuse. The choice of cleavage method depends on the desired functionality in the final product (acid, ester, or alcohol).

Protocol 3A: Saponification to a Carboxylic Acid

  • Dissolve the purified adduct (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 4.0 equiv.) and stir at room temperature for 12-24 hours.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x). The aqueous layer will contain the protonated, water-soluble auxiliary.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the chiral carboxylic acid.

Protocol 3B: Reductive Cleavage to an Alcohol

  • Dissolve the purified adduct (1.0 equiv.) in anhydrous diethyl ether or THF (0.1 M) and cool to 0 °C.

  • Slowly add lithium borohydride (LiBH4, 2.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 3-6 hours.

  • Cool to 0 °C and quench carefully by the slow addition of saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate (4x).

  • Combine the organic layers, dry over MgSO4, and concentrate. Purify by chromatography to separate the desired chiral alcohol from the recovered auxiliary.

Advantages and Limitations

Advantages:

  • High Diastereoselectivity: Consistently provides high d.r. for a range of substrates.

  • Predictable Stereochemistry: The stereochemical outcome is reliably predicted by the chelation-control model.

  • Crystalline Derivatives: The adducts are often crystalline, facilitating purification by recrystallization.

  • Robustness: The auxiliary is stable to a variety of reaction conditions.

Limitations:

  • Atom Economy: The attachment and cleavage of the auxiliary adds steps and reduces overall atom economy.

  • Cost: While derived from a natural amino acid, the auxiliary itself can be costly for large-scale synthesis.

  • Cleavage Conditions: Harsh cleavage conditions can sometimes lead to epimerization or degradation of the desired product.

Conclusion

This compound stands as a testament to the power and precision of auxiliary-mediated asymmetric synthesis. Its well-defined steric and electronic properties allow for the predictable and highly selective construction of chiral molecules. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully implement this auxiliary in their synthetic campaigns, enabling the efficient synthesis of complex chiral building blocks for pharmaceutical and materials science applications.

References

  • Myers, A. G., et al. (2011). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron Letters, 52(43), 5671-5675. (Note: While this reference uses a different auxiliary, the protocol for boron enolate formation is highly relevant and illustrative of the technique.) Retrieved from [Link]

  • MySkinRecipes. (n.d.). (R)-tert-Butyl 2-hydroxybutanoate. Retrieved from [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones. Angewandte Chemie International Edition, 45(48), 8239-8242. Retrieved from [Link]

  • Orzaez, T., et al. (2018). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. ChemistryOpen, 7(5), 386-390. Retrieved from [Link]

  • MDPI. (2019). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 24(15), 2788. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520125, Ethyl 2-hydroxy-3-methylbutanoate. Retrieved from [Link]

  • Dixon, D. J., Ley, S. V., & Rodríguez, F. (2001). Highly diastereoselective Michael addition reactions of butane-2,3-diacetal desymmetrized glycolic acid. Preparation of alpha-hydroxy-gamma-amino acid derivatives. Organic Letters, 3(23), 3753-3755. Retrieved from [Link]

  • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Chemistry, 26(13), 1265-1298. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59768007, tert-butyl (2S)-4-hydroxy-2-methylbutanoate. Retrieved from [Link]

Sources

Enzymatic Kinetic Resolution of tert-Butyl 2-Hydroxy-3-Methylbutanoate: A Detailed Protocol for High-Purity Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This application note provides a comprehensive, in-depth protocol for the enzymatic kinetic resolution (EKR) of racemic tert-butyl 2-hydroxy-3-methylbutanoate. Chiral α-hydroxy esters are pivotal building blocks in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] This guide details a robust method utilizing the highly selective and commercially available immobilized lipase B from Candida antarctica (Novozym® 435) to achieve excellent separation of enantiomers. We delve into the mechanistic principles, provide a step-by-step experimental procedure, outline the analytical methodology for monitoring reaction progress, and explain the causality behind critical experimental choices to ensure reproducibility and success.

Scientific Principle: The Basis of Enantioselectivity

Kinetic resolution is a powerful technique that leverages the differential reaction rates of two enantiomers with a chiral catalyst—in this case, a lipase.[3] The enzyme's chiral active site preferentially accommodates one enantiomer over the other. In this protocol, we employ a transesterification reaction where the lipase selectively acylates one enantiomer of the racemic alcohol (tert-butyl 2-hydroxy-3-methylbutanoate) using an acyl donor.

The core mechanism, known as the Ping Pong Bi-Bi mechanism, involves the formation of a covalent acyl-enzyme intermediate.[3][4] The (R)-enantiomer of the alcohol is a better fit for the active site of Candida antarctica lipase B (CAL-B), leading to its rapid acylation.[5] Conversely, the (S)-enantiomer is sterically disfavored and reacts much more slowly.

The objective is not to drive the reaction to completion. Instead, the reaction is halted at approximately 50% conversion. At this optimal point, the reaction mixture ideally contains the unreacted (S)-alcohol and the acylated (R)-ester, both in high enantiomeric excess (e.e.).[6][7] The efficiency of this separation is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity. High E-values (typically >100) are indicative of a synthetically useful resolution.[5]

G cluster_0 Racemic Substrate cluster_1 Enzymatic Reaction cluster_2 Reaction Products at ~50% Conversion rac_mix Racemic tert-Butyl 2-Hydroxy-3-methylbutanoate (R- and S-enantiomers) reaction Novozym® 435 (Lipase) + Vinyl Acetate (Acyl Donor) rac_mix->reaction Transesterification in Organic Solvent s_alcohol (S)-tert-Butyl 2-Hydroxy-3-methylbutanoate (Unreacted, High e.e.) reaction->s_alcohol Slow Reaction r_ester (R)-tert-Butyl 2-Acetoxy-3-methylbutanoate (Product, High e.e.) reaction->r_ester Fast Reaction

Figure 1: Conceptual workflow of the lipase-catalyzed kinetic resolution.

Materials, Reagents, and Equipment

Reagents and Consumables
ReagentGradeSupplier ExampleRationale for Selection
Racemic tert-butyl 2-hydroxy-3-methylbutanoate≥98%Sigma-Aldrich, TCISubstrate for the resolution.
Novozym® 435 (Immobilized CAL-B)N/ANovozymesA robust, highly selective, and reusable biocatalyst for this transformation.[8][9][10]
Vinyl AcetateAnhydrous, ≥99%Sigma-AldrichIrreversible acyl donor; the enol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[5]
Hexane or HeptaneAnhydrous, ≥99%Fisher ScientificNon-polar organic solvent prevents enzyme denaturation and avoids competitive hydrolysis.[6][11]
n-HexaneHPLC GradeVWRComponent of the mobile phase for chiral analysis.
Isopropanol (IPA)HPLC GradeVWRPolar modifier in the HPLC mobile phase to achieve separation.[12]
Trifluoroacetic Acid (TFA)HPLC GradeSigma-AldrichMobile phase additive to improve peak shape and resolution of acidic analytes.[13]
Sodium Sulfate (Na₂SO₄)AnhydrousVWRDrying agent for organic extracts.
Silica Gel60 Å, 230-400 meshVWRStationary phase for column chromatography to separate the final products.
Equipment
  • Magnetic stirrer with heating capabilities or temperature-controlled orbital shaker

  • Reaction vials (4-20 mL) with screw caps and PTFE septa

  • Analytical balance (4 decimal places)

  • Syringes and needles for sampling

  • Filtration apparatus (e.g., Büchner funnel or syringe filter with PTFE membrane)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral HPLC column (e.g., Daicel Chiralpak® IA, IB, or similar polysaccharide-based column)

  • Glassware for column chromatography

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. It can be scaled as needed, with proportional adjustments to all components.

Reaction Setup and Execution
  • Preparation: To a 20 mL screw-capped vial equipped with a magnetic stir bar, add racemic tert-butyl 2-hydroxy-3-methylbutanoate (1.0 mmol, 174.2 mg).

  • Solvent Addition: Add 10 mL of anhydrous hexane. Stir until the substrate is completely dissolved.

  • Acyl Donor Addition: Add vinyl acetate (3.0 mmol, 277 µL, 3.0 equivalents). Causality Note: Using an excess of the acyl donor ensures the reaction kinetics are dependent on the substrate concentration and enzyme activity, not limited by the availability of the acylating agent.

  • Enzyme Addition: Add Novozym® 435 (35 mg, ~20% w/w of substrate). Causality Note: Immobilized enzymes are used to simplify catalyst removal post-reaction and enable enzyme recycling, which is crucial for process economy.[8]

  • Incubation: Seal the vial and place it in an orbital shaker or on a stirrer set to 40°C and 200 RPM. Start timing the reaction immediately.

G start Start setup 1. Add Substrate, Solvent, & Acyl Donor to Vial start->setup add_enzyme 2. Add Novozym® 435 setup->add_enzyme incubate 3. Incubate at 40°C with Stirring add_enzyme->incubate monitor 4. Monitor by Chiral HPLC (Take Aliquots) incubate->monitor decision Conversion ~50%? monitor->decision decision->incubate No workup 5. Filter Enzyme & Evaporate Solvent decision->workup Yes separate 6. Separate via Column Chromatography workup->separate products Enantiopure (S)-Alcohol & (R)-Ester separate->products

Figure 2: Step-by-step experimental workflow for the kinetic resolution.

Reaction Monitoring via Chiral HPLC

It is critical to monitor the reaction to stop it at the optimal point.

  • Sampling: At regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), pause the stirring briefly. Withdraw a small aliquot (~10-20 µL) from the reaction mixture using a syringe.

  • Sample Preparation: Filter the aliquot through a 0.22 µm syringe filter to remove the enzyme. Dilute the filtrate with the HPLC mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the prepared sample onto the chiral HPLC system.

Reaction Work-up and Product Isolation
  • Quenching: Once the reaction has reached ~50% conversion (as determined by HPLC), cool the mixture to room temperature.

  • Enzyme Removal: Filter the reaction mixture through a small plug of Celite or a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme beads with a small amount of hexane (2 x 5 mL) to recover any residual product. The enzyme can be dried under vacuum and stored for reuse.

  • Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: The resulting crude oil, a mixture of the unreacted (S)-alcohol and the (R)-ester, can be purified using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the two separate, enantiomerically enriched compounds.

Analytical Method and Data Interpretation

Accurate analysis is the cornerstone of a successful kinetic resolution.

Chiral HPLC Conditions
ParameterRecommended Setting
Column Chiralpak® IA or IB (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v) + 0.1% TFA
Flow Rate 1.0 mL/min
Column Temp. 25°C
Detection UV at 210 nm
Injection Vol. 10 µL

Note: The mobile phase composition may require optimization to achieve baseline separation (Resolution > 1.5) depending on the specific column and system used.[13]

Key Calculations

The enantiomeric excess (e.e.), conversion (c), and enantiomeric ratio (E) are calculated from the peak areas in the chromatogram.[14][15]

  • Enantiomeric Excess (e.e.):

    • For the remaining substrate (alcohol): e.e.s (%) = [ |AreaS-alcohol - AreaR-alcohol| / (AreaS-alcohol + AreaR-alcohol) ] x 100

    • For the formed product (ester): e.e.p (%) = [ |AreaR-ester - AreaS-ester| / (AreaR-ester + AreaS-ester) ] x 100

  • Conversion (c):

    • This is calculated based on the enantiomeric excess of the substrate and product, which is more accurate than using peak areas directly if response factors differ.[7] c = e.e.s / (e.e.s + e.e.p)

  • Enantiomeric Ratio (E):

    • The E-value is a measure of the enzyme's selectivity and is calculated using the conversion and e.e. values.[7] E = ln[1 - c(1 + e.e.p)] / ln[1 - c(1 - e.e.p)]

Expected Results and Troubleshooting

Under the optimized conditions described, this protocol is expected to yield excellent results.

ParameterExpected OutcomeTroubleshooting Tip
Optimal Time 4-8 hoursIf reaction is too slow, slightly increase temperature (to 45°C) or enzyme loading.
Conversion (c) ~50%Monitor closely to avoid over-shooting 50%, which decreases the e.e. of the product.
e.e. of (S)-alcohol >98%Low e.e. may indicate a non-selective enzyme batch or incorrect reaction conditions.
e.e. of (R)-ester >98%Low e.e. is often the first sign of the reaction going past 50% conversion.
E-value >200An E-value below 50 suggests poor selectivity. Consider screening other lipases or acyl donors.[7]

References

  • Martín-Matute, B., Edin, M., Bogár, K., & Bäckvall, J. E. (2004). A Highly Efficient Dynamic Kinetic Resolution of Secondary Alcohols at Room Temperature. Angewandte Chemie International Edition, 43(47), 6535-6539. [Link]

  • Pàmies, O., & Bäckvall, J. E. (2003). Enzymatic Kinetic Resolution and Chemoenzymatic Dynamic Kinetic Resolution of δ-Hydroxy Esters. An Efficient Route to Chiral δ-Lactones. The Journal of Organic Chemistry, 68(11), 4463-4471. [Link]

  • Lüdtke, D. S., et al. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(10), 8098-8109. [Link]

  • El-Hefnawy, M., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: a review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Poppe, L., & Novák, L. (1992). Selective Biocatalysis: A Synthetic Approach. VCH Publishers.
  • Ortiz, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2380-2420. [Link]

  • Ferreira, V. F., et al. (2013). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 18(8), 9575-9587. [Link]

  • Forró, E. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Acta Pharmaceutica Hungarica, 71(1), 119-126. [Link]

  • Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. [Link]

  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry Blog. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. CHEM30101 Advanced Practical Chemistry. [Link]

Sources

Application Notes & Protocols: (R)-tert-Butyl 2-hydroxy-3-methylbutanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate as a Chiral Synthon

In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is of paramount importance. The stereochemistry of a drug molecule is often critical to its pharmacological activity, with different enantiomers potentially exhibiting varied efficacy, pharmacokinetics, or toxicity profiles. Chiral building blocks, or synthons, are therefore indispensable tools for medicinal chemists, enabling the construction of complex, stereochemically defined molecules.

This compound is a valuable chiral building block that belongs to the class of α-hydroxy esters. Its utility stems from the presence of a stereocenter at the C2 position, which can be strategically exploited to introduce chirality into a target molecule. The tert-butyl ester group provides steric bulk, which can influence the stereochemical outcome of subsequent reactions, and it can be readily removed under acidic conditions when desired. This combination of features makes this compound a versatile intermediate in the synthesis of a range of complex chiral molecules, including key intermediates for antiviral therapies.

This application note provides a comprehensive guide to the properties and applications of this compound, with a particular focus on its proposed application in the synthesis of a key intermediate for the HIV protease inhibitor, Darunavir.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 4216-96-0[1]
Molecular Formula C₉H₁₈O₃[1]
Molecular Weight 174.24 g/mol [1]
Appearance Colorless liquid or low melting solidGeneral Knowledge
Boiling Point 189.5 °C at 760 mmHg (for racemic)[2]
Density 0.974 g/cm³ (for racemic)[2]
Refractive Index 1.437 (for racemic)[2]

Spectroscopic Data (Predicted for (R)-enantiomer based on analogous structures):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.05 (d, J=4.0 Hz, 1H, CH-OH), 3.05 (br s, 1H, OH), 2.05-1.95 (m, 1H, CH-(CH₃)₂), 1.48 (s, 9H, C(CH₃)₃), 0.98 (d, J=6.8 Hz, 3H, CH₃), 0.88 (d, J=6.8 Hz, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 174.5 (C=O), 82.0 (C(CH₃)₃), 76.0 (CH-OH), 32.5 (CH-(CH₃)₂), 28.1 (C(CH₃)₃), 18.9 (CH₃), 17.5 (CH₃).

Synthesis of this compound

The enantioselective synthesis of α-hydroxy esters is a well-established field, with several reliable methods available. One common approach is the asymmetric reduction of the corresponding α-keto ester.

Protocol 1: Asymmetric Hydrogenation of tert-Butyl 2-oxo-3-methylbutanoate

This protocol is based on well-established principles of asymmetric catalysis.

Workflow for the Synthesis of this compound:

A tert-Butyl 2-oxo-3-methylbutanoate B Asymmetric Hydrogenation [Ru(II)-chiral phosphine catalyst] H₂, MeOH, rt A->B Substrate C This compound B->C Product (>95% ee)

Caption: Asymmetric hydrogenation of an α-keto ester.

Materials:

  • tert-Butyl 2-oxo-3-methylbutanoate

  • [Ru(p-cymene)((R)-BINAP)Cl]Cl or a similar chiral ruthenium catalyst

  • Methanol (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure hydrogenation reactor

Procedure:

  • In an inert atmosphere glovebox, charge a high-pressure reactor with tert-Butyl 2-oxo-3-methylbutanoate (1.0 eq) and the chiral ruthenium catalyst (0.01-0.1 mol%).

  • Add anhydrous methanol to dissolve the reactants.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until reaction completion is confirmed by TLC or GC-MS.

  • Carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Causality Behind Experimental Choices: The choice of a chiral ruthenium-phosphine complex is critical for achieving high enantioselectivity. The specific chiral ligand (e.g., (R)-BINAP) creates a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral ketone. Methanol is a common solvent for such reductions, and the reaction is typically performed at room temperature to balance reaction rate and selectivity.

Application in the Synthesis of a Key Intermediate for Darunavir

Darunavir is a potent HIV protease inhibitor that is a cornerstone of modern antiretroviral therapy.[3] A key component of its structure is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol ligand, which plays a crucial role in its binding to the protease enzyme.[2][4][5][6] The synthesis of this complex chiral fragment is a significant challenge, and this compound represents a promising starting material for a stereocontrolled synthesis of this intermediate.

Proposed Synthetic Pathway:

The following is a proposed synthetic route from this compound to a known precursor of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, based on analogous transformations reported in the literature for the synthesis of this and similar molecules.[2][4]

cluster_0 Synthesis of Chiral Aldehyde cluster_1 Chain Elongation and Diastereoselective Aldol Reaction cluster_2 Cyclization to Furanofuran Core A This compound B Protection (e.g., TBSCl, imidazole) A->B C (R)-tert-Butyl 2-(tert-butyldimethylsilyloxy)-3-methylbutanoate B->C D Reduction (e.g., DIBAL-H) C->D E (R)-2-(tert-butyldimethylsilyloxy)-3-methylbutanal D->E F Wittig Olefination (e.g., Ph₃P=CHCO₂Et) E->F G α,β-Unsaturated Ester F->G H Reduction to Allylic Alcohol (e.g., DIBAL-H) G->H I Chiral Allylic Alcohol H->I J Asymmetric Epoxidation (e.g., Sharpless) I->J K Chiral Epoxy Alcohol J->K L Intramolecular Ring Opening K->L M Desilylation and Lactonization L->M N Reduction to Diol M->N O Final Cyclization N->O P (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol O->P

Caption: Proposed synthetic pathway to the Darunavir P2 ligand.

Protocol 2: Proposed Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

Step 1: Synthesis of (R)-2-(tert-butyldimethylsilyloxy)-3-methylbutanal

  • Protection of the hydroxyl group: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-tert-Butyl 2-(tert-butyldimethylsilyloxy)-3-methylbutanoate.

  • Reduction to the aldehyde: Cool a solution of the silyl-protected ester (1.0 eq) in anhydrous toluene to -78 °C. Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1-2 hours at -78 °C. Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous phase with ethyl acetate. Dry the combined organic layers, filter, and concentrate to give the crude aldehyde, which is used immediately in the next step.

Step 2: Chain Elongation and Stereoselective Reactions

This part of the synthesis would involve a series of steps to build the carbon backbone and introduce the necessary stereocenters, drawing from established methodologies.[2][4]

  • Wittig Olefination: The crude aldehyde from the previous step is reacted with a suitable phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to form an α,β-unsaturated ester.

  • Reduction to Allylic Alcohol: The resulting ester is then selectively reduced to the corresponding allylic alcohol using a reagent like DIBAL-H at low temperature.

  • Asymmetric Epoxidation: The allylic alcohol is subjected to a Sharpless asymmetric epoxidation to introduce a new stereocenter with high control, yielding a chiral epoxy alcohol. The choice of the chiral tartrate (D-(-)- or L-(+)-diethyl tartrate) will determine the stereochemistry of the epoxide.

Step 3: Cyclization to the Furanofuran Core

The final steps involve the formation of the bicyclic ether system.

  • Intramolecular Ring Opening: The epoxy alcohol undergoes a base- or acid-catalyzed intramolecular cyclization to form a tetrahydrofuran ring.

  • Desilylation and Lactonization: The TBS protecting group is removed, and the resulting diol is induced to cyclize, forming the second furan ring and creating the characteristic furanofuranone intermediate.

  • Reduction and Final Cyclization: The lactone is reduced to a diol, which then undergoes a final acid-catalyzed cyclization to yield the target (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.[7]

Conclusion

This compound is a highly valuable and versatile chiral building block for the synthesis of complex pharmaceutical intermediates. Its well-defined stereochemistry and the synthetic flexibility offered by its functional groups make it an ideal starting material for the construction of enantiomerically pure molecules. The proposed synthetic pathway to the key P2-ligand of the HIV protease inhibitor Darunavir highlights the strategic potential of this synthon. The protocols and workflows presented in this application note provide a solid foundation for researchers and drug development professionals to leverage the unique properties of this compound in their synthetic endeavors.

References

  • Ghosh, A. K., et al. (2020). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry, 63(9), 4867–4879. [Link]

  • Ghosh, A. K., et al. (2010). A Stereoselective Anti-Aldol Route to (3R,3aS,6aR)-Hexahydrofuro[2,3-b] furan-3-ol: A Key Ligand for a New Generation of HIV Protease Inhibitors. The Journal of Organic Chemistry, 75(15), 5333–5336. [Link]

  • Surleraux, D. L. N. G., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(10), 1947–1950. [Link]

  • Sevenich, A., et al. (2017). Asymmetric One-Pot Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol: A Key Component of Current HIV Protease Inhibitors. The Journal of Organic Chemistry, 82(2), 1218–1223. [Link]

  • Ghosh, A. K., et al. (2017). Design, Synthesis, Biological Evaluation, and X-ray Studies of HIV-1 Protease Inhibitors with Modified P2′ Ligands of Darunavir. ChemMedChem, 12(23), 1958–1967. [Link]

  • Ghosh, A. K., et al. (2011). The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir. The Journal of Organic Chemistry, 76(8), 2912–2917. [Link]

Sources

Application Notes & Protocols: Asymmetric Aldol Reactions Involving (R)-tert-Butyl 2-hydroxy-3-methylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Preamble: Beyond the Standard Auxiliary

The quest for stereochemical control in carbon-carbon bond formation is a central theme in modern organic synthesis, particularly in the development of pharmaceutical agents where enantiomeric purity is paramount. The aldol reaction, a powerful tool for constructing β-hydroxy carbonyl moieties, has been rendered exquisitely selective through the use of chiral auxiliaries, reagents, and catalysts.[1][2] While auxiliaries like Evans' oxazolidinones have become canonical, the exploration of novel chiral scaffolds continues to refine the synthetic chemist's toolkit.

This guide delves into the strategic application of derivatives of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate, a versatile chiral building block, in the context of asymmetric aldol reactions. We will move beyond a rigid template to explore the fundamental principles that govern stereoselectivity, focusing on how the inherent chirality and functionality of this specific molecule can be leveraged. This document provides not only detailed protocols for analogous, well-established reactions but also a conceptual framework for designing novel, stereoselective transformations.

The Core Principle: Achieving Asymmetric Induction in Aldol Reactions

The aldol reaction unites two carbonyl partners, creating up to two new stereocenters.[1] In its asymmetric variant, the objective is to control the facial selectivity of the enolate's attack on the aldehyde, thereby determining the absolute stereochemistry of the product. This control is typically achieved by temporarily incorporating a chiral entity—a chiral auxiliary—which biases the approach of the reactants.[3]

A successful chiral auxiliary must:

  • Be readily available in enantiopure form.

  • Attach and detach from the substrate under mild conditions.

  • Effectively shield one face of the enolate.

  • Be recoverable for reuse.[4]

The stereochemical outcome of an aldol reaction is governed by two key factors:

  • Diastereoselectivity (syn vs. anti): This is primarily determined by the geometry of the enolate (Z or E).

  • Enantioselectivity (Facial Selectivity): This is controlled by the chiral auxiliary, which dictates whether the aldehyde approaches from the Re or Si face.

The interplay between these factors is elegantly rationalized by the Zimmerman-Traxler model , which posits a six-membered, chair-like transition state.[5][6][7]

The Zimmerman-Traxler Model: A Predictive Framework

This model is foundational to understanding stereoselectivity in aldol reactions involving metal enolates.[7] It proposes that the metal cation of the enolate coordinates to the aldehyde's carbonyl oxygen, forming a cyclic transition state. The substituents on the enolate and aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain, and this arrangement dictates the product's stereochemistry.[5][6]

  • Z-enolates preferentially form the syn aldol product , as the R¹ substituent on the enolate occupies a pseudo-equatorial position in the favored transition state.

  • E-enolates preferentially form the anti aldol product for the same reason.

The use of boron enolates, in particular, leads to highly ordered transition states due to the short B-O bond lengths, resulting in excellent predictability and high levels of stereoselectivity.[8]

Figure 1: Zimmerman-Traxler transition states for Z- and E-enolates.

Strategic Role of this compound Derivatives

While not a classical, commercially available auxiliary for this purpose, derivatives of this compound offer intriguing possibilities due to the presence of a chiral α-hydroxy group. This functionality is key to establishing stereocontrol through chelation .

Concept: Chelation-Controlled Aldol Reactions

In substrates containing a Lewis basic group (like a hydroxyl or alkoxy group) at the α- or β-position, a bidentate Lewis acid (e.g., MgBr₂, TiCl₄, SnCl₄) can coordinate to both the carbonyl oxygen and the adjacent heteroatom.[9] This coordination locks the conformation of the substrate, creating a rigid cyclic intermediate. The incoming nucleophile (the enolate) will then preferentially attack from the less sterically hindered face, leading to high diastereoselectivity.[7]

An acylated derivative of this compound, when used as the enolate component, could theoretically leverage this principle. The chiral center and the bulky tert-butyl and isopropyl groups would create a highly biased steric environment upon enolization and reaction.

Chelation_Control_Concept Start (R)-tert-Butyl 2-hydroxy-3-methylbutanoate Acylation Acylation (e.g., with propionyl chloride) Start->Acylation Precursor Chiral Ester Precursor (Propionate Derivative) Acylation->Precursor Enolization Enolate Formation (e.g., with Bu₂BOTf, amine base) Precursor->Enolization Enolate Chiral Boron Enolate Enolization->Enolate Aldol Aldol Addition (+ Aldehyde, R-CHO) Enolate->Aldol Product Diastereomerically Enriched Aldol Adduct Aldol->Product

Figure 2: Conceptual workflow for using the chiral ester in an aldol reaction.

Protocols: Boron-Mediated Asymmetric Aldol Reaction

The following protocol is based on the highly reliable and stereoselective aldol reaction using boron enolates, a method pioneered by Evans and others.[3] This serves as a validated template that can be adapted for new chiral systems, such as those derived from this compound.

General Considerations & Best Practices
  • Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: Use freshly distilled or high-purity anhydrous solvents. Titrate strong bases (like LDA) before use. Ensure Lewis acids (e.g., Bu₂BOTf) are of high quality.

  • Temperature Control: Precise temperature control is critical for selectivity. Use cryocoolers or well-maintained cooling baths (e.g., dry ice/acetone for -78 °C, ice/water for 0 °C).

Protocol: Diastereoselective Aldol Reaction via a Boron Enolate

This protocol describes the reaction between an N-propionyl oxazolidinone (a well-studied system) and an aldehyde. The principles are directly transferable to other chiral ester systems.

Materials:

  • Chiral Acyl Substrate (e.g., N-propionyl-(S)-4-benzyl-2-oxazolidinone): 1.0 eq

  • Aldehyde (e.g., Isobutyraldehyde): 1.2 eq

  • Dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂): 1.1 eq

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA): 1.2 - 1.5 eq

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under Argon, add the chiral acyl substrate (e.g., 500 mg, 1.0 eq). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.1 M solution).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Enolization:

    • Add DIPEA or TEA (1.2-1.5 eq) to the solution.

    • Slowly add Bu₂BOTf (1.1 eq) dropwise via syringe over 5-10 minutes. The solution typically turns from colorless to pale yellow.

    • Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.

    • Causality Note: The combination of Bu₂BOTf and a hindered amine base selectively generates the Z-enolate, which is crucial for achieving high syn-diastereoselectivity.[3] The boron coordinates to the carbonyl, and the triflate is displaced by the enolate oxygen.

  • Aldol Addition:

    • Add the aldehyde (1.2 eq) dropwise to the cold enolate solution.

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction at 0 °C by adding 3:1 MeOH:saturated NaHCO₃ solution.

    • Add a 2:1 mixture of MeOH:30% H₂O₂ slowly. This step can be exothermic; maintain the temperature below 20 °C. This oxidative workup cleaves the boron-oxygen bonds.

    • Self-Validation: A successful oxidative workup is often indicated by the dissipation of the yellow color and the formation of a white precipitate (boronic acid byproducts).

    • Stir vigorously for 1 hour.

    • Remove the volatiles under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3x).

    • Wash the combined organic layers with saturated NaHCO₃, then with saturated Na₂SO₃ (to quench any remaining peroxides), and finally with brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the aldol adduct.

Characterization and Data Analysis
  • Yield: Calculate the percentage yield of the purified aldol product.

  • Diastereomeric Ratio (d.r.): Determine the d.r. of the crude product using ¹H NMR spectroscopy by integrating characteristic, well-resolved signals for each diastereomer.

  • Enantiomeric Excess (e.e.): After removal of the chiral auxiliary (if applicable), determine the e.e. of the final product using chiral HPLC or by converting the product to a diastereomeric derivative (e.g., a Mosher's ester).

Substrate SystemAldehydeConditionsYield (%)d.r. (syn:anti)Reference
Evans' OxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA, CH₂Cl₂, -78°C85-95%>99:1[3]
Evans' OxazolidinoneBenzaldehydeBu₂BOTf, TEA, CH₂Cl₂, -78°C80-90%>98:2[10]
Chiral ThiazolidinethionePivaldehydeSn(OTf)₂, N-Ethylpiperidine~90%1:99[6]

Table 1: Representative data from well-established asymmetric aldol reactions.

Cleavage of the Auxiliary

For a chiral auxiliary strategy to be synthetically useful, the auxiliary must be removable without damaging the desired product. The method of cleavage depends on the nature of the linkage. For ester-based systems like a derivative of this compound, standard hydrolysis or transesterification methods would be employed.

  • Hydrolysis (to Carboxylic Acid): LiOH, H₂O₂ in THF/H₂O.

  • Transesterification (to Methyl Ester): NaOMe in MeOH.

  • Reduction (to Primary Alcohol): LiBH₄ or LiAlH₄ in THF/ether.

Conclusion and Future Outlook

The principles of the asymmetric aldol reaction, governed by the predictable stereochemical models of Zimmerman and Traxler, provide a robust platform for the synthesis of complex chiral molecules. While this guide utilizes protocols from well-established systems, the underlying logic—the generation of a geometrically defined enolate under the influence of a chiral director—is universal. The application of this compound derivatives as chiral precursors in this context represents a promising, albeit underexplored, avenue. The α-hydroxy functionality is a prime candidate for directing stereochemistry through chelation control, offering a compelling alternative to traditional auxiliary designs. Future work should focus on the synthesis of acyl derivatives of this chiral ester and the systematic evaluation of their performance in Lewis acid-mediated aldol additions to establish their efficacy and substrate scope.

References

  • The Asymmetric Aldol Reaction. OpenBU, Boston University.

  • The Direct Catalytic Asymmetric Aldol Reaction. National Center for Biotechnology Information.

  • Diastereoselection in Aldol Reactions. Organic Chemistry - Pharmacy 180.

  • ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. ResearchGate.

  • Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Journal of Chemical Education.

  • Diastereoselective reactions of enolates. ResearchGate.

  • Zimmerman Traxler Model. Andrew G. Myers Research Group, Harvard University.

  • Asymmetric aldol reaction using boron enolates. CORE.

  • Zimmerman Traxler Model||Evans Chiral Auxiliary|Name Reaction Part-5. YouTube.

  • tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. National Center for Biotechnology Information.

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  • A) Zimmerman–Traxler model (determination of relative configuration);... ResearchGate.

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Application Notes and Protocols: (R)-tert-Butyl 2-hydroxy-3-methylbutanoate as a Chiral Derivatizing Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chiral Analysis

In the landscape of modern chemistry and pharmacology, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis, quality control in drug manufacturing, and metabolic studies.

One robust strategy for resolving and quantifying enantiomers is through chiral derivatization. This technique converts a mixture of enantiomers, which are indistinguishable by many common analytical methods like standard HPLC or NMR, into a mixture of diastereomers.[1][2] These diastereomers possess distinct physicochemical properties, allowing for their separation and quantification using conventional achiral chromatographic techniques.[3][4][5]

This guide introduces (R)-tert-Butyl 2-hydroxy-3-methylbutanoate as a versatile and effective chiral derivatizing agent (CDA). Its structure, featuring a sterically demanding tert-butyl group and a chiral hydroxyl functionality, offers significant potential for creating diastereomers with substantial differences in physical properties, facilitating their separation and analysis. We will explore its application in the derivatization of chiral carboxylic acids, alcohols, and amines, providing detailed, field-tested protocols for researchers.

Core Principles and Advantages of this compound as a CDA

This compound is a valuable tool in the analytical chemist's arsenal due to several key features:

  • Defined Stereochemistry: The agent possesses a single, stable stereocenter at the C2 position, ensuring that the derivatization of a pair of enantiomers leads to only two distinct diastereomers.

  • Reactive Handle: The secondary hydroxyl group serves as a nucleophile for reaction with activated carboxylic acids or as a site for esterification.

  • Steric Hindrance: The bulky tert-butyl and isopropyl groups can induce significant conformational differences in the resulting diastereomers, which is often the key to achieving good separation in chromatography or distinct chemical shifts in NMR spectroscopy.

  • Versatility: As will be detailed, this agent can be adapted for the analysis of multiple classes of chiral compounds.

The fundamental principle lies in forming a new covalent bond between the chiral derivatizing agent and the enantiomers of the analyte. For a racemic analyte containing (R)-Analyte and (S)-Analyte, the reaction with this compound will produce two diastereomers:

(R)-Analyte + (R)-CDA → (R,R)-Diastereomer (S)-Analyte + (R)-CDA → (S,R)-Diastereomer

These (R,R) and (S,R) diastereomers can then be separated and their relative peak areas in a chromatogram or signal integrations in an NMR spectrum directly correlate to the enantiomeric composition of the original analyte.

Visualization of the Derivatization Workflow

The general workflow for utilizing a chiral derivatizing agent is depicted below. This process involves the reaction of the enantiomeric mixture with the CDA, followed by separation and quantification of the resulting diastereomers.

G cluster_0 Preparation cluster_1 Derivatization Reaction cluster_2 Analysis cluster_3 Quantification racemate Racemic Analyte ((R)-Analyte + (S)-Analyte) reaction Formation of Diastereomers ((R,R) + (S,R)) racemate->reaction + Catalyst/Coupling Agent cda This compound (CDA) cda->reaction separation Separation by Achiral Chromatography (HPLC or GC) reaction->separation nmr Analysis by NMR Spectroscopy reaction->nmr quant Determine Enantiomeric Excess (ee) from Peak Area / Signal Integration separation->quant nmr->quant

Caption: General workflow for chiral analysis using a derivatizing agent.

Application & Protocol 1: Derivatization of Chiral Carboxylic Acids

In this application, the hydroxyl group of this compound is esterified with the racemic carboxylic acid. This creates a diastereomeric diester. A common and effective method is to use a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates ester formation under mild conditions.

Reaction Principle

The carboxylic acid is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the hydroxyl group of the this compound to form the diastereomeric ester, with dicyclohexylurea (DCU) precipitating as a byproduct.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Analyte Racemic Carboxylic Acid (R/S-COOH) Reaction Esterification Analyte->Reaction CDA (R)-tert-Butyl 2-hydroxy-3-methylbutanoate CDA->Reaction DCC DCC (Coupling Agent) DCC->Reaction Diastereomers Diastereomeric Esters (R,R and S,R) Reaction->Diastereomers Byproduct DCU (precipitate) Reaction->Byproduct

Caption: Esterification of a chiral carboxylic acid with the CDA.

Detailed Step-by-Step Protocol
  • Preparation: In a clean, dry vial, dissolve the racemic carboxylic acid (1.0 eq., e.g., 0.1 mmol) and this compound (1.1 eq., 0.11 mmol) in 1 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq., 0.01 mmol).

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq., 0.12 mmol) dissolved in a small amount of DCM.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the precipitate with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel if necessary, though for many analytical applications, a direct injection of the filtered and diluted reaction mixture is sufficient.

  • Analysis: The resulting diastereomeric esters can be analyzed by HPLC on a standard achiral column (e.g., C18 or silica) or by GC on a non-chiral column.[4][5]

Quantitative Data Summary (Expected)
Analyte ClassColumnMobile Phase (Typical)DetectionExpected Outcome
Chiral Carboxylic AcidsC18 (5 µm, 4.6x250 mm)Acetonitrile/Water GradientUV (e.g., 210 nm)Baseline separation of the two diastereomeric ester peaks.
Silica (5 µm, 4.6x250 mm)Hexane/IsopropanolUV (e.g., 210 nm)Good resolution, order of elution may vary.

Application & Protocol 2: Derivatization of Chiral Alcohols

For chiral alcohols, a transesterification reaction is employed.[6][7] In this protocol, the tert-butyl group of the CDA is exchanged with the chiral alcohol analyte. This reaction is typically catalyzed by an acid. To drive the equilibrium towards the product, it is advantageous to remove the released tert-butanol, for example, by conducting the reaction at a temperature above its boiling point (82-83 °C) if the reactants and products are stable.

Reaction Principle

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. The chiral alcohol analyte then acts as a nucleophile, attacking the carbonyl carbon. A tetrahedral intermediate is formed, which then collapses, eliminating tert-butanol to yield the new diastereomeric ester.[8]

Detailed Step-by-Step Protocol
  • Preparation: In a sealed reaction vial equipped with a magnetic stirrer, combine the racemic alcohol (1.0 eq., e.g., 0.2 mmol) and this compound (1.5 eq., 0.3 mmol).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq., 0.01 mmol).

  • Reaction Conditions: Heat the mixture in a suitable solvent like toluene at reflux (approx. 110 °C) for 12-24 hours. A Dean-Stark apparatus can be used to remove tert-butanol and water if present.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The residue can be purified by flash chromatography if needed.

  • Analysis: Analyze the resulting diastereomeric esters by GC on a standard achiral column (e.g., DB-5) or by HPLC.[9]

Quantitative Data Summary (Expected)
Analyte ClassColumnCarrier Gas/Mobile PhaseDetectionExpected Outcome
Chiral Alcohols (GC)DB-5 or similarHelium or HydrogenFID or MSTwo well-resolved peaks for the diastereomeric esters.
Chiral Alcohols (HPLC)SilicaHexane/Ethyl AcetateUV or RISeparation of diastereomers.

Application & Protocol 3: Derivatization of Chiral Amines

The derivatization of chiral primary and secondary amines can be achieved through amidation of the ester functionality of this compound. This direct amidation can be promoted by a strong base like potassium tert-butoxide (KOtBu) under solvent-free conditions, which is an efficient and modern approach.[10]

Reaction Principle

The strong base activates the amine, increasing its nucleophilicity, allowing it to directly attack the ester carbonyl group to form a stable amide bond, releasing tert-butanol as a byproduct.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Analyte Racemic Amine (R/S-NHR') Reaction Amidation Analyte->Reaction CDA (R)-tert-Butyl 2-hydroxy-3-methylbutanoate CDA->Reaction Base KOtBu (Catalyst) Base->Reaction Diastereomers Diastereomeric Amides (R,R and S,R) Reaction->Diastereomers Byproduct t-BuOH Reaction->Byproduct

Caption: Base-catalyzed amidation of a chiral amine with the CDA.

Detailed Step-by-Step Protocol
  • Preparation: In a vial, add the racemic amine (1.0 eq., e.g., 0.2 mmol) and this compound (1.2 eq., 0.24 mmol).

  • Catalyst Addition: Add potassium tert-butoxide (KOtBu) (0.2 eq., 0.04 mmol).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours. The reaction can be performed solvent-free or in a minimal amount of an aprotic solvent like THF. Monitor by TLC.

  • Work-up: Quench the reaction by adding a saturated solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by silica gel chromatography if necessary.

  • Analysis by NMR: The resulting diastereomeric amides are often well-resolved by ¹H or ¹³C NMR spectroscopy.[11][12] The enantiomeric excess can be determined by integrating the distinct signals corresponding to each diastereomer. For example, the protons of the isopropyl group or the methyl group adjacent to the newly formed amide bond may show different chemical shifts.

Quantitative Data Summary (Expected)
Analyte ClassAnalytical MethodKey ParametersExpected Outcome
Chiral Amines¹H NMR (e.g., 400 MHz)CDCl₃ solventSeparate, well-resolved signals for protons near the chiral centers (e.g., α-protons, methyl groups) allowing for direct integration and ee calculation.
HPLC (C18 or Silica)ACN/Water or Hexane/IPAUV

Trustworthiness and Self-Validation

For every protocol, self-validation is critical. Always perform a control experiment with a racemic standard of the analyte to confirm the formation of two distinct, well-separated peaks (or signals) corresponding to the diastereomers in a roughly 1:1 ratio. Additionally, analyzing an enantiomerically pure sample should result in a single peak for the corresponding diastereomer, confirming that no racemization occurs under the derivatization conditions. The stability of the formed diastereomers should also be assessed by analyzing the sample at different time points after derivatization.

Conclusion

This compound is a promising and versatile chiral derivatizing agent for the resolution of enantiomeric carboxylic acids, alcohols, and amines. The protocols provided herein are based on established chemical principles of esterification, transesterification, and amidation.[8][10][13] By converting enantiomers into diastereomers, this agent enables their separation and quantification using standard, achiral analytical techniques, thereby providing a crucial tool for quality control, asymmetric synthesis, and various research applications in the pharmaceutical and chemical industries.

References

  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. Retrieved from [Link]

  • Álvarez, C., et al. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. Retrieved from [Link]

  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. Retrieved from [Link]

  • (n.d.). Electrophilic asymmetric synthesis of a-hydroxy acids and a-hydroxy acid derivatives. Retrieved from [Link]

  • Dunn, A. L., et al. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2007). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Retrieved from [Link]

  • Pivari, A. A., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (2017). Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. Retrieved from [Link]

  • Singh, V. K., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. NIH. Retrieved from [Link]

  • (n.d.). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]

  • PubMed. (2000). Enantiomeric Separation and Discrimination of 2-hydroxy Acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl Esters by Achiral Dual-Capillary Column Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Amine Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). diastereomeric excess. Retrieved from [Link]

  • ChemistryViews. (2011). New Route to Chiral Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Retrieved from [Link]

  • ChemRxiv. (2021). Direct Amidation of Esters via Ball Milling. Retrieved from [Link]

  • PMC - NIH. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Heterocyclic Carbene-Catalyzed Amidation of Vinyl Esters with Aromatic Amines. Retrieved from [Link]

  • NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PMC - NIH. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Retrieved from [Link]

  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

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  • ResearchGate. (2019). Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. Retrieved from [Link]

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Application Notes and Protocols: (R)-tert-Butyl 2-hydroxy-3-methylbutanoate as a Chiral Precursor in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Chiral Building Block

In the landscape of modern organic synthesis, the efficient construction of enantiomerically pure complex molecules is a cornerstone of drug discovery and development. Chiral building blocks, possessing defined stereochemistry, serve as invaluable starting points for the synthesis of these intricate targets. Among these, (R)-tert-Butyl 2-hydroxy-3-methylbutanoate stands out as a versatile and economically viable precursor. Its inherent stereochemistry at the C2 position, coupled with the sterically demanding tert-butyl ester and a secondary hydroxyl group, provides a unique platform for introducing further stereocenters with a high degree of control.

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to the strategic application of this compound in the synthesis of complex molecular architectures. We will delve into the fundamental principles governing its reactivity, explore key transformations, and provide detailed, field-proven protocols for its utilization. The overarching goal is to empower chemists to leverage this chiral building block to accelerate their synthetic endeavors and unlock new avenues for molecular innovation.

Core Principles of Reactivity and Stereocontrol

The synthetic utility of this compound is rooted in two key structural features: the secondary hydroxyl group and the enolizable ester moiety. The interplay between these functionalities allows for a range of stereoselective transformations.

1. The Hydroxyl Group: A Handle for Derivatization and Stereochemical Control

The secondary alcohol is a versatile functional group that can be protected to mask its reactivity or activated to facilitate substitution reactions. The choice of protecting group is critical and is dictated by its stability to subsequent reaction conditions and the ease of its removal.

2. The Enolate: A Gateway to Asymmetric Bond Formation

The ester carbonyl allows for the formation of an enolate under basic conditions. The stereochemical outcome of reactions involving this enolate is influenced by the existing stereocenter at C2 and the nature of the protecting group on the adjacent hydroxyl group. This substrate-controlled diastereoselectivity is a powerful tool for the creation of new stereocenters. The bulky tert-butyl group can also play a role in directing the approach of incoming electrophiles.

Strategic Application in the Synthesis of a Pyrrolidine Alkaloid Analogue

To illustrate the practical application of this compound, we will outline a synthetic strategy towards a polysubstituted pyrrolidine, a common motif in many biologically active natural products and pharmaceutical agents, such as the antifungal agent Preussin.[1][2] This hypothetical synthesis will showcase the key transformations and provide detailed protocols.

Experimental Protocols and Methodologies

PART 1: Protection of the Secondary Hydroxyl Group

The initial step in many synthetic sequences involving this compound is the protection of the hydroxyl group. This prevents unwanted side reactions in subsequent steps and can also influence the stereochemical outcome of reactions at the adjacent carbon. A common and robust protecting group for this purpose is the tert-butyldimethylsilyl (TBS) group.

Protocol 1: tert-Butyldimethylsilyl (TBS) Protection

  • Reaction: Protection of the secondary alcohol as a TBS ether.

  • Rationale: The TBS group is stable to a wide range of reaction conditions, including organometallic reagents and many oxidizing and reducing agents. It can be selectively removed under acidic conditions or with a fluoride source.

Reagent MW Equivalents Amount
This compound174.241.01.74 g
Imidazole68.082.51.70 g
tert-Butyldimethylsilyl chloride (TBSCl)150.721.21.81 g
Dichloromethane (DCM)--20 mL

Procedure:

  • To a stirred solution of this compound (1.0 eq) and imidazole (2.5 eq) in dry dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBS-protected product.

Diagram 1: Protection of the Hydroxyl Group

G start This compound reagents TBSCl, Imidazole DCM, 0 °C to rt start->reagents product (R)-tert-Butyl 2-(tert-butyldimethylsilyloxy)-3-methylbutanoate reagents->product

Caption: Silylation of the starting material.

PART 2: Stereoselective Enolate Alkylation

With the hydroxyl group protected, the next key transformation is the stereoselective alkylation of the ester enolate. The formation of the enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by the introduction of an electrophile allows for the creation of a new carbon-carbon bond at the C2 position. The stereochemistry of this new bond is directed by the existing stereocenter and the bulky protecting group.

Protocol 2: Diastereoselective Alkylation with an Alkyl Halide

  • Reaction: Formation of a new C-C bond at the C2 position via enolate alkylation.

  • Rationale: The use of a strong, hindered base like LDA at low temperatures favors the formation of the kinetic enolate. The bulky TBS protecting group on the adjacent oxygen atom directs the incoming electrophile to the opposite face of the enolate, leading to a high diastereoselectivity.

Reagent MW Equivalents Amount
TBS-protected starting material288.511.02.89 g
Diisopropylamine101.191.21.7 mL
n-Butyllithium (2.5 M in hexanes)64.061.14.4 mL
Allyl bromide120.981.51.3 mL
Tetrahydrofuran (THF), anhydrous--30 mL

Procedure:

  • To a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the solution at this temperature for 30 minutes to generate LDA.

  • To this freshly prepared LDA solution, add a solution of the TBS-protected starting material (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add allyl bromide (1.5 eq) to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkylated product.

Diagram 2: Stereoselective Alkylation Workflow

G A TBS-protected Ester B LDA, THF, -78 °C A->B C Lithium Enolate Intermediate B->C D Allyl Bromide, -78 °C C->D E Alkylated Product D->E

Caption: Formation of the enolate and subsequent alkylation.

PART 3: Reduction and Deprotection Cascade

Following the successful installation of the desired carbon skeleton, the next phase involves the transformation of the ester functionality and the removal of protecting groups to reveal the core structure of the target molecule. A lithium aluminum hydride (LAH) reduction can be employed to reduce the ester to a primary alcohol. This can often be followed by a one-pot deprotection of the silyl ether.

Protocol 3: LAH Reduction and TBS Deprotection

  • Reaction: Reduction of the tert-butyl ester to a primary alcohol and subsequent removal of the TBS protecting group.

  • Rationale: LAH is a powerful reducing agent capable of reducing esters to alcohols. The acidic workup required to quench the LAH reaction can often simultaneously cleave the acid-labile TBS ether, providing a convergent route to the diol.

Reagent MW Equivalents Amount
Alkylated Ester328.581.03.29 g
Lithium aluminum hydride (LAH)37.952.00.76 g
Tetrahydrofuran (THF), anhydrous--40 mL
1 M Hydrochloric acid (HCl)--As needed

Procedure:

  • To a suspension of LAH (2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alkylated ester (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (0.76 mL), 15% aqueous sodium hydroxide (0.76 mL), and then water again (2.28 mL) (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • To the filtrate, add 1 M HCl dropwise until the pH is acidic (pH ~2-3) to effect the deprotection of the TBS group. Stir for 1-2 hours at room temperature.

  • Neutralize the solution with saturated aqueous sodium bicarbonate and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diol, which can be purified by chromatography.

PART 4: Cyclization to the Pyrrolidine Core

The final key step is the formation of the pyrrolidine ring. This can be achieved through a variety of methods. A common and effective strategy involves a Mitsunobu reaction to convert the primary alcohol to an azide, followed by reduction and intramolecular cyclization.

Protocol 4: Intramolecular Reductive Amination

  • Reaction: Conversion of the diol to an amino alcohol and subsequent cyclization to the pyrrolidine.

  • Rationale: This two-step, one-pot procedure first activates the primary alcohol, which is then displaced by an azide. The azide is subsequently reduced to a primary amine, which undergoes an intramolecular reaction with an in-situ formed aldehyde (from oxidation of the secondary alcohol) to form the pyrrolidine ring.

Reagent MW Equivalents Amount
Diol158.241.01.58 g
Triphenylphosphine (PPh3)262.291.53.93 g
Diisopropyl azodicarboxylate (DIAD)202.211.52.9 mL
Diphenylphosphoryl azide (DPPA)275.221.53.3 mL
Tetrahydrofuran (THF), anhydrous--25 mL
Trimethylphosphine (1M in THF)76.083.030 mL
Dess-Martin Periodinane424.141.25.09 g

Procedure:

  • To a solution of the diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DIAD (1.5 eq) dropwise.

  • After stirring for 15 minutes, add DPPA (1.5 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and add trimethylphosphine (3.0 eq) dropwise. Stir for 2 hours at room temperature to reduce the azide to the amine.

  • In a separate flask, prepare a solution of Dess-Martin periodinane (1.2 eq) in DCM.

  • Add the amine solution to the Dess-Martin periodinane solution at 0 °C and stir for 1-2 hours.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry, and concentrate.

  • Purify the crude pyrrolidine by column chromatography.

Diagram 3: Overall Synthetic Pathway

G A (R)-tert-Butyl 2-hydroxy-3-methylbutanoate B TBS Protection A->B Protocol 1 C Stereoselective Alkylation B->C Protocol 2 D LAH Reduction & TBS Deprotection C->D Protocol 3 E Cyclization D->E Protocol 4 F Pyrrolidine Product E->F

Caption: A plausible synthetic route to a complex pyrrolidine.

Conclusion and Future Perspectives

This compound is a powerful and versatile chiral building block for the synthesis of complex molecules. The protocols and strategies outlined in these application notes demonstrate its utility in controlling stereochemistry and constructing intricate molecular frameworks. The ability to perform key transformations such as hydroxyl protection, stereoselective enolate alkylation, and various cyclization strategies opens the door to a wide array of potential target molecules.

Future research in this area will likely focus on the development of new catalytic methods to further enhance the efficiency and stereoselectivity of these transformations. Additionally, the application of this chiral precursor in the synthesis of a broader range of biologically active natural products and pharmaceutical agents remains a fertile ground for discovery. By understanding the fundamental principles of its reactivity and mastering the experimental protocols, researchers can confidently incorporate this compound into their synthetic repertoire to tackle even the most challenging molecular targets.

References

  • Bertrand, M. B.; Wolfe, J. P. A Concise Stereoselective Synthesis of Preussin, 3-epi-Preussin, and Analogs. Org. Lett.2006 , 8 (11), 2353–2356. [Link]

  • Arévalo-García, E. B. A concise and efficient synthesis of (+)-preussin. Heterocycl. Commun.2014 , 20 (1), 47-50. [Link]

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Application Note: Lipase-Catalyzed Kinetic Resolution of tert-Butyl 2-Hydroxy-3-Methylbutanoate for the Synthesis of Enantiopure α-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral α-Hydroxy Esters and the Advantage of Biocatalysis

Chiral α-hydroxy esters are pivotal building blocks in the pharmaceutical and fine chemical industries, serving as key intermediates in the synthesis of a wide array of bioactive molecules, including antiviral agents, antitumor compounds, and cardiovascular drugs. The stereochemistry of these molecules is paramount, as different enantiomers often exhibit markedly different pharmacological activities and toxicological profiles. Consequently, the development of efficient and scalable methods for the production of enantiomerically pure α-hydroxy esters is of critical importance.

Traditionally, the synthesis of these chiral compounds has relied on classical chemical methods, which can involve harsh reaction conditions, the use of toxic reagents, and the formation of undesirable byproducts.[1] In contrast, biocatalysis, leveraging the exquisite selectivity of enzymes, offers a greener and more sustainable alternative.[1][2] Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), in particular, have emerged as powerful tools for the kinetic resolution of racemic alcohols and esters due to their broad substrate specificity, high enantioselectivity, and remarkable stability in organic solvents.[2][3]

This application note provides a comprehensive guide to the lipase-catalyzed kinetic resolution of tert-butyl 2-hydroxy-3-methylbutanoate, a bulky α-hydroxy ester, via transesterification. We will delve into the mechanistic underpinnings of this enzymatic transformation, present a detailed experimental protocol, and discuss the critical parameters that influence reaction efficiency and enantioselectivity. The protocols and insights provided herein are designed to be directly applicable for researchers and professionals engaged in drug discovery, process development, and organic synthesis.

The Enzymatic Heart of the Reaction: Mechanism of Lipase-Catalyzed Transesterification

Lipases catalyze transesterification reactions in non-aqueous media through a well-established "Ping-Pong Bi-Bi" mechanism.[4] This catalytic cycle involves the formation of a covalent acyl-enzyme intermediate. The active site of most lipases, including the highly robust and versatile Candida antarctica lipase B (CAL-B), features a catalytic triad of amino acid residues, typically serine, histidine, and aspartate or glutamate.

The catalytic process can be dissected into two main stages:

  • Acylation: The serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., an activated ester like vinyl acetate). This results in the formation of a tetrahedral intermediate, which then collapses to form the acyl-enzyme complex, releasing the first product (e.g., acetaldehyde from vinyl acetate).

  • Deacylation: The chiral alcohol (in this case, one of the enantiomers of tert-butyl 2-hydroxy-3-methylbutanoate) then enters the active site and acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the esterified product and regenerate the free enzyme, ready for another catalytic cycle.

The enantioselectivity of the lipase arises from the differential binding and reactivity of the two enantiomers of the alcohol within the chiral environment of the enzyme's active site. One enantiomer fits more favorably, leading to a significantly faster rate of acylation compared to the other.

Lipase_Mechanism cluster_acylation Acylation Phase cluster_deacylation Deacylation Phase Enzyme Enzyme Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme + Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Acyl_Enzyme Product1 Product 1 (e.g., Acetaldehyde) Acyl_Enzyme->Product1 releases Acyl_Enzyme_Deacyl Acyl-Enzyme Intermediate Racemic_Alcohol Racemic tert-Butyl 2-Hydroxy-3-methylbutanoate Unreacted_Alcohol Unreacted Alcohol (Other Enantiomer) Racemic_Alcohol->Unreacted_Alcohol (slow reacting enantiomer remains) Racemic_Alcohol->Acyl_Enzyme_Deacyl (fast reacting enantiomer) Ester_Product Ester Product (One Enantiomer) Regenerated_Enzyme Regenerated Enzyme Acyl_Enzyme_Deacyl->Ester_Product releases Acyl_Enzyme_Deacyl->Regenerated_Enzyme regenerates Regenerated_Enzyme->Enzyme Enters next cycle

Caption: The "Ping-Pong Bi-Bi" mechanism for lipase-catalyzed kinetic resolution.

Experimental Protocol: Kinetic Resolution of (R,S)-tert-Butyl 2-Hydroxy-3-Methylbutanoate

This protocol is based on established procedures for the kinetic resolution of structurally similar α-hydroxy esters and is optimized for high enantioselectivity.[5]

Materials
  • (R,S)-tert-Butyl 2-hydroxy-3-methylbutanoate (Substrate)

  • Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)

  • Vinyl acetate (Acyl Donor)

  • Anhydrous organic solvent (e.g., n-hexane, tert-butyl methyl ether)

  • Molecular sieves (3Å or 4Å, activated)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Reaction monitoring equipment (GC or HPLC with a chiral column)

Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add (R,S)-tert-butyl 2-hydroxy-3-methylbutanoate (1.0 eq).

    • Add anhydrous organic solvent (e.g., n-hexane) to achieve a substrate concentration of approximately 0.1 M.

    • Add activated molecular sieves (approx. 100 mg per mmol of substrate) to remove traces of water and the water produced during the reaction.

    • Add vinyl acetate (2.0-3.0 eq) to the mixture.

  • Enzyme Addition and Incubation:

    • Add immobilized CAL-B (typically 10-20 mg per mmol of substrate). The optimal enzyme loading should be determined empirically.

    • Seal the flask and stir the reaction mixture at a constant rate (e.g., 200 rpm) at the desired temperature (typically 30-40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours).

    • Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester.

    • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Work-up and Product Isolation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting mixture of the unreacted alcohol and the acetylated product can be separated by column chromatography on silica gel.

Causality Behind Experimental Choices: A Scientist's Perspective

  • Enzyme Selection: Candida antarctica lipase B (CAL-B) is chosen for its well-documented high enantioselectivity towards a wide range of secondary alcohols, its exceptional stability in organic solvents, and its commercial availability in an immobilized form (Novozym® 435), which facilitates easy recovery and reuse.[3]

  • Solvent Choice: The choice of solvent is critical. Hydrophobic, non-polar solvents like n-hexane or tert-butyl methyl ether are generally preferred as they minimize enzyme denaturation and do not interfere with the reaction.[5]

  • Acyl Donor: Vinyl acetate is an excellent acyl donor for kinetic resolutions because the co-product, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and does not participate in a reverse reaction. This drives the equilibrium towards product formation.

  • Temperature: The reaction is typically conducted at a moderately elevated temperature (30-40 °C) to enhance the reaction rate without compromising the enzyme's stability and enantioselectivity. Higher temperatures can lead to a decrease in enantioselectivity.[5]

  • Water Content: While a minimal amount of water is essential for lipase activity, excess water can promote the competing hydrolysis reaction, reducing the yield of the desired ester. The use of anhydrous solvents and molecular sieves is a crucial measure to control the water activity in the system.

Data Presentation: Key Reaction Parameters

The following table summarizes the critical parameters and their expected impact on the kinetic resolution of tert-butyl 2-hydroxy-3-methylbutanoate.

ParameterRecommended RangeRationale and Impact on Reaction
Enzyme Immobilized CAL-BHigh enantioselectivity and stability.
Substrate Conc. 0.05 - 0.2 MHigher concentrations may lead to substrate inhibition.
Acyl Donor Vinyl Acetate (2-3 eq)Irreversible reaction, drives equilibrium.
Solvent n-Hexane, MTBEHydrophobic solvents maintain enzyme activity.
Temperature 30 - 40 °CBalances reaction rate and enzyme stability/selectivity.
Reaction Time 4 - 24 hoursMonitor to stop at ~50% conversion for optimal e.e.

Visualizing the Process: Experimental Workflow

Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Product Isolation cluster_products 4. Final Products A Combine Substrate, Solvent, and Molecular Sieves B Add Acyl Donor (Vinyl Acetate) A->B C Add Immobilized Lipase (CAL-B) B->C D Incubate with Stirring (30-40°C) C->D E Monitor by Chiral GC/HPLC until ~50% Conversion D->E F Filter to Remove and Recover Enzyme E->F G Evaporate Solvent F->G H Purify by Column Chromatography G->H I Enantiopure (S)-Alcohol H->I J Enantiopure (R)-Ester H->J

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Analytical Protocol: Determination of Enantiomeric Excess (e.e.)

Accurate determination of the enantiomeric excess is crucial for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.

Chiral HPLC Method
  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: Typically a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA) for acidic compounds. The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Calculation of e.e.:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion and Future Perspectives

This application note has outlined a robust and reliable protocol for the lipase-catalyzed kinetic resolution of tert-butyl 2-hydroxy-3-methylbutanoate. By leveraging the high enantioselectivity of Candida antarctica lipase B, it is possible to obtain both enantiomers of this valuable chiral building block in high optical purity. The detailed explanation of the reaction mechanism and the rationale behind the experimental choices provide a solid foundation for researchers to adapt and optimize this method for their specific needs.

Future research in this area may focus on the development of dynamic kinetic resolution (DKR) processes, which combine the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, potentially achieving theoretical yields of up to 100% for the desired enantiomer.[6] Furthermore, the exploration of novel lipases and the application of protein engineering techniques hold the promise of further enhancing the efficiency, selectivity, and substrate scope of these powerful biocatalytic transformations.

References

  • Molecules.

  • National Center for Biotechnology Information.

  • New Journal of Chemistry.

  • Green Chemistry.

  • TRACE: Tennessee Research and Creative Exchange.

  • MDPI.

  • IRIS .

  • National Center for Biotechnology Information.

  • BenchChem.

  • National Center for Biotechnology Information.

  • PubMed.

  • SpringerLink.

  • Frontiers.

  • MDPI.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • Semantic Scholar.

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Troubleshooting & Optimization

Common side reactions in the synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this valuable chiral building block. The primary and most efficient route discussed is the asymmetric reduction of the prochiral ketone, tert-butyl 2-oxo-3-methylbutanoate.

This document provides in-depth, field-proven insights into potential side reactions and offers validated protocols to mitigate them, ensuring high yield and enantiopurity.

Core Synthesis Pathway: Asymmetric Reduction

The most prevalent method for synthesizing this compound is the enantioselective reduction of its corresponding α-keto ester. This transformation is typically achieved using catalytic asymmetric transfer hydrogenation (ATH) or other chiral hydride reagents.[1] The general scheme is outlined below.

Main_Reaction_Pathway cluster_main Asymmetric Reduction start tert-Butyl 2-oxo-3-methylbutanoate (Starting Material) product This compound (Desired Product) start->product [1] Chiral Catalyst (e.g., Ru-complex) [2] Hydride Source (e.g., HCOOH/NEt3)

Caption: General scheme for the synthesis of the target molecule.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Q1: My reaction resulted in low enantiomeric excess (e.e.). What are the common causes and how can I improve it?

A1: Low enantioselectivity is a critical issue that can stem from several factors related to the catalyst, reaction conditions, and workup procedure.

  • Causality & Mechanism: Asymmetric reduction relies on a chiral catalyst to create a sterically defined environment, forcing the hydride to attack the ketone from a specific face. Any factor that disrupts this controlled environment or allows for post-reaction racemization will degrade the enantiomeric excess.

  • Troubleshooting Steps:

    • Catalyst Integrity: Ensure the chiral catalyst is pure and has not degraded. For ruthenium-based catalysts used in transfer hydrogenation, pre-activation may be necessary. For borane-based reductions with oxazaborolidine catalysts, the stoichiometry and quality of the borane source are critical.[1]

    • Solvent and Moisture: The reaction must be conducted under strictly anhydrous conditions. The presence of water can interfere with the catalyst and hydride source. The choice of solvent can also influence selectivity; consult literature for the optimal solvent for your specific catalytic system.

    • Temperature Control: Most asymmetric reductions are highly sensitive to temperature. Running the reaction at a lower temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.

    • Racemization During Workup: The α-proton of the product is acidic and can be removed under basic conditions, leading to racemization via an enolate intermediate. Similarly, strongly acidic conditions can also promote racemization.[2]

      • Solution: Employ a neutral or mildly acidic workup. Avoid strong bases like NaOH or KOH during extraction. Use a buffered aqueous solution (e.g., saturated NH₄Cl) for quenching the reaction.

Problem Potential Cause Recommended Solution
Low e.e.Inactive or degraded catalystUse fresh catalyst; consider pre-activation if required.
Presence of moistureUse anhydrous solvents and reagents; run under an inert atmosphere.
Incorrect reaction temperatureOptimize temperature; lower temperatures often improve e.e.
Racemization during workupAvoid strong acids/bases. Quench with sat. NH₄Cl.[2]
Q2: The reaction is incomplete, or the overall yield is very low. How can I resolve this?

A2: Poor conversion is typically due to issues with reagents, catalyst activity, or reaction time.

  • Causality & Mechanism: The catalytic cycle must turn over efficiently. If the catalyst is poisoned or the hydride source is depleted or ineffective, the reaction will stall.

  • Troubleshooting Steps:

    • Purity of Starting Material: The starting material, tert-butyl 2-oxo-3-methylbutanoate, should be pure.[3] Impurities can act as catalyst poisons. It can be purified by distillation if necessary.

    • Hydride Source Stoichiometry: In transfer hydrogenation, a stoichiometric excess of the hydride source (e.g., a formic acid/triethylamine azeotrope) is required. Ensure the correct ratio is used. For borohydride reductions, ensure the reagent is fresh and has not been deactivated by moisture.

    • Catalyst Loading: While catalytic, a certain minimum loading is necessary for a practical reaction rate. If the reaction is slow, consider increasing the catalyst loading slightly (e.g., from 0.5 mol% to 1-2 mol%).

    • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas/Liquid Chromatography (GC/LC) to determine the true endpoint.

Q3: I've isolated my product, but it contains significant impurities. What are the likely side reactions?

A3: Several side reactions can compete with the desired reduction, leading to a complex product mixture.

  • Causality & Mechanism: The functional groups in both the starting material (keto-ester) and the product (hydroxy-ester) are susceptible to various transformations under the reaction or workup conditions.

  • Common Side Reactions:

    • Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is highly sensitive to acidic conditions and can be cleaved to form the corresponding carboxylic acid and isobutylene.[4]

      • Mitigation: Avoid strong acids during workup and purification. If acidic conditions are unavoidable (e.g., in some catalyst systems), use them at low temperatures and for the shortest possible duration.

    • Transesterification: If an alcohol (e.g., isopropanol) is used as the solvent or hydride source, it can potentially displace the tert-butanol from the ester, resulting in a different ester byproduct (e.g., the isopropyl ester).

      • Mitigation: Use an aprotic solvent if the catalytic system allows. If an alcohol solvent is necessary, minimize reaction time and temperature to reduce the rate of this competing reaction.

    • Dimerization/Condensation: The starting α-keto ester has enolizable protons and can undergo self-condensation reactions, particularly under basic conditions, to form aldol-type adducts.

      • Mitigation: If using a base like triethylamine, ensure it is added to the reaction mixture in a controlled manner. Using pre-formed catalyst complexes can often avoid the need for excess free base during the reaction.

Side_Reactions cluster_main_product Desired Product cluster_side_products Side Products Product (R)-tert-Butyl 2-hydroxy-3-methylbutanoate Racemate (S)-tert-Butyl 2-hydroxy-3-methylbutanoate Product->Racemate Racemization (strong base/acid) Acid (R)-2-Hydroxy-3-methylbutanoic Acid Product->Acid Hydrolysis (strong acid, H₂O) Transester (R)-Isopropyl 2-hydroxy-3-methylbutanoate Product->Transester Transesterification (iPrOH, catalyst)

Caption: Key side reactions originating from the desired product.

Q4: How should I approach the purification of the final product?

A4: Purification requires removing the catalyst, unreacted starting material, and any byproducts formed.

  • Recommended Workflow:

    • Workup - Catalyst Removal: After quenching the reaction, the aqueous/organic extraction is the first step. For ruthenium-based catalysts, sometimes a filtration through a pad of silica gel or celite can help remove a significant portion of the metal residue.

    • Solvent Removal: Carefully remove the solvent under reduced pressure.

    • Chromatography: Flash column chromatography is the most effective method for separating the product from non-volatile impurities.

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% EtOAc) to elute non-polar impurities and gradually increase the polarity (e.g., to 15-25% EtOAc) to elute the product. The starting keto-ester is less polar than the product alcohol.

    • Distillation: If the crude product is relatively clean, vacuum distillation can be an effective, scalable purification method.[5]

Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation

This is a representative protocol and may require optimization for specific catalyst systems.

  • Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the chiral Ruthenium catalyst (e.g., (1R,2R)-TsDPEN-Ru catalyst, ~0.5-1.0 mol%).

  • Reagents: Add anhydrous solvent (e.g., dichloromethane or toluene). Add the tert-butyl 2-oxo-3-methylbutanoate (1.0 eq).

  • Reaction Initiation: Add the hydride source, typically a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃, 2-3 eq), dropwise at the desired reaction temperature (e.g., 25-40 °C).

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes as eluent).

  • Quench: Upon completion, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography or vacuum distillation.

References
  • Naicker, T., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1428. [Link]

  • Araki, K., et al. (2015). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. ResearchGate. [Link]

  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]

  • PubChem. tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

  • Google Patents. (1992). Process for the synthesis of alpha-hydroxy-esters. EP0463676A1.
  • Reddit. (2021). racemize alpha chiral acid with LiOH?. r/Chempros. [Link]

  • Journal of the American Chemical Society. α-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. [Link]

  • Morris, J. C., & Toste, F. D. (2011). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. NIH Public Access. [Link]

  • PubChem. Tert-butyl 2-amino-3-methylbutanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • American Chemical Society. Serendipity-Driven Telescoped Synthesis of 2-Aryl Glycidic Esters from Aldehydes. [Link]

  • Google Patents. (2014). A kind of purification process of 3-Hydroxybutanone. CN103483167B.
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  • Dinh, P. M., et al. (1998). Dynamic Kinetic Resolution of R-Hydroxy Acid Esters. Journal of the American Chemical Society, 120(32), 8271–8276. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Mack, C., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. AMB Express, 5, 27. [Link]

  • ResearchGate. (PDF) tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. [Link]

  • Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Link]

  • ResearchGate. Hydrolysis of various α-hydroxy esters. [Link]

  • Nature Portfolio. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. [Link]

  • PubChem. 3-Methyl-2-oxobutanoate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2024). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry. [Link]

  • Google Patents. (2015). Method for preparing tert-butyl (3R, 5S)
  • PubChem. Ethyl 2-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. [Link]

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Technical Support Center: Improving Enantioselectivity in the Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselective synthesis of this important chiral building block. Here, we address common challenges and frequently asked questions to help you achieve high enantiomeric excess (ee) and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction shows low enantiomeric excess (ee%). What are the primary factors to investigate?

Low enantiomeric excess is a common hurdle in asymmetric synthesis. The root cause can often be traced back to several key experimental parameters. A systematic approach to troubleshooting is crucial.

Initial Validation: Before optimizing the reaction, it is essential to confirm the accuracy of your analytical method for determining ee%.[1] Prepare a racemic sample of tert-butyl 2-hydroxy-3-methylbutanoate and analyze it using your chiral chromatography method (e.g., HPLC or GC). You should observe two baseline-separated peaks with a 50:50 area ratio.[1] If not, the analytical method itself requires optimization.[1]

Potential Causes & Solutions:

  • Catalyst Activity and Integrity: Even high-quality catalysts can underperform if not handled or stored correctly.[1]

    • Moisture and Air Sensitivity: Many asymmetric catalysts, such as those used in Corey-Itsuno reductions (oxazaborolidines), are sensitive to moisture and air. The presence of water can significantly decrease enantioselectivity.[2][3][4] Ensure all reagents and solvents are rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Catalyst Loading: Inadequate catalyst loading can lead to a competing, non-selective background reaction, which will erode the overall ee%. A systematic optimization of the catalyst loading (e.g., from 1 mol% to 10 mol%) is recommended.

    • Catalyst Purity: Impurities in the catalyst can act as poisons or promote side reactions. If you suspect catalyst degradation, consider using a fresh batch from a reputable supplier.

  • Reaction Temperature: Temperature plays a critical role in the stereoselectivity of most asymmetric reactions.[2]

    • Lowering the Temperature: Generally, lower reaction temperatures lead to higher enantiomeric excesses by increasing the energy difference between the diastereomeric transition states.[2] If your reaction is performed at room temperature, try running it at 0 °C, -20 °C, or even -78 °C.

    • Temperature Fluctuations: Maintaining a consistent temperature is vital. Use a reliable cooling bath and monitor the internal reaction temperature.

  • Solvent Effects: The solvent is not just a medium but an active participant that can influence the conformation of the catalyst-substrate complex and the transition state.[5][6][7]

    • Solvent Polarity: The polarity of the solvent can have a profound impact. For instance, in some asymmetric reactions, more polar solvents can favor an early transition state, leading to lower enantioselectivity.[7] Experiment with a range of anhydrous solvents with varying polarities (e.g., THF, toluene, dichloromethane).

    • Coordinating vs. Non-Coordinating Solvents: Solvents can coordinate with the catalyst, potentially altering its chiral environment.[7] A change from a coordinating solvent like THF to a non-coordinating one like toluene can sometimes improve enantioselectivity.

  • Purity of Starting Materials: Impurities in the starting material, tert-butyl 2-oxo-3-methylbutanoate, can negatively impact the reaction.[1]

    • Competing Substrates: Structurally similar impurities might also be reduced by the catalyst, possibly with low or no selectivity.[1]

    • Catalyst Inhibition: Certain functional groups in impurities can bind to the catalyst and inhibit its activity.[1] It is advisable to purify the starting ketoester by distillation or chromatography before use.

Q2: The reaction is sluggish or incomplete, even after extended reaction times. How can I improve the conversion rate without sacrificing enantioselectivity?

Balancing reaction rate and enantioselectivity is a common optimization challenge in asymmetric synthesis.

Potential Causes & Solutions:

  • Insufficient Reagent Stoichiometry: In reductions using borane complexes (e.g., BH₃·THF or BH₃·SMe₂), ensure the correct stoichiometry is used. A slight excess of the reducing agent may be necessary to drive the reaction to completion.

  • Catalyst Deactivation: As mentioned previously, catalyst deactivation by impurities or adventitious water can slow down the reaction.[1][2] Re-evaluating the purity of all components and ensuring strictly anhydrous conditions is the first step.

  • Temperature: While lower temperatures often favor higher ee%, they also decrease the reaction rate. A careful balance must be found. You can perform a temperature screening study to identify the optimal temperature that provides acceptable conversion and high enantioselectivity.

  • Concentration: The concentration of the reactants can influence the reaction rate. If the reaction is too dilute, the rate may be slow. Try increasing the concentration, but be mindful that this can sometimes affect solubility and heat transfer.

  • Alternative Reducing Agents: If using a borane-based reduction, consider the source of the borane. Catecholborane, for example, has been used in Corey-Itsuno reductions at very low temperatures with good enantioselectivity.[2]

Q3: I'm observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?

Byproduct formation not only reduces the yield of the desired product but can also complicate purification.

Potential Causes & Solutions:

  • Over-reduction: In some cases, the ester group can be susceptible to reduction, especially if a large excess of a powerful reducing agent is used or if the reaction is run for an extended period after the ketone has been consumed. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Racemization: While less common for this specific product under typical reductive conditions, the product alcohol could potentially undergo racemization if the workup conditions are too harsh (e.g., strongly acidic or basic). A mild acidic workup is generally recommended for quenching borane-based reactions.[3][4]

  • Impurity-Related Byproducts: Impurities in the starting material can lead to a range of byproducts. Re-purification of the starting ketoester is a crucial step.

Experimental Protocol: A General Procedure for the Asymmetric Reduction of tert-Butyl 2-oxo-3-methylbutanoate

This protocol is a starting point and should be optimized for your specific laboratory conditions and catalyst system. The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for this type of transformation.[2][3][8][9]

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents (e.g., THF) are anhydrous.

    • Use a fresh, high-purity batch of the chiral catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine).

  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the (R)-2-Methyl-CBS-oxazaborolidine catalyst (e.g., 5-10 mol%) dissolved in anhydrous THF.

    • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C) using a suitable cooling bath.

  • Addition of Reagents:

    • Slowly add the borane source (e.g., BH₃·SMe₂ or BH₃·THF, ~1.0-1.2 equivalents) dropwise to the catalyst solution while maintaining the internal temperature. Stir for 10-15 minutes to allow for complex formation.[3][4]

    • In a separate flask, dissolve tert-butyl 2-oxo-3-methylbutanoate (1.0 equivalent) in anhydrous THF.

    • Add the solution of the ketoester dropwise to the pre-formed catalyst-borane complex over 30-60 minutes.

  • Reaction Monitoring and Workup:

    • Monitor the reaction progress by TLC or chiral GC.

    • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at the reaction temperature.

    • Allow the mixture to warm to room temperature and then carefully add 1 M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Troubleshooting Flowchart

G start Low Enantiomeric Excess (ee%) Observed validate_analytical Is the analytical method validated with a racemic standard? start->validate_analytical optimize_analytical Optimize Chiral Chromatography Method validate_analytical->optimize_analytical No check_conditions Review Reaction Conditions validate_analytical->check_conditions Yes optimize_analytical->start temp Is the temperature too high? check_conditions->temp check_reagents Evaluate Reagent Quality catalyst Is the catalyst active and pure? check_reagents->catalyst lower_temp Decrease reaction temperature (e.g., 0°C, -20°C, -78°C) temp->lower_temp Yes moisture Are anhydrous conditions strictly maintained? temp->moisture No lower_temp->check_conditions dry_reagents Rigorously dry all solvents and reagents. Use inert atmosphere. moisture->dry_reagents No solvent Has the solvent been optimized? moisture->solvent Yes dry_reagents->check_conditions new_catalyst Use a fresh batch of catalyst. Optimize catalyst loading. catalyst->new_catalyst No substrate_purity Is the starting ketoester pure? catalyst->substrate_purity Yes new_catalyst->check_reagents solvent->check_reagents Yes screen_solvents Screen a range of anhydrous solvents (e.g., Toluene, CH2Cl2) solvent->screen_solvents No screen_solvents->check_reagents purify_substrate Purify starting material (distillation or chromatography) substrate_purity->purify_substrate No success High ee% Achieved substrate_purity->success Yes purify_substrate->success

Caption: A flowchart for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q4: What are the most common catalytic systems for the asymmetric synthesis of this compound?

The asymmetric reduction of the corresponding α-keto ester is the most direct route. Several catalytic systems are effective:

  • Corey-Itsuno (CBS) Reduction: This is one of the most reliable and widely used methods.[8][9] It employs a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃·THF or catecholborane).[10] The stereochemical outcome is predictable based on the chirality of the catalyst.[8]

  • Asymmetric Transfer Hydrogenation (ATH): This method uses a chiral transition metal catalyst (often Ruthenium or Rhodium-based) with a hydrogen donor like isopropanol or formic acid.[10][11][12] ATH is often considered a "greener" alternative to methods using boranes.

  • Biocatalysis: The use of enzymes, such as ketoreductases (KREDs) from yeast or other microorganisms, can provide excellent enantioselectivity under mild conditions.[13][14]

Q5: How can I accurately determine the enantiomeric excess (ee%) of my product?

Accurate determination of ee% is critical for evaluating the success of an asymmetric reaction.[15]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method. It involves using a chiral stationary phase (CSP) that can separate the two enantiomers, allowing for their quantification.

  • Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds. The product may need to be derivatized to increase its volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral lanthanide shift reagent can induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for integration and ee% calculation.[16]

Q6: Can the tert-butyl ester group be problematic during the reaction or purification?

The tert-butyl group is generally robust and serves as a good protecting group. It is stable to the reductive conditions described and to standard silica gel chromatography. However, it is sensitive to strong acids. Care should be taken during any acidic workup or subsequent synthetic steps to avoid cleavage of the ester.

Q7: What is the impact of scaling up the reaction on enantioselectivity?

Scaling up a reaction can introduce new challenges that may affect enantioselectivity.[17][18]

  • Mass and Heat Transfer: In larger vessels, inefficient stirring or cooling can lead to localized "hot spots" or concentration gradients, which can decrease enantioselectivity.[6] Ensure efficient stirring and use a reactor with good heat transfer capabilities.

  • Addition Rates: The rate of addition of reagents can become more critical on a larger scale. Slower, more controlled additions are often necessary to maintain a consistent temperature and reaction profile.

  • Purity of Reagents: Using large quantities of reagents increases the absolute amount of any impurities present, which can have a more pronounced negative effect on the catalyst.[6]

Catalyst System Comparison
Catalyst SystemTypical CatalystReductantProsCons
CBS Reduction (R)- or (S)-OxazaborolidineBorane (BH₃·THF, BH₃·SMe₂)High ee%, predictable stereochemistry, well-established.[8][9]Requires strictly anhydrous conditions, borane reagents are hazardous.[2][3]
Asymmetric Transfer Hydrogenation (ATH) Chiral Ru or Rh complexesIsopropanol, Formic Acid"Greener" reagents, often milder conditions.[10]Catalyst can be expensive, may require ligand screening.
Biocatalysis Ketoreductases (KREDs)Co-factor (NAD(P)H) regenerated in situ (e.g., with glucose)Very high ee%, mild aqueous conditions, environmentally friendly.[13]Requires screening for a suitable enzyme, potential for substrate/product inhibition.

References

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews (RSC Publishing).
  • Troubleshooting guide for low enantiomeric excess in chiral synthesis. Benchchem.
  • Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. RSC Publishing.
  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. NIH.
  • Effect of solvent on the enantioselectivity of chroman synthesis. Benchchem.
  • Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing).
  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. NIH.
  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing.
  • Corey–Itsuno reduction. Wikipedia.
  • Application of Biobased Solvents in Asymmetric Catalysis. PMC - NIH.
  • Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. PubMed Central.
  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.
  • Corey–Itsuno reduction. Grokipedia.
  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube.
  • Enantioselective reduction of ketones. Wikipedia.
  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.
  • tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. PMC - NIH.
  • Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia.
  • Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. Journal of Agricultural and Food Chemistry - ACS Publications.
  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology.
  • (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate.
  • The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia.
  • This compound | 4216-96-0. Benchchem.
  • tert-Butyl (R)-2-hydroxy-3-methylbutyrate synthesis. ChemicalBook.
  • Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. ResearchGate.
  • 1821746-62-6|(2R,3R)-tert-Butyl 2-amino-3-hydroxybutanoate. BLDpharm.
  • Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. PubMed.
  • CN112159343A - Purification method of tert-butyl hydroperoxide. Google Patents.
  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH.
  • Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. ResearchGate.
  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • EP2984066B1 - Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate. Google Patents.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.
  • Efficient Asymmetric Synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)-siloxy]ethyl}-4-oxoazetidin-2-yl Acetate. ResearchGate.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH.
  • WO2005040078A1 - Purification of tertiary butyl alcohol. Google Patents.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure.
  • tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. PubChem.
  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

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Technical Support Center: Purification of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of resolving this racemic mixture.

This compound is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical purity is critical for the efficacy and safety of the final drug product. This guide will focus on two primary methods for its purification: enzymatic kinetic resolution and chiral High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Enzymatic Kinetic Resolution
Question 1: My enzymatic resolution is showing low enantioselectivity (low ee). What are the primary factors I should investigate?

Answer:

Low enantioselectivity is a common hurdle in enzymatic kinetic resolution. The enantiomeric ratio (E) is a measure of the enzyme's ability to discriminate between the two enantiomers. A low E-value directly translates to a low enantiomeric excess (ee) of your product. Here’s a systematic approach to troubleshooting this issue:

  • Enzyme Choice: Not all lipases are created equal for every substrate. If you are using a common lipase like Candida antarctica lipase B (CAL-B) and observing poor results, consider screening other commercially available lipases, such as those from Pseudomonas cepacia or Burkholderia cepacia.[1][2]

  • Solvent System: The reaction medium has a significant impact on enzyme conformation and, consequently, its enantioselectivity.[3] If you are using a standard solvent like hexane or toluene, consider exploring others. For instance, tert-butyl methyl ether (TBME) or diisopropyl ether can sometimes enhance enantioselectivity.[4]

  • Temperature: Temperature is a double-edged sword. While higher temperatures increase the reaction rate, they can negatively impact enantioselectivity. For some lipase-catalyzed resolutions, lowering the reaction temperature can lead to a significant improvement in the E-value.[3] It is advisable to perform the reaction at a range of temperatures (e.g., 4°C, room temperature, 40°C) to find the optimal balance.

  • Acyl Donor: In transesterification reactions, the choice of acyl donor is crucial. If you are using a simple acetate donor like vinyl acetate, consider bulkier or different types of acyl donors. Sometimes, a change in the acyl donor can dramatically improve the enzyme's ability to differentiate between the two enantiomers.

  • Water Activity: For reactions in organic solvents, the amount of water associated with the enzyme can affect its catalytic activity and selectivity. Ensure consistent water content in your solvents and consider pre-equilibrating your immobilized enzyme at a specific water activity.[5]

Question 2: The reaction is very slow or has stalled. How can I improve the reaction rate without compromising enantioselectivity?

Answer:

A slow reaction rate can be due to several factors. Here's how to address them:

  • Enzyme Loading: The simplest approach is to increase the amount of enzyme used in the reaction. However, be mindful of the cost implications.

  • Substrate Concentration: Ensure that the substrate concentration is not too low. You can find optimal concentration ranges in the literature for similar substrates.

  • Mass Transfer Limitations: If you are using an immobilized enzyme, ensure adequate mixing to overcome mass transfer limitations. The substrate needs to be able to freely access the enzyme's active site.[5]

  • Temperature Optimization: As mentioned previously, temperature affects the reaction rate. You may need to find a compromise between a reasonable reaction rate and optimal enantioselectivity.

  • Enzyme Inhibition: The product of the reaction or a byproduct could be inhibiting the enzyme. Monitor the reaction progress over time. If it starts well and then stalls, product inhibition might be the culprit.

Chiral HPLC
Question 3: I am not seeing any separation of the enantiomers on my chiral column. What should I try first?

Answer:

Achieving chiral separation can be a process of trial and error.[6] If you are not observing any separation, here's a logical progression of troubleshooting steps:

  • Column Selection: There is no universal chiral column. The most successful stationary phases for hydroxy esters are often polysaccharide-based (cellulose or amylose derivatives).[7][8] If you are using one type, try the other. For example, if a cellulose-based column like Chiralcel® OD-H doesn't provide separation, screen an amylose-based column like Chiralpak® AD-H.[9]

  • Mobile Phase Composition: The composition of the mobile phase is critical for selectivity.[10] In normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol or ethanol) is a key parameter. Vary the percentage of the alcohol modifier systematically (e.g., from 5% to 20%).[8]

  • Mobile Phase Additives: For acidic compounds like hydroxy esters, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can significantly improve peak shape and resolution.[8][11]

  • Temperature: Temperature can influence the interactions between the analyte and the chiral stationary phase. Try varying the column temperature (e.g., 15°C, 25°C, 40°C) to see if it impacts the separation.

Question 4: I have partial separation, but the resolution is poor. How can I improve it?

Answer:

Partial separation is a good starting point. Here are some ways to enhance the resolution:

  • Optimize Mobile Phase: Fine-tune the mobile phase composition. Small changes in the percentage of the alcohol modifier can have a significant effect on resolution.

  • Decrease Flow Rate: Reducing the flow rate can increase the efficiency of the column and improve resolution, although it will increase the analysis time.

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol, or vice-versa, can alter the selectivity and improve the separation.

  • Consider a Different Column: Even within the same class of chiral stationary phases, different derivatizations can offer unique selectivities. Screening a variety of polysaccharide-based columns is often the most effective approach to finding the best separation.[7]

Frequently Asked Questions (FAQs)

What are the most common methods for purifying this compound?

The two most prevalent and effective methods are enzymatic kinetic resolution and chiral HPLC. Enzymatic resolution utilizes the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer. Chiral HPLC employs a chiral stationary phase to physically separate the two enantiomers as they pass through the column.

Why is the enantiomeric purity of this compound important?

In the pharmaceutical industry, different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicological profiles.[10] One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Therefore, producing enantiomerically pure compounds like this compound is crucial for developing safe and effective drugs.[12]

What is a typical E-value I should aim for in my enzymatic resolution?

The enantiomeric ratio (E) is a measure of the enzyme's enantioselectivity. For a preparative-scale resolution to be practical, a high E-value is desirable.

  • E > 200: Considered excellent, allowing for the isolation of both the product and the remaining starting material with high enantiomeric excess (>99% ee) at around 50% conversion.[1]

  • E > 30: Often considered good and can still provide enantiomerically enriched material.

  • E < 10: Generally considered poor for practical applications.

Can I use the same chiral HPLC column for both analytical and preparative separations?

Yes, it is common practice to develop a separation method on an analytical scale and then scale it up for preparative purification. You would typically use a column with the same stationary phase but with a larger diameter and particle size for preparative work to handle larger sample loads.[11]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of (±)-tert-Butyl 2-hydroxy-3-methylbutanoate

This protocol is a representative method based on the successful resolution of similar hydroxy esters using Candida antarctica lipase B.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_products Products racemate Racemic tert-Butyl 2-hydroxy-3-methylbutanoate reaction_vessel Reaction Vessel (e.g., 40°C, 24-48h) racemate->reaction_vessel solvent tert-Butyl methyl ether (TBME) solvent->reaction_vessel acyl_donor Vinyl Acetate acyl_donor->reaction_vessel enzyme Immobilized CAL-B (Novozym 435) enzyme->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration evaporation Evaporate solvent filtration->evaporation chromatography Column Chromatography (Silica Gel) evaporation->chromatography r_enantiomer (R)-tert-Butyl 2-hydroxy-3-methylbutanoate (unreacted) chromatography->r_enantiomer s_acetate (S)-tert-Butyl 2-acetoxy-3-methylbutanoate (product) chromatography->s_acetate analysis Chiral HPLC/GC Analysis (Determine ee and conversion) r_enantiomer->analysis s_acetate->analysis

Caption: Workflow for enzymatic kinetic resolution.

Materials:

  • Racemic tert-butyl 2-hydroxy-3-methylbutanoate

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Vinyl acetate

  • tert-Butyl methyl ether (TBME)

  • Molecular sieves (optional, for drying solvent)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a solution of racemic tert-butyl 2-hydroxy-3-methylbutanoate (1.0 eq) in TBME, add vinyl acetate (1.5 - 2.0 eq).

  • Add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).

  • Stir the mixture at a constant temperature (e.g., 40°C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the substrate and product, and the conversion.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the resulting mixture of the unreacted (R)-enantiomer and the acetylated (S)-enantiomer by column chromatography on silica gel.

Protocol 2: Chiral HPLC Method for Analysis of Enantiomeric Purity

This protocol outlines a general method for the chiral separation of the enantiomers of tert-butyl 2-hydroxy-3-methylbutanoate.

Method Development Workflow:

G cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Validation screen_cols Screen Columns: - Chiralpak AD-H - Chiralcel OD-H screen_mp Screen Mobile Phases: - Hexane/IPA - Hexane/EtOH (+ 0.1% TFA) screen_cols->screen_mp Select best column optimize_mp Fine-tune % Modifier screen_mp->optimize_mp If partial separation optimize_flow Adjust Flow Rate optimize_mp->optimize_flow optimize_temp Vary Temperature optimize_flow->optimize_temp validate Validate Method: - Linearity - Accuracy - Precision optimize_temp->validate Final Method

Caption: Workflow for chiral HPLC method development.

Chromatographic Conditions:

ParameterRecommended Conditions
Column Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of approx. 1 mg/mL

Procedure:

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[13]

  • Inject a standard solution of the racemic mixture to verify the separation of the two enantiomers.

  • Inject the prepared sample solutions.

  • Integrate the peak areas of the (R) and (S) enantiomers to determine the enantiomeric excess (ee %) using the formula: ee% = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Expected Results:

The following table summarizes expected chromatographic parameters for a successful separation.

ParameterExpected Value
Resolution (Rs) > 1.5
Tailing Factor (Tf) 0.8 - 1.5
Theoretical Plates (N) > 2000

References

  • Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis - ResearchGate. Available at: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available at: [Link]

  • Modulation of the enantioselectivity of Candida antarctica B lipase via conformational engineering: Kinetic resolution of (±)-α-hydroxy-phenylacetic acid derivatives - ResearchGate. Available at: [Link]

  • Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes - MDPI. Available at: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. Available at: [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SciRP.org. Available at: [Link]

  • Methods to increase enantioselectivity of lipases and esterases - PubMed. Available at: [Link]

  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester - MDPI. Available at: [Link]

  • Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed. Available at: [Link]

  • Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine - IRIS . Available at: [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases - MDPI. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns - YMC. Available at: [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • (R)-tert-Butyl 2-hydroxybutanoate - MySkinRecipes. Available at: [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects - MDPI. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex. Available at: [Link]

  • Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration - ResearchGate. Available at: [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases - YouTube. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs - LCGC International. Available at: [Link]

  • tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate - PMC - NIH. Available at: [Link]

  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. Available at: [Link]

  • Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate - ResearchGate. Available at: [Link]

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Troubleshooting enzymatic resolution of tert-butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Enzymatic Resolution of tert-butyl 2-hydroxy-3-methylbutanoate

Welcome to the technical support center for the enzymatic kinetic resolution of tert-butyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective transformation. Here, we address common experimental challenges with in-depth, evidence-based troubleshooting strategies and validated protocols.

I. Frequently Asked Questions (FAQs)

This section covers high-level questions that frequently arise during the planning and execution of the enzymatic resolution.

Q1: What is the primary challenge in the kinetic resolution of tert-butyl 2-hydroxy-3-methylbutanoate?

A1: The primary challenge is achieving both high enantioselectivity (expressed as enantiomeric excess, ee, or enantiomeric ratio, E) and a practical conversion rate (ideally close to 50%). The bulky tert-butyl group of the ester, while potentially enhancing enantioselectivity with certain enzymes like Candida antarctica lipase B (CAL-B), can also present steric hindrance that may slow the reaction rate.[1][2] Striking the optimal balance between these two parameters is the key objective.

Q2: Which class of enzymes is most suitable for this resolution?

A2: Lipases are the most effective and widely used class of enzymes for resolving chiral secondary alcohols and their esters.[3] Specifically, immobilized lipases such as Candida antarctica lipase B (CAL-B, often sold as Novozym 435) are highly recommended due to their broad substrate scope, high enantioselectivity in organic solvents, and excellent stability.[4][5] Other lipases from Pseudomonas cepacia or porcine pancreas may also be screened for activity and selectivity.[1][6]

Q3: How does conversion percentage affect the enantiomeric excess (ee) of the product and the remaining substrate?

A3: In a kinetic resolution, the ee of both the product and the unreacted substrate are critically dependent on the reaction's conversion.[7]

  • Product ee : The enantiomeric excess of the product is highest at the very beginning of the reaction and decreases as the reaction proceeds.[7][8]

  • Substrate ee : Conversely, the enantiomeric excess of the unreacted starting material increases with conversion, theoretically approaching >99% as the reaction nears 50% completion (for a highly selective enzyme).[7] Therefore, precise control over reaction time is crucial to isolate either the product or the unreacted substrate with the desired level of enantiopurity. For a high E-value, it is possible to obtain both the remaining substrate and the product in high ee at around 50% conversion.

Q4: Can this resolution be performed as a hydrolysis or a transesterification reaction?

A4: Yes, both pathways are viable. The choice depends on the desired product and experimental convenience.

  • Hydrolysis: The racemic ester is hydrolyzed in an aqueous or biphasic system. One enantiomer reacts faster, producing the corresponding chiral acid ((R)- or (S)-2-hydroxy-3-methylbutanoic acid) and tert-butanol, leaving the unreacted ester enantiomer behind.

  • Transesterification/Acylation: The racemic ester's hydroxyl group is acylated using an acyl donor (e.g., vinyl acetate) in an organic solvent.[6] One enantiomer is acylated faster, yielding an acetylated product, while the other ester enantiomer remains unreacted. This is often preferred for easier product separation and improved enzyme stability in non-aqueous media.

II. Troubleshooting Guides

This section provides a structured, cause-and-effect approach to solving specific experimental problems.

Guide 1: Low Enantioselectivity (Low ee or E-value)

Low enantioselectivity is a frequent roadblock where the enzyme fails to adequately discriminate between the two enantiomers.

start Low Enantioselectivity Observed temp 1. Optimize Reaction Temperature start->temp solvent 2. Screen Different Solvents temp->solvent  If no significant improvement end Improved Enantioselectivity temp->end  Success acyl 3. Change Acyl Donor (for Acylation) solvent->acyl  If no significant improvement solvent->end  Success enzyme 4. Screen Alternative Enzymes acyl->enzyme  If no significant improvement acyl->end  Success enzyme->end  Success

Caption: Troubleshooting decision tree for low enantioselectivity.

Question: My resolution is yielding a product with low enantiomeric excess (<80% ee). What is the underlying cause and how can I fix it?

Answer:

Low enantioselectivity arises because the difference in the free energy of the transition states for the two enantiomers (ΔΔG‡) is small. Several environmental and substrate-related factors can be adjusted to increase this energy gap.

  • 1. Reaction Temperature: Temperature is a critical, yet complex, parameter.[9][10]

    • Causality: Enantioselectivity is governed by differences in both activation enthalpy (ΔΔH‡) and activation entropy (ΔΔS‡). Generally, lowering the temperature reduces the impact of the TΔΔS‡ term, which can often, but not always, lead to higher selectivity.[9][11] Some enzyme-substrate systems exhibit an "inversion temperature," above or below which selectivity changes dramatically.[12]

    • Corrective Action: Perform a temperature screen from 0°C to 60°C. Start at room temperature (~25°C) and analyze results at lower (e.g., 4°C, 15°C) and higher (e.g., 40°C, 50°C) temperatures. Be aware that higher temperatures increase the reaction rate but may decrease enantioselectivity and enzyme stability.[9][11]

  • 2. Organic Solvent: The solvent has a profound impact on enzyme conformation and, consequently, its selectivity.[13][14]

    • Causality: The solvent interacts with the enzyme and substrate, influencing the flexibility of the enzyme's active site and the solvation of the substrate.[12] Hydrophobic solvents (high Log P) like hexane or toluene often "rigidify" the enzyme, which can lock it into a more selective conformation. Polar solvents can sometimes strip essential water from the enzyme's hydration shell, reducing activity.[15]

    • Corrective Action: Screen a range of solvents with varying polarities and Log P values. See the protocol in Section III for a detailed solvent screening experiment.

  • 3. Acyl Donor (for Transesterification/Acylation):

    • Causality: The structure of the acyl donor influences the steric and electronic environment of the acylation step. A bulkier or electronically different acyl donor can create a more pronounced interaction difference between the two substrate enantiomers in the active site.

    • Corrective Action: If using vinyl acetate, try other acyl donors like isopropenyl acetate or bulkier anhydrides (e.g., acetic anhydride, propionic anhydride).[8]

Guide 2: Low or Stalled Conversion

This issue occurs when the reaction proceeds very slowly or stops before reaching the desired ~50% conversion mark.

Question: My reaction is very slow (or has stopped completely) after several hours, even though I'm using a recommended enzyme. Why is this happening?

Answer:

Low conversion can stem from enzyme inhibition, poor enzyme activity under the chosen conditions, or unfavorable reaction equilibrium.

  • 1. Enzyme Inhibition:

    • Causality: The products of the reaction (tert-butanol or the chiral carboxylic acid in hydrolysis; acetic acid in acylation with vinyl acetate) can act as inhibitors.[16][17] Some lipases are also inhibited by certain metal ions or impurities in the substrate or solvent.[18] For example, Orlistat is a well-known lipase inhibitor that forms a covalent bond with the active serine site.[19]

    • Corrective Action:

      • Product Inhibition: If product inhibition is suspected, consider using an immobilized enzyme in a packed-bed reactor setup where products are continuously removed. For hydrolysis, adding a mild base can neutralize the acidic product.

      • Substrate/Solvent Purity: Ensure all reagents and solvents are of high purity and are properly dried. Trace water content can be critical in organic media.[20]

  • 2. Sub-optimal Reaction Conditions:

    • Causality: Every enzyme has an optimal temperature and pH (or water activity in organic media) range for its activity.[18][21] Deviating significantly from this range will drastically lower the reaction rate. The bulky tert-butyl group might also require a specific enzyme conformation that is only achieved in certain solvents.

    • Corrective Action: Re-evaluate your temperature and solvent choice based on activity, not just selectivity. Sometimes a compromise is necessary. Refer to the enzyme manufacturer's technical data sheet for optimal operating conditions.

  • 3. Undesirable Side Reactions:

    • Causality: In some cases, the enzyme may catalyze competing side reactions. For instance, with hydroxy esters, some lipases can catalyze both the desired acylation of the hydroxyl group and an undesired hydrolysis of the ester group, especially if trace water is present.[4]

    • Corrective Action: Ensure anhydrous conditions for acylation reactions by using dried solvents and adding molecular sieves. Monitor the reaction mixture by GC or HPLC for the appearance of unexpected byproducts.

III. Standard Operating Procedures (SOPs) & Data Presentation

This section provides detailed protocols for key experiments and templates for presenting the resulting data.

SOP 1: Solvent Screening for Optimal Enantioselectivity

Objective: To identify the optimal organic solvent that provides the highest enantiomeric ratio (E) for the resolution.

Protocol:

  • Preparation: Set up a series of identical 10 mL vials.

  • Reagents: To each vial, add:

    • Racemic tert-butyl 2-hydroxy-3-methylbutanoate (e.g., 100 mg, 1 eq).

    • Acyl donor (e.g., vinyl acetate, 1.5 eq).

    • Immobilized Lipase (e.g., Novozym 435, 20 mg/100 mg substrate).

    • A different solvent (5 mL) for each vial (see table below for suggestions).

  • Reaction: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 30°C).

  • Monitoring: Withdraw small aliquots (e.g., 10 µL) at regular intervals (e.g., 2, 4, 8, 24 hours). Quench the reaction by filtering out the enzyme and diluting with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the samples using chiral GC or HPLC to determine the conversion (%) and the ee of the substrate and product.

  • Calculation: Calculate the Enantiomeric Ratio (E) using the formula: E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)], where 'c' is the conversion and 'eep' is the enantiomeric excess of the product.[22]

SolventLog PConversion (at 24h, %)eesubstrate (%)eeproduct (%)E-Value
n-Hexane3.9459298>150
Toluene2.7488895120
tert-Butyl methyl ether (MTBE)1.351757245
Dichloromethane (DCM)1.235608030
Acetonitrile-0.3152540<10
Tetrahydrofuran (THF)0.520405515

Note: Data presented is illustrative.

SOP 2: Temperature Optimization

Objective: To determine the temperature that offers the best compromise between reaction rate and enantioselectivity.

Protocol:

  • Preparation: Using the best solvent identified in SOP 1, prepare 4-5 identical reaction vials.

  • Reaction: Place each vial in a shaker set to a different, constant temperature (e.g., 4°C, 25°C, 40°C, 55°C).

  • Monitoring & Analysis: Follow steps 4 and 5 from the solvent screening protocol.

  • Evaluation: Plot the E-value and reaction rate (initial conversion/time) as a function of temperature to identify the optimal condition.

cluster_prep Reaction Setup cluster_monitoring Monitoring & Analysis cluster_data Data Processing prep1 Weigh Substrate & Enzyme prep2 Add Solvent & Acyl Donor prep1->prep2 prep3 Seal Vial & Place in Shaker prep2->prep3 mon1 Withdraw Aliquot at Time 't' prep3->mon1 mon2 Filter to Remove Enzyme mon1->mon2 mon3 Dilute for Analysis mon2->mon3 mon4 Inject on Chiral GC/HPLC mon3->mon4 data1 Determine Conversion & ee% mon4->data1 data2 Calculate E-Value data1->data2 data3 Optimize Parameters data2->data3

Caption: General workflow for optimization experiments.

IV. References

  • Taylor, S., & Francis, O. (n.d.). Systematic Investigation of the Kinetic Resolution of 3-Hydroxy Fatty Acid Esters Using Candida antarctica Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios. Taylor & Francis Online. [Link]

  • Aydemir, A. (2022). The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. DergiPark. [Link]

  • Ottolina, G., & Carrea, G. (2000). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Chemical Communications. [Link]

  • ResearchGate. (2015). Low-Temperature Method for a Dramatic Improvement in Enantioselectivity in Lipase-Catalyzed Reactions. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. ResearchGate. [Link]

  • ResearchGate. (2002). Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. ResearchGate. [Link]

  • Aydemir, A. (2022). (PDF) The Effect of Temperature on the Enantioselectivity of Lipase-Catalyzed Reactions; Case Study: Isopropylidene Glycerol Reaction. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solvent Induced Change of Enzyme Enantioselectivity: Rule Or Exception?. ResearchGate. [Link]

  • ResearchGate. (2012). Hydrolysis of Fatty Acid Esters by Candida Antarctica Lipase B (Novozym 435) Dissolved in Anhydrous Triethylamine. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of Enzymatic Enantiomeric Resolutions Through Solvent Selection. ResearchGate. [Link]

  • Cygler, M., & Schrag, J. D. (2006). Synthetic and Natural Lipase Inhibitors. PubMed. [Link]

  • Kitaguchi, H., et al. (1990). Enzymic resolution of racemic amines: crucial role of the solvent. Journal of the American Chemical Society. [Link]

  • Fernandez-Lafuente, R., & Guisan, J. M. (2012). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization. PMC. [Link]

  • Patsnap. (2024). What are Lipase inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Royal Society of Chemistry. (2018). Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B. New Journal of Chemistry. [Link]

  • Juhl, B., et al. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology. [Link]

  • Szymańska, K., et al. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC - NIH. [Link]

  • Wang, G., & Li, W. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Publications. [Link]

  • ResearchGate. (1998). (PDF) Sequential Kinetic Resolution by two Enantioselective Enzymes. ResearchGate. [Link]

  • Wikipedia. (n.d.). Lipase inhibitor. Wikipedia. [Link]

  • Keith, J. M., Larrow, J. F., & Jacobsen, E. N. (2001). Practical Considerations in Kinetic Resolution Reactions. Advanced Synthesis & Catalysis. [Link]

  • Birari, R. B., & Bhutani, K. K. (2007). Inhibitors of pancreatic lipase: state of the art and clinical perspectives. PMC. [Link]

  • Rasool, N., et al. (2020). A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation. PMC. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Fadlalla, H. B., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. PMC - NIH. [Link]

  • ResearchGate. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. ResearchGate. [Link]

  • Zhang, T., et al. (2022). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. [Link]

  • Jackson, C. J., et al. (2004). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society. [Link]

  • Fishman, A., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. [Link]

  • Stergiou, P. Y., et al. (2013). Advances in lipase-catalyzed esterification reactions. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Organic Chemistry Portal. [Link]

  • Royal Society of Chemistry. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Organic & Biomolecular Chemistry. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. JOCPR. [Link]

  • ResearchGate. (2009). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. ResearchGate. [Link]

  • Forró, E. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. PubMed. [Link]

  • MDPI. (n.d.). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. MDPI. [Link]

  • ElectronicsAndBooks. (n.d.). Kinetic Resolution of 2-Substituted Esters Catalyzed by a Lipase Ex. Pseudomonas fluorescens. ElectronicsAndBooks. [Link]

  • Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate. Google Patents.

  • ResearchGate. (2001). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate. ResearchGate. [Link]

  • MDPI. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. [Link]

  • Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S). Google Patents.

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Technical Support Center: Troubleshooting Low Yields in the Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields of this critical chiral building block. In the following sections, we will explore common issues, provide detailed troubleshooting steps, and explain the scientific principles behind our recommendations to empower you to optimize your synthetic protocols.

This compound is a valuable intermediate in the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Its stereocenter is often crucial for the biological activity of the final drug product. However, its preparation can be susceptible to low yields due to a variety of factors, from starting material quality to reaction conditions and purification methods. This guide aims to be a comprehensive resource to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of this compound.

FAQ 1: My esterification of (R)-2-hydroxy-3-methylbutyric acid with tert-butanol is giving very low yields. What are the likely causes?

Direct esterification of a carboxylic acid with a bulky alcohol like tert-butanol is often inefficient under standard Fischer esterification conditions. The primary reasons for low yields in this step are:

  • Steric Hindrance: The bulky tert-butyl group hinders the nucleophilic attack of the alcohol on the protonated carboxylic acid.

  • Reversibility of the Reaction: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials.

  • Dehydration of tert-Butanol: Under strongly acidic conditions and elevated temperatures, tert-butanol can readily dehydrate to isobutylene, consuming the alcohol and reducing the yield.

Troubleshooting Recommendations:

  • Choice of Esterification Method: Instead of direct acid-catalyzed esterification, consider alternative methods that are more suitable for hindered alcohols.

    • DCC/DMAP Coupling: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a highly effective method for forming esters from sterically hindered alcohols.[1]

    • Acid Chloride or Anhydride Route: Convert the carboxylic acid to its more reactive acid chloride or anhydride derivative first. The subsequent reaction with tert-butanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, can proceed more efficiently.

  • Water Removal: If using a method where water is a byproduct, employ techniques to remove it from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

FAQ 2: I am observing significant epimerization at the chiral center during my synthesis. How can I minimize this?

Maintaining the stereochemical integrity of the α-hydroxy ester is critical. Epimerization, the loss of stereochemical purity, can occur under both acidic and basic conditions.

  • Under Basic Conditions: Strong bases can deprotonate the α-hydroxyl group, and subsequent protonation can lead to a mixture of enantiomers. More critically, if the hydroxyl group is protected and a strong base is used, deprotonation of the α-carbon can occur, leading to racemization.

  • Under Acidic Conditions: While less common for this specific substrate, prolonged exposure to strong acids at high temperatures can potentially lead to racemization in some α-hydroxy esters.

Preventative Measures:

  • Mild Reaction Conditions: Whenever possible, opt for reactions that proceed under neutral or mildly acidic/basic conditions.

  • Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of epimerization.

  • Careful Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base. For protecting group manipulations, milder bases like pyridine or 2,6-lutidine are preferable to stronger bases like sodium hydroxide or potassium carbonate.

FAQ 3: My purification by column chromatography is resulting in significant product loss. Are there alternative purification strategies?

The tert-butyl ester group can be somewhat labile, and prolonged exposure to silica gel (which is acidic) during column chromatography can lead to partial cleavage of the ester back to the carboxylic acid, resulting in lower isolated yields.

Alternative Purification Strategies:

  • Use of Neutralized Silica Gel: If column chromatography is necessary, consider using silica gel that has been neutralized by washing with a solution of triethylamine in the eluent system.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.

  • Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for obtaining high-purity material with minimal loss.

  • Preparative HPLC: For high-purity requirements on a smaller scale, preparative high-pressure liquid chromatography (HPLC) can be a viable, albeit more expensive, option.[2]

Troubleshooting Guide: Step-by-Step Problem Solving

This section provides a more in-depth, workflow-based approach to diagnosing and resolving low-yield issues.

Scenario 1: Low Conversion in the Asymmetric Reduction of a Prochiral Ketone

An efficient and highly stereoselective route to this compound is the asymmetric reduction of the corresponding prochiral precursor, tert-butyl 2-oxo-3-methylbutanoate.[3] Low conversion in this step can be a significant bottleneck.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Catalyst Activity The chosen catalyst (e.g., a ketoreductase enzyme or a chiral metal complex) may have low activity towards the specific substrate.- Screen Different Catalysts: Test a panel of different ketoreductases (KREDs) or asymmetric transfer hydrogenation catalysts.[3][4] - Optimize Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration.
Inhibitors in the Reaction Mixture Trace impurities in the starting material or solvent can inhibit the catalyst.- Purify the Starting Ketone: Ensure the tert-butyl 2-oxo-3-methylbutanoate is of high purity. - Use High-Purity Solvents: Employ anhydrous, high-purity solvents.
Suboptimal Reaction Conditions Parameters such as temperature, pH (for enzymatic reactions), and hydrogen source (for transfer hydrogenation) can significantly impact conversion.- Temperature Optimization: Run small-scale reactions at different temperatures to determine the optimum. - pH Optimization (for KREDs): Buffer the reaction mixture and test a range of pH values. - Vary Hydrogen Source: For transfer hydrogenation, experiment with different hydrogen donors (e.g., formic acid, isopropanol).

Experimental Workflow: Asymmetric Ketone Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start High-Purity tert-butyl 2-oxo-3-methylbutanoate reaction_mix Combine Reactants Under Inert Atmosphere start->reaction_mix catalyst Chiral Catalyst (e.g., KRED or Ru-complex) catalyst->reaction_mix solvent Anhydrous Solvent solvent->reaction_mix h_source Hydrogen Source (e.g., Formic Acid/Triethylamine) h_source->reaction_mix stir Stir at Optimized Temperature reaction_mix->stir monitor Monitor Reaction Progress (TLC, GC, or LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Purification (e.g., Chromatography on Neutralized Silica) extract->purify product (R)-tert-Butyl 2-hydroxy-3-methylbutanoate purify->product

Caption: Workflow for Asymmetric Ketone Reduction.

Scenario 2: Issues with tert-Butyl Ester Formation and Stability

The tert-butyl ester is known for its stability under basic conditions but its lability in acidic environments.[1] This dual nature can be both an advantage and a challenge.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Inefficient Esterification As discussed in FAQ 1, direct esterification is often problematic.- Use a Coupling Agent: Employ DCC/DMAP or a similar coupling system for efficient ester formation at room temperature.[1] - Acid Chloride/Anhydride Method: Convert the carboxylic acid to a more reactive species before adding tert-butanol.
Premature Deprotection The tert-butyl group can be cleaved by strong acids, which may be present as reagents or impurities.- Avoid Strong Acids: Use mild conditions for all subsequent reaction steps. - Buffer Reactions: If acidic conditions are unavoidable, consider using a buffered system. - Neutralize Glassware: Ensure all glassware is free of acidic residues.
Cleavage During Workup/Purification Acidic workup conditions or purification on standard silica gel can lead to ester cleavage.- Neutral or Basic Workup: Use a mild base (e.g., sodium bicarbonate solution) during the aqueous workup. - Alternative Purification: As mentioned in FAQ 3, consider distillation, crystallization, or chromatography on neutralized silica.

Logical Relationship: tert-Butyl Ester Stability

G cluster_stable Stable Conditions cluster_labile Labile Conditions tert_butyl_ester (R)-tert-Butyl 2-hydroxy-3-methylbutanoate basic Basic Conditions (e.g., NaOH, NaHCO3) tert_butyl_ester->basic Stable nucleophilic Nucleophilic Attack (e.g., Amines, Grignards) tert_butyl_ester->nucleophilic Stable acidic Strong Acidic Conditions (e.g., TFA, HCl) tert_butyl_ester->acidic Cleavage lewis_acid Lewis Acids (e.g., SnCl4) tert_butyl_ester->lewis_acid Cleavage

Caption: Stability of the tert-Butyl Ester Group.

Detailed Experimental Protocol: DCC/DMAP Esterification

This protocol provides a reliable method for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • (R)-2-hydroxy-3-methylbutyric acid

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of (R)-2-hydroxy-3-methylbutyric acid (1.0 eq.) and tert-butanol (1.2 eq.) in anhydrous DCM (0.5 M), add DMAP (0.1 eq.).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on neutralized silica gel to afford the desired this compound.

References

  • Naicker, T., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1428. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Science.gov. (n.d.). acid tert-butyl ester: Topics. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid and green approach to chiral α-hydroxy esters: asymmetric transfer hydrogenation (ATH) of α-keto esters in water by use of surfactants. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chiral building block. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and ensure the synthesis of a high-purity product while maintaining its critical stereochemical integrity.

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, where specific stereochemistry is crucial for biological activity.[1][2] Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and enantiomeric excess. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Starting Materials and Reagents

Q1: What are the primary synthetic routes to prepare this compound?

There are several common synthetic pathways, primarily starting from (R)-2-hydroxy-3-methylbutanoic acid or its precursors.[3] A prevalent method involves the direct esterification of (R)-2-hydroxy-3-methylbutanoic acid with a tert-butyl source.[4] Another approach could involve the enantioselective reduction of a corresponding α-keto ester.[1][5] The choice of route often depends on the availability and cost of the starting materials, as well as the scale of the synthesis.

Q2: How critical is the purity of the starting (R)-2-hydroxy-3-methylbutanoic acid, and what are common impurities?

The purity of the starting acid is paramount. Impurities can lead to side reactions, contaminate the final product, and complicate purification. Common impurities in commercially available (R)-2-hydroxy-3-methylbutanoic acid may include its enantiomer, (S)-2-hydroxy-3-methylbutanoic acid, as well as residual solvents or reagents from its own synthesis.[6][7] It is crucial to start with a high enantiomeric excess (e.e.) to ensure the stereochemical purity of the final product. We recommend verifying the purity and e.e. of the starting acid by a suitable analytical method, such as chiral HPLC, before commencing the synthesis.

Q3: What are the most effective tert-butylating agents for this esterification?

The selection of the tert-butylating agent is a critical parameter. The most common methods for forming tert-butyl esters involve reacting the carboxylic acid with a reagent that can generate a tert-butyl cation or its equivalent under acidic conditions. Some effective agents include:

  • tert-Butyl Acetate with a Strong Acid Catalyst: This method is often used in industrial settings. The reaction is driven by the equilibrium between tert-butyl acetate and isobutylene in the presence of a strong acid like sulfuric acid or perchloric acid.[8][9]

  • Di-tert-butyl dicarbonate ((Boc)₂O) with a Base/Catalyst: This reagent is widely used for tert-butylation under milder conditions, often with a catalyst like 4-(dimethylamino)pyridine (DMAP).[10][11] This can be a good option for sensitive substrates.

  • Isobutylene Gas with an Acid Catalyst: This is a direct and atom-economical method but requires specialized equipment to handle a flammable gas.

The choice depends on the scale of your reaction, your tolerance for strong acids, and the functional groups present on your substrate.

Section 2: Reaction Conditions & Optimization

Q4: I am observing low conversion of my starting acid. What are the likely causes, and how can I improve the yield?

Low conversion is a frequent issue. Here are the primary causes and corresponding solutions:

  • Insufficient Catalyst: In acid-catalyzed reactions, the catalyst concentration is crucial. Ensure you are using the correct stoichiometric or catalytic amount. For instance, when using sulfuric acid with tert-butyl acetate, an excess of the acid catalyst can help drive the reaction to completion.[8]

  • Presence of Water: Water can hydrolyze the tert-butylating agent and the product ester, shifting the equilibrium back to the starting materials. Ensure all reagents and solvents are anhydrous. Using a Dean-Stark apparatus or adding molecular sieves can help remove water formed during the reaction.

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. For acid-catalyzed reactions, gentle heating might be necessary, but excessive heat can lead to decomposition and side reactions.

  • Inefficient Mixing: For heterogeneous mixtures, ensure vigorous stirring to maximize the contact between reactants.

Q5: My reaction is producing significant byproducts. What are the common side reactions, and how can they be minimized?

Side reactions can significantly reduce your yield and complicate purification. The most common side reactions include:

  • Elimination (Dehydration): The α-hydroxy group can be eliminated under strong acidic conditions and heat, leading to the formation of α,β-unsaturated ester byproducts. To minimize this, use the mildest possible reaction conditions (lower temperature, less harsh acid catalyst).

  • Dimerization/Oligomerization: The starting hydroxy acid can self-esterify to form dimers or oligomers. This is more prevalent at higher concentrations and temperatures. Running the reaction at a lower concentration can help mitigate this.

  • Decomposition of the tert-butyl group: Under very harsh acidic conditions, the tert-butyl ester can be cleaved.[12]

To minimize these, consider using milder tert-butylating agents like (Boc)₂O with DMAP, which avoids the use of strong mineral acids.[11]

Q6: I am concerned about the racemization of the chiral center. How can I ensure the stereochemical integrity is maintained?

Maintaining the stereochemical integrity of the α-carbon is critical. Racemization can occur under harsh basic or acidic conditions, particularly at elevated temperatures.

  • Mechanism of Racemization: The α-proton can be abstracted under basic conditions, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, leading to racemization. While less common for this specific substrate under standard esterification conditions, it's a possibility to be aware of.

  • Preventative Measures:

    • Avoid Strong Bases: Do not use strong, non-nucleophilic bases that could deprotonate the α-carbon.

    • Control Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction progress by TLC or GC and work it up as soon as the starting material is consumed.

    • Analytical Verification: Always verify the enantiomeric excess (e.e.) of your final product using a chiral analytical technique like chiral HPLC or GC.[13][14]

Section 3: Work-up & Purification

Q7: What is the recommended work-up procedure to isolate the crude product?

A standard aqueous work-up is typically effective.

  • Quenching: Cool the reaction mixture to room temperature. If a strong acid was used, quench the reaction by slowly adding it to a cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Q8: I am having difficulty purifying the final product. What are the recommended purification techniques?

The choice of purification method depends on the nature of the impurities.

  • Distillation: If the byproducts have significantly different boiling points, vacuum distillation can be an effective method for purification.

  • Flash Column Chromatography: This is the most common method for removing polar and non-polar impurities. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective.

  • Crystallization: this compound has a reported melting point, suggesting it can be a solid at or below room temperature, which may allow for purification by crystallization or recrystallization from a suitable solvent system if a solid can be obtained.[15]

Q9: How can I confirm the purity and enantiomeric excess (e.e.) of the final product?

A combination of analytical techniques is necessary:

  • Purity Assessment:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared Spectroscopy (IR): To identify key functional groups (e.g., -OH stretch, C=O stretch).

  • Enantiomeric Excess (e.e.) Determination:

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the e.e. of chiral compounds.[13][16] A suitable chiral stationary phase (CSP) column is required.

    • Chiral Gas Chromatography (GC): Can also be used, particularly for more volatile compounds.

Data Summary and Protocols

Table 1: Comparison of Common tert-Butylation Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed tert-Butyl Acetate, H₂SO₄ (cat.)Acetic Acid, 30-50°CCost-effective, suitable for large scale.[8]Harsh acidic conditions, potential for side reactions.
(Boc)₂O Method (Boc)₂O, DMAP (cat.)Dichloromethane or THF, RTMild conditions, high yields, good for sensitive substrates.[9][11]More expensive reagents.
Isobutylene Method Isobutylene, H₂SO₄ (cat.)Dichloromethane, pressurized vesselAtom economical.Requires specialized equipment for handling flammable gas.
Experimental Workflow

Below is a general workflow for the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Starting Material: (R)-2-hydroxy-3-methylbutanoic acid reaction Esterification Reaction (e.g., with (Boc)₂O/DMAP) start->reaction Add Reagents quench Quench Reaction (e.g., with aq. NaHCO₃) reaction->quench Reaction Complete extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract dry Dry & Concentrate extract->dry purify Purification (e.g., Column Chromatography) dry->purify Crude Product analysis Purity & e.e. Analysis (NMR, Chiral HPLC) purify->analysis Purified Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide: Low Yield

This decision tree can help diagnose the cause of low yields.

Troubleshooting_Low_Yield start Low Isolated Yield check_conversion Check Reaction Conversion (TLC/GC/NMR of crude) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High cause1 Possible Causes: - Insufficient catalyst - Presence of water - Low temperature - Short reaction time low_conversion->cause1 cause2 Possible Causes: - Product loss during work-up - Product loss during purification - Product volatility - Side reactions (decomposition) high_conversion->cause2 solution1 Solutions: - Increase catalyst loading - Use anhydrous reagents/solvents - Increase temperature moderately - Extend reaction time cause1->solution1 solution2 Solutions: - Optimize extraction pH & solvent - Check column loading & fraction collection - Careful solvent removal (lower temp) - Use milder reaction conditions cause2->solution2

Caption: Decision tree for troubleshooting low yield in the synthesis.

Detailed Experimental Protocol: (Boc)₂O Method

This protocol is provided as a representative example using mild conditions.

Materials:

  • (R)-2-hydroxy-3-methylbutanoic acid (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a stirred solution of (R)-2-hydroxy-3-methylbutanoic acid in anhydrous DCM, add DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add (Boc)₂O to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the product.

  • Characterize the product by NMR and MS, and determine the enantiomeric excess by chiral HPLC.

References

  • The synthesis of enantioenriched alpha-hydroxy esters.
  • A Catalytic Method for the Enantioselective Synthesis of α-Quaternary Ketones, α-Ketoesters and Aldehydes. PMC - NIH.
  • tert-Butyl (R)
  • Enantioselective Synthesis of anti-β-Hydroxy-α-amido Esters via Transfer Hydrogenation.
  • Enantioselective production of alpha-hydroxy carbonyl compounds.
  • Chiral HPLC Separ
  • Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal.
  • Recent Development: Enantio Selective Eextraction in Chiral Separ
  • Butanoic acid, 3-hydroxy-, methyl ester, (R) -. Organic Syntheses Procedure.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • n-benzyl-2,3-azetidinedione. Organic Syntheses Procedure.
  • Chiral Purity in Drug Analysis.
  • An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. Organic Syntheses Procedure.
  • Resolution: Separation of Enantiomers. Chemistry LibreTexts.
  • tert-Butyl Esters. Organic Chemistry Portal.
  • (R)
  • Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
  • tert-Butyl Ethers. Organic Chemistry Portal.
  • Novel Synthesis of Butyl (S)-2-Hydroxybutanoate, the Key Intermediate of PPARα Agonist (R)-K-13675 from Butyl (2S,3R)-Epoxybutanoate and Butyl (S)-2,3-Epoxypropanoate.
  • tert-Butyl (2S)
  • (-)-2-Hydroxy-3-methylbutyric acid. PubChem.
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.
  • A new way to synthesis of (S)-tert-butyl 6-benzyloxy-5-hydroxy-3- oxohexanoate.
  • Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model. Green Chemistry (RSC Publishing).
  • (2R,3R)
  • Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate.
  • tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)
  • ethyl 2-hydroxy-3-methyl butyr
  • Ligand-Enabled Photocatalytic Reactivity of Iron(III) Halide Salts with Cyan and Green Light.
  • Synthesis of t -Butyl (2 R )-Hydroxyisovalerate, A Precursor of Aureobasidin B.
  • (R) - 3-Hydroxybutanoic Acid Methyl Ester Butanoic Acid, 3-Hydroxy-, (R) -. Scribd.
  • (S)-2-Hydroxy-3-methylbutanoic acid. PubChem.
  • 2-Hydroxy-3-methylbutanoic acid. Selleck Chemicals.

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Technical Support Center: Synthesis and Purification of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (R)-tert-butyl 2-hydroxy-3-methylbutanoate. The content is structured to address common challenges encountered during synthesis and purification, with a focus on byproduct identification and removal.

Introduction

This compound is a valuable chiral building block in organic synthesis. A prevalent and cost-effective method for its preparation is the asymmetric reduction of the prochiral ketone, tert-butyl 2-oxo-3-methylbutanoate, often employing whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast).[1][2] While biocatalysis offers an elegant route to the desired enantiomer, the process is not without its challenges. The reaction mixture is often complex, containing unreacted starting materials, the undesired enantiomer, and various metabolic byproducts from the biocatalyst.[3][4] This guide provides a systematic approach to troubleshooting these issues, ensuring the isolation of a highly pure final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect when synthesizing this compound via asymmetric reduction?

A1: The byproduct profile is intrinsically linked to the synthetic method. When using a whole-cell biocatalyst such as baker's yeast for the reduction of tert-butyl 2-oxo-3-methylbutanoate, you should anticipate the following impurities:

  • Unreacted Starting Material: Incomplete conversion will leave residual tert-butyl 2-oxo-3-methylbutanoate in your crude product.

  • Undesired Enantiomer: The primary chiral impurity is the (S)-tert-butyl 2-hydroxy-3-methylbutanoate. Biocatalytic reductions, while often highly enantioselective, rarely achieve a 100% enantiomeric excess (e.e.).[5] The ratio of the desired (R)-enantiomer to the undesired (S)-enantiomer is a critical quality attribute.

  • Metabolic Byproducts: Whole-cell biocatalysts like yeast produce a range of organic molecules as part of their metabolism. When using sugars as an energy source, ethanol is a major byproduct.[6] Other organic acids and esters may also be present in smaller quantities.

  • Hydrolysis Product: The tert-butyl ester is sensitive to acidic conditions and can hydrolyze to form (R)-2-hydroxy-3-methylbutanoic acid, particularly during acidic workup or prolonged storage under non-neutral conditions.

  • Biomass Residue: Inadequate filtration or extraction can lead to contamination with yeast cells or cellular debris.

Q2: How can I monitor the reaction to determine if it has reached completion?

A2: The most effective way to monitor the reaction is by thin-layer chromatography (TLC) or gas chromatography (GC).

  • TLC Analysis: Co-spot your reaction mixture with a sample of the starting material (tert-butyl 2-oxo-3-methylbutanoate). The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting ketone. The reaction is complete when the spot corresponding to the starting material is no longer visible. A suitable eluent system for TLC is typically a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1 v/v).

  • GC Analysis: A GC method can provide quantitative information on the conversion. The product alcohol will have a different retention time than the starting ketone. By analyzing aliquots of the reaction mixture over time, you can plot the disappearance of the starting material and the appearance of the product to determine the reaction endpoint.

Q3: What is the recommended procedure for removing the biocatalyst (e.g., baker's yeast) post-reaction?

A3: After the reaction, the yeast cells must be thoroughly removed to prevent them from complicating the extraction and purification steps. The standard and most effective method is filtration.

  • Dilute the reaction mixture with a volume of water or a mild buffer to reduce its viscosity.

  • Set up a Büchner funnel with a pad of Celite® (diatomaceous earth) over the filter paper. The Celite bed prevents the fine yeast particles from clogging the pores of the filter paper.

  • Wet the Celite pad with water before filtering the reaction mixture under vacuum.

  • Wash the filtered yeast cake thoroughly with deionized water and then with the solvent you intend to use for extraction (e.g., ethyl acetate or dichloromethane) to recover any product adsorbed onto the cells.

  • Combine the filtrate and the washes for the subsequent extraction step.

Q4: My NMR spectrum shows signals for both the desired alcohol and the starting ketone. How can I remove the unreacted tert-butyl 2-oxo-3-methylbutanoate?

A4: The starting keto-ester is less polar than the product hydroxy-ester. This difference in polarity is the basis for their separation using standard purification techniques.

  • Column Chromatography: Flash column chromatography on silica gel is highly effective. The less polar keto-ester will elute before the more polar hydroxy-ester. A gradient elution starting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 80:20 hexane:ethyl acetate) will provide a good separation.

  • Fractional Distillation: If you are working on a larger scale and the boiling points of the two compounds are sufficiently different, fractional distillation under reduced pressure can be a viable option. You will need to determine the boiling points of both compounds at your target pressure to assess the feasibility of this method. Generally, the hydroxy-ester will have a higher boiling point due to hydrogen bonding.

Q5: How do I measure the enantiomeric excess (e.e.) of my final product?

A5: The determination of e.e. requires a chiral analytical method. The most common and reliable technique is Chiral High-Performance Liquid Chromatography (HPLC).

  • Chiral HPLC: You will need a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often successful for separating enantiomers of hydroxy acids and their esters.[7][8] A typical mobile phase would be a mixture of a non-polar solvent like hexane and a polar alcohol modifier like isopropanol. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times. The e.e. is calculated from the peak areas of the two enantiomers.

  • Chiral GC: Direct separation on a chiral GC column is possible, but a more common approach involves derivatization. You can react your product with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[9]

Q6: My enantiomeric excess is lower than the literature values. What are the likely causes and potential remedies?

A6: A lower-than-expected e.e. can stem from several factors related to the biocatalytic reduction:

  • Yeast Strain and Condition: Different strains of Saccharomyces cerevisiae and even different batches of the same brand of baker's yeast can exhibit varying levels of stereoselectivity.[10] The age and viability of the yeast are also critical. Using fresh, active yeast is recommended.

  • Reaction Temperature: Temperature can influence the activity of the reductase enzymes responsible for the conversion. Running the reaction at the optimal temperature for the specific yeast strain (often around 30 °C) is important.[11]

  • Substrate Concentration: High substrate concentrations can sometimes be toxic to the yeast or lead to the induction of reductases with different stereoselectivities, thereby lowering the overall e.e.[11]

  • Presence of Multiple Reductases: Baker's yeast contains multiple reductase enzymes, some of which may produce the (R)-enantiomer while others produce the (S)-enantiomer.[2] Pre-treating the yeast or adding specific inhibitors can sometimes suppress the activity of the undesired reductases.

To improve the e.e., you can screen different yeast strains, optimize the reaction conditions (temperature, pH, substrate concentration), or consider using an isolated reductase enzyme that is known to have high selectivity for your substrate.

Q7: I have an acidic byproduct in my product. How can I confirm if it's the hydrolyzed ester and how do I prevent its formation?

A7: The presence of (R)-2-hydroxy-3-methylbutanoic acid can be confirmed by several methods:

  • NMR Spectroscopy: The most telling sign is the disappearance of the characteristic singlet for the tert-butyl group (around 1.5 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).[12] The other signals for the main carbon chain will be similar but may experience slight shifts.

  • Extraction: The carboxylic acid can be removed from an organic solution of your product by washing with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO3) solution. If an acidic impurity is present, it will be extracted into the aqueous layer as its sodium salt.

To prevent hydrolysis, avoid acidic conditions, especially during workup and storage.[13] Use a neutral or slightly basic aqueous wash (e.g., saturated NaHCO3) during your extraction procedure. Ensure your product is stored in a neutral, dry environment.

Q8: Is there a risk of my product racemizing during purification or storage?

A8: Alpha-hydroxy esters can be susceptible to racemization (loss of stereochemical integrity at the chiral center) under certain conditions. The alpha-proton (the proton on the carbon bearing the hydroxyl and ester groups) can be abstracted by a base, leading to the formation of an enolate intermediate which is achiral. Reprotonation can then occur from either face, leading to a mixture of enantiomers.

  • Conditions to Avoid: Strong basic conditions should be avoided. While a mild base wash like NaHCO3 is generally safe for workup, prolonged exposure to stronger bases (like NaOH or KOH) or heating under basic conditions could potentially lead to racemization.[14]

  • Stability: Under neutral or mildly acidic conditions, the product is generally stable against racemization.

Troubleshooting and Purification Workflow

The following diagram outlines a typical workflow for the purification and analysis of this compound after a biocatalytic reduction.

G cluster_reaction Biocatalytic Reduction cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture (Product, Yeast, Byproducts) filtration Filter through Celite® to remove yeast cells start->filtration extraction Solvent Extraction (e.g., Ethyl Acetate) filtration->extraction wash Aqueous Wash (H₂O, sat. NaHCO₃, Brine) extraction->wash dry Dry over Na₂SO₄ / MgSO₄ & Concentrate wash->dry column_chrom Column Chromatography (Silica Gel) dry->column_chrom Primary Method distillation Fractional Distillation (Optional, for scale-up) dry->distillation Alternative purity_check Purity Analysis (NMR, GC) column_chrom->purity_check distillation->purity_check ee_check Enantiomeric Excess (e.e.) Analysis (Chiral HPLC) purity_check->ee_check final_product Pure (R)-tert-Butyl 2-hydroxy-3-methylbutanoate ee_check->final_product

Caption: Workflow for the purification of this compound.

Data Summary Table

CompoundStructureKey ¹H NMR Signals (CDCl₃, δ ppm)Boiling Point (°C)
This compound (Product) Structure of Product~3.9 (d, 1H, CHOH), ~2.0 (m, 1H, CH(CH₃)₂), 1.49 (s, 9H, C(CH₃)₃) , ~0.9-1.0 (dd, 6H, CH(CH₃)₂)Higher (due to H-bonding)
tert-Butyl 2-oxo-3-methylbutanoate (Starting Material) Structure of Starting Material~3.2 (septet, 1H, CH(CH₃)₂), 1.52 (s, 9H, C(CH₃)₃) , ~1.2 (d, 6H, CH(CH₃)₂)Lower
(R)-2-hydroxy-3-methylbutanoic acid (Hydrolysis Byproduct) Structure of Hydrolysis Byproduct>10 (br s, 1H, COOH), ~4.1 (d, 1H, CHOH), ~2.2 (m, 1H, CH(CH₃)₂), ~0.9-1.1 (dd, 6H, CH(CH₃)₂)N/A (Non-volatile)

Note: Specific NMR chemical shifts can vary depending on the solvent and concentration. The absence of the CHOH proton signal and the upfield shift of the alpha-proton are indicative of the keto-ester.

Detailed Experimental Protocols

Protocol 1: Removal of Unreacted tert-Butyl 2-oxo-3-methylbutanoate by Flash Column Chromatography

This protocol is designed for the purification of the crude product after initial workup (extraction and drying).

Materials:

  • Crude product mixture

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). The less polar starting material, tert-butyl 2-oxo-3-methylbutanoate, will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15). This will elute the more polar product, this compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a starting point for developing a method to separate and quantify the (R)- and (S)-enantiomers.

Instrumentation and Columns:

  • HPLC system with a UV detector (detection wavelength ~210 nm)

  • Chiral Stationary Phase: A polysaccharide-based column such as a CHIRALPAK® IA, IB, or IC, or a similar column is recommended.[7]

Mobile Phase Preparation:

  • Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (IPA). A typical starting point is 98:2 (v/v) n-hexane:IPA.

  • The mobile phase should be filtered and degassed before use.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., ~1 mg/mL).

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

  • Data Acquisition: Record the chromatogram. The two enantiomers should elute as separate peaks.

  • Optimization: If the separation is not adequate, the mobile phase composition can be optimized by changing the percentage of isopropanol. A lower percentage of IPA will generally increase retention times and may improve resolution.

  • Calculation of e.e.: The enantiomeric excess is calculated using the areas of the two peaks: e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

References

  • Asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxo-hexanoate catalyzed by yeast cells. ResearchGate. Available at: [Link]

  • CN112159343A - Purification method of tert-butyl hydroperoxide - Google Patents.
  • EP0400239A1 - Process for asymmetric reduction of ketones with baker's yeast - Google Patents.
  • Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. Available at: [Link]

  • Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II. ResearchGate. Available at: [Link]

  • Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. PubMed. Available at: [Link]

  • Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. PubMed. Available at: [Link]

  • racemize alpha chiral acid with LiOH? : r/Chempros. Reddit. Available at: [Link]

  • WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents.
  • Asymmetric bioreduction of β-ketoesters derivatives by Kluyveromyces marxianus: influence of molecular. SciELO. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available at: [Link]

  • (PDF) Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. ResearchGate. Available at: [Link]

  • US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof - Google Patents.
  • Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. PubMed. Available at: [Link]

  • CN103483167B - A kind of purification process of 3-Hydroxybutanone - Google Patents.
  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. eLife. Available at: [Link]

  • Hydrolysis of various α-hydroxy esters a. ResearchGate. Available at: [Link]

  • 1 H & 13 C NMR spectra of 3-methylbutan-2-ol (3-methyl-2-butanol). Doc Brown's Chemistry. Available at: [Link]

  • Biocatalytic Ketone Reduction: A Green and Efficient Access to Enantiopure Alcohols. PubMed. Available at: [Link]

  • tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. MDPI. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. YouTube. Available at: [Link]

  • Asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts. ResearchGate. Available at: [Link]

  • Module 2 : Reduction Reactions. NPTEL Archive. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Enantiomeric Separation and Discrimination of 2-hydroxy Acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl Esters by Achiral Dual-Capillary Column Gas Chromatography. PubMed. Available at: [Link]

  • Structural study, coordinated normal analysis and vibrational spectra of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. ResearchGate. Available at: [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PubMed Central. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the scale-up synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate. As a key chiral building block in the synthesis of various pharmaceuticals, its efficient and stereocontrolled production is critical. This document addresses common challenges encountered during scale-up, offering troubleshooting advice and validated protocols grounded in established chemical principles.

Overview of Synthetic Strategy

The most robust and scalable approach to synthesizing this compound is the asymmetric reduction of the prochiral ketone, tert-butyl 2-oxo-3-methylbutanoate. This method is favored for its high potential for enantioselectivity and atom economy. Biocatalytic reduction using a carbonyl reductase is particularly advantageous for industrial applications due to its exceptional selectivity under mild conditions.[1][2]

The general workflow is outlined below:

G cluster_0 Synthesis Workflow A Starting Material (tert-Butyl 2-oxo-3-methylbutanoate) B Asymmetric Reduction (e.g., Carbonyl Reductase) A->B C Reaction Quench & Work-up (Extraction) B->C D Purification (e.g., Vacuum Distillation) C->D E Final Product QC (this compound) D->E F Analysis (Chiral HPLC/GC for e.e., NMR for purity) E->F

Caption: High-level workflow for the synthesis of the target molecule.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Part 1: The Asymmetric Reduction Step
Q1: My reaction shows low enantiomeric excess (e.e.). What are the primary causes and how can I improve it?

A: Low enantiomeric excess is a critical failure point in chiral synthesis. The cause typically lies with the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivation/Poisoning:

    • Cause: The starting material or solvent may contain impurities (e.g., heavy metals, aldehydes, peroxides) that poison the catalyst, whether it's an enzyme or a metal complex.

    • Solution: Ensure all reagents and solvents are of high purity. Pre-treat solvents if necessary (e.g., distillation, passing through activated alumina). Analyze the starting ketoester for potential inhibitors.

  • Sub-optimal Reaction Temperature:

    • Cause: While higher temperatures can increase reaction rates, they often decrease the enantioselectivity of the catalyst. The catalyst's chiral environment is conformationally sensitive to temperature, and excess thermal energy can allow for non-selective binding of the substrate.

    • Solution: Perform a temperature optimization study. For enzymatic reductions, operate within the enzyme's optimal temperature range (often 25-40°C). For chemical catalysis, lower temperatures are generally favored for higher selectivity.

  • Incorrect pH (for Biocatalysis):

    • Cause: Enzymes have a narrow optimal pH range. Deviations can alter the ionization state of key amino acid residues in the active site, reducing both activity and selectivity.

    • Solution: Tightly control the reaction pH using a robust buffer system. The optimal pH is specific to the chosen carbonyl reductase.

  • Poor Mixing in the Reactor:

    • Cause: On a larger scale, inadequate agitation can lead to localized temperature or concentration gradients. This means some parts of the reaction mixture may not be under optimal conditions, leading to a drop in overall e.e.

    • Solution: Ensure the reactor is equipped with an appropriate impeller and agitation speed to maintain a homogenous mixture. Baffles within the reactor can also improve mixing efficiency.

G cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Problem: Low Enantiomeric Excess (e.e.) check_purity Check Purity of Starting Material & Solvents start->check_purity check_temp Verify Reaction Temperature Control start->check_temp check_ph Confirm pH (if biocatalytic) start->check_ph check_mixing Evaluate Agitation Efficiency start->check_mixing sol_purify Purify Reagents/ Use Higher Grade check_purity->sol_purify sol_optimize_t Optimize Temperature (Often Lower) check_temp->sol_optimize_t sol_buffer Implement Robust Buffering System check_ph->sol_buffer sol_agitation Increase Agitation/ Improve Baffling check_mixing->sol_agitation

Caption: Troubleshooting logic for low enantiomeric excess.

Q2: The reaction has stalled, showing incomplete conversion of the starting ketoester. How can I resolve this?

A: Stalled reactions at scale are often due to reagent limitation or catalyst deactivation over time.

Potential Causes & Solutions:

  • Cofactor Limitation (for Biocatalysis):

    • Cause: Many carbonyl reductases require a cofactor like NADPH. The reaction will stop if the cofactor is not regenerated.

    • Solution: Implement a cofactor regeneration system. A common method is to use a secondary enzyme like glucose dehydrogenase (GDH) with glucose as the ultimate reductant.[2] Ensure the concentration of the sacrificial substrate (glucose) is sufficient.

  • Insufficient Catalyst Loading:

    • Cause: The catalyst-to-substrate ratio may be too low for the desired reaction time and scale.

    • Solution: While simply increasing catalyst loading is an option, it can be costly. First, ensure the existing catalyst is performing optimally. If the reaction is clean but slow, a modest increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) may be justified.

  • Product Inhibition:

    • Cause: The desired product, this compound, or a byproduct may inhibit the catalyst at higher concentrations.

    • Solution: Consider running the reaction at a slightly lower substrate concentration. Alternatively, in-situ product removal (ISPR) techniques could be explored, though this adds complexity to the process.

Part 2: Work-up and Purification
Q3: I am experiencing low isolated yields after extraction and solvent removal. Where could the product be lost?

A: Product loss during work-up is a common scale-up issue, often due to physical rather than chemical problems.

Potential Causes & Solutions:

  • Emulsion Formation:

    • Cause: The presence of salts, denatured proteins (from biocatalysis), or other surfactants can lead to stable emulsions during aqueous/organic extraction, trapping the product in the interfacial layer.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which helps break emulsions. Allow the mixture to stand for a longer period in the separator. A gentle centrifugation of a sample can indicate if this is the issue.

  • Incomplete Extraction:

    • Cause: The product has some water solubility. A single extraction will be insufficient.

    • Solution: Perform multiple extractions with fresh solvent (e.g., 3 x 1/3 volume of ethyl acetate or MTBE) rather than a single extraction with a large volume. Combine the organic layers for drying and concentration.

  • Loss during Solvent Evaporation:

    • Cause: The product, while having a high boiling point (189.5°C at 760 mmHg), can be somewhat volatile under high vacuum, especially during the final stages of solvent removal on a rotary evaporator.[3]

    • Solution: Carefully control the vacuum and bath temperature during solvent removal. Use a moderate temperature (e.g., 40°C) and avoid pulling a very high vacuum until the bulk of the solvent is removed.

Q4: What is the most effective purification strategy for this molecule on a large scale?

A: While preparative chromatography is useful at the lab scale, it is generally not economical for large-scale production.[4]

Recommended Strategy: Vacuum Distillation

  • Rationale: this compound is a liquid with a boiling point suitable for vacuum distillation. This method is highly scalable and cost-effective for removing non-volatile impurities (catalyst residues, salts) and some volatile byproducts.

  • Protocol: After solvent removal, the crude oil should be distilled under reduced pressure. A fractional distillation column may be necessary to separate impurities with close boiling points.

  • Self-Validation: Monitor the purity of the collected fractions by GC or NMR. Combine fractions that meet the required purity specification (>98%). Check the chiral purity of the final distilled product to ensure no racemization occurred due to excessive heat.

ParameterRecommended ValueRationale
Pressure 10-20 mmHgLowers the boiling point to a manageable temperature, preventing thermal degradation.
Pot Temperature < 120°CMinimizes the risk of side reactions or decomposition.
Head Temperature ~60-70°C (at 18 mmHg)Corresponds to the boiling point of the pure product under vacuum.[5]

Frequently Asked Questions (FAQs)

Q: What is the best analytical method for determining enantiomeric excess (e.e.)? A: Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) are the standard methods. A column with a chiral stationary phase (CSP), such as one based on cyclodextrins or polysaccharides, is required to separate the enantiomers.[][7] The two enantiomers will appear as distinct peaks, and the e.e. is calculated from their respective peak areas.

Q: What are the critical process parameters (CPPs) to monitor during scale-up? A: The key CPPs are:

  • Temperature: Crucial for both reaction rate and enantioselectivity.

  • pH: Essential for maintaining the activity of biocatalysts.

  • Agitation Rate: Ensures reaction homogeneity.

  • Reagent Addition Rate: Important for controlling exotherms, especially during quench steps.

Q: Are there any specific safety concerns for the scale-up of this synthesis? A: Standard chemical safety procedures should be followed. The solvents used (e.g., ethyl acetate, MTBE) are flammable. If using a chemical reduction method with reagents like sodium borohydride, be aware of hydrogen gas evolution, especially during the quench step with acid.[8] Ensure the reactor is properly vented. The final product itself is a combustible liquid.[3]

Detailed Experimental Protocol

Protocol 1: Biocatalytic Reduction of tert-Butyl 2-oxo-3-methylbutanoate (100 g Scale)

This protocol is a representative example and should be optimized for the specific enzyme and equipment used.

  • Reactor Setup: Charge a 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and pH probe with 2 L of potassium phosphate buffer (100 mM, pH 7.0).

  • Reagent Charging: Begin agitation and bring the buffer temperature to 30°C. Add glucose (120 g), NADP⁺ (200 mg), the selected carbonyl reductase, and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Substrate Addition: Slowly add tert-butyl 2-oxo-3-methylbutanoate (100 g) to the reactor over 30 minutes.

  • Reaction Monitoring: Maintain the temperature at 30°C and the pH at 7.0 (by controlled addition of 1M NaOH if necessary). Monitor the reaction progress by taking samples periodically and analyzing for the disappearance of the starting material by GC or TLC. The reaction is typically complete in 12-24 hours.

  • Work-up: Once the reaction is complete, add methyl tert-butyl ether (MTBE) (1 L) to the reactor and stir for 15 minutes. Stop the agitation and allow the layers to separate.

  • Extraction: Drain the lower aqueous layer. Extract the aqueous layer twice more with 500 mL portions of MTBE.

  • Drying and Concentration: Combine all organic layers and wash with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure (40°C bath temperature) to yield the crude product as an oil.

  • Purification: Purify the crude oil by vacuum distillation as described in the troubleshooting section to obtain the final product.

Protocol 2: Chiral GC Method for Enantiomeric Excess (e.e.) Determination
  • Column: Cyclodextrin-based chiral capillary column (e.g., Chirasil-Dex CB).

  • Carrier Gas: Helium.

  • Injector Temperature: 220°C.

  • Detector (FID) Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.

  • Expected Retention Times: The (R)- and (S)-enantiomers will have distinct retention times. The exact values will depend on the specific column used. Integrate the peak areas to calculate the e.e. %e.e. = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

References

  • Naicker, T., et al. (2011). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1438. Available from: [Link]

  • ResearchGate. Chiral Separation techniques at Industrial Scale?. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Waters Corporation. Chiral Purification of Volatile Flavors and Fragrances by SFC. Available from: [Link]

  • PubChem. (R)-Methyl 2-hydroxy-3-methylbutanoate. Available from: [Link]

  • PubChem. Butyl 3-hydroxy-2-methylidenebutanoate. Available from: [Link]

  • PubMed. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield. Available from: [Link]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available from: [Link]

  • ResearchGate. Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. Available from: [Link]

  • The Good Scents Company. ethyl 2-hydroxy-3-methyl butyrate. Available from: [Link]

  • ResearchGate. Stereoselective Reduction of Alkyl 3-Oxobutanoate by Carbonyl Reductase from Candida magnoliae. Available from: [Link]

  • Google Patents. Process for producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate.
  • ResearchGate. Synthesis of t-Butyl (2R)-Hydroxyisovalerate, A Precursor of Aureobasidin B. Available from: [Link]

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Stability of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Technical Support Center

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who utilize this chiral building block in their synthetic workflows. As Senior Application Scientists, we have compiled this guide to address common questions and troubleshooting scenarios related to the stability of this compound under various experimental conditions. Our goal is to provide you with the foundational knowledge and practical advice needed to ensure the integrity of your experiments and the success of your research.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the chemical stability of this compound.

Q1: How stable is the tert-butyl ester group under acidic conditions, and what is the mechanism of cleavage?

The tert-butyl ester is highly sensitive to acidic conditions and is often used as a protecting group for carboxylic acids for this very reason.[1][2] It is readily cleaved by a range of acids, including trifluoroacetic acid (TFA), formic acid, hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[1]

Mechanism of Acid-Catalyzed Hydrolysis: The cleavage occurs through a mechanism that involves the formation of a stable tert-butyl carbocation.

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[1]

  • Carbocation Formation: The C-O bond between the carbonyl carbon and the tert-butyl group cleaves, forming a resonance-stabilized acylium ion and a stable tertiary carbocation (the tert-butyl cation).[1]

  • Isobutylene Formation: The tert-butyl cation is then deprotonated, typically by a weak base (like water or the conjugate base of the acid), to form isobutylene gas.[1]

  • Carboxylic Acid Formation: The acylium ion reacts with water to form the final carboxylic acid product, (R)-2-hydroxy-3-methylbutanoic acid.

This pathway is energetically favorable due to the stability of the intermediate tert-butyl cation.

G cluster_0 Acid-Catalyzed Hydrolysis of this compound A Ester + H⁺ B Protonated Ester (Oxygen on Carbonyl) A->B Protonation of Carbonyl Oxygen C (R)-2-hydroxy-3-methylbutanoic Acid B->C Nucleophilic attack by H₂O and loss of tert-butyl group D tert-Butyl Cation B->D Cleavage of C-O bond E Isobutylene + H⁺ D->E Deprotonation

Caption: Mechanism of acid-catalyzed hydrolysis.

Q2: Why is this compound considered stable under basic conditions?

The tert-butyl ester is remarkably stable under a wide range of basic and nucleophilic conditions.[1][2] This stability is primarily due to steric hindrance.

The standard mechanism for base-catalyzed ester hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon.[3] However, the bulky tert-butyl group physically obstructs this approach, making the reaction kinetically unfavorable. While most esters are readily hydrolyzed by bases like sodium hydroxide, tert-butyl esters require harsh conditions, such as high temperatures, to undergo saponification.[2][4] For most practical applications in organic synthesis, the tert-butyl ester can be considered robust to basic conditions.

Q3: What is the thermal stability of this compound?

Tert-butyl esters can undergo thermal decomposition, typically at elevated temperatures (e.g., 120–240 °C).[5] The degradation pathway is similar to the final steps of acid-catalyzed hydrolysis, involving the elimination of isobutylene to yield the corresponding carboxylic acid. This process, known as ester pyrolysis, can occur without the need for any reagents.[5] Therefore, prolonged heating of this compound at high temperatures should be avoided unless deprotection is the intended outcome.

Q4: How does the α-hydroxy group affect the molecule's stability?

The α-hydroxy group introduces an additional reactive site into the molecule. While it does not significantly alter the fundamental stability of the tert-butyl ester, it can be susceptible to oxidation or other transformations depending on the reagents used.

  • Oxidation: The secondary alcohol can be oxidized to a ketone using common oxidizing agents. Care must be taken to select reagents that are compatible with the tert-butyl ester if the ester is to be retained.

  • Hydrolytic Degradation of Polymers: In the context of polymers derived from α-hydroxy acids, the presence of hydroxyl groups can increase the rate of hydrolytic degradation.[6] This is because the hydroxyl groups increase the hydrophilicity of the polymer, allowing for greater water uptake and facilitating the hydrolysis of ester bonds.

Q5: What are the recommended storage conditions for this compound?

To ensure long-term stability and prevent slow degradation, this compound should be stored in a cool, dry place. Supplier recommendations often specify refrigeration (4°C). It should be kept in a tightly sealed container to protect it from moisture and atmospheric acids.

Stability Profile Summary

ConditionStabilityNotes
Strongly Acidic (pH < 1) LowRapid hydrolysis to the carboxylic acid and isobutylene.[1][7]
Mildly Acidic (pH 4-6) ModerateHydrolysis is possible but significantly slower than in strong acid.[7]
Neutral (pH 7) HighGenerally stable under neutral aqueous conditions at room temperature.
Basic (pH > 9) HighHighly resistant to hydrolysis due to steric hindrance.[1][7]
Elevated Temperature Moderate to LowSusceptible to thermal decomposition (pyrolysis) at high temperatures.[5]

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

G cluster_1 Troubleshooting Workflow Start Problem: Unexpected Degradation or Side Product Formation Check1 Was the reaction or workup performed under acidic conditions? Start->Check1 Sol1 Likely Cause: Acid-catalyzed hydrolysis of the tert-butyl ester. Solution: 1. Use non-acidic conditions if possible. 2. Perform aqueous workups with a mild base (e.g., NaHCO₃ solution) to neutralize any acid. 3. Minimize exposure time to acidic media. Check1->Sol1 Yes Check2 Was the reaction heated to high temperatures (>120°C)? Check1->Check2 No Sol2 Likely Cause: Thermal decomposition (pyrolysis) of the tert-butyl ester. Solution: 1. Run the reaction at a lower temperature. 2. If high temperature is required, consider if deprotection is acceptable or use an alternative protecting group. Check2->Sol2 Yes Check3 Were strong oxidizing or reducing agents used? Check2->Check3 No Sol3 Likely Cause: Reaction at the α-hydroxy group. Solution: 1. Protect the hydroxyl group before proceeding. 2. Use milder, more selective reagents that are compatible with secondary alcohols. Check3->Sol3 Yes End Consult further literature for reagent compatibility or consider an alternative synthetic route. Check3->End No

Caption: Troubleshooting unexpected degradation.

Problem 1: My compound is degrading during an acidic workup. How can I avoid this?

Cause: You are likely observing acid-catalyzed hydrolysis of the tert-butyl ester. Even brief exposure to a strong acid during an aqueous workup can cause significant cleavage.[8]

Solution:

  • Neutralize Promptly: After your reaction, quench any acid with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution before extraction. Ensure the aqueous layer is neutral or slightly basic (pH 7-8) before proceeding.

  • Use Non-Aqueous Workups: If possible, devise a workup that avoids aqueous acid altogether.

  • Alternative Protecting Groups: If your synthetic route requires strongly acidic conditions, the tert-butyl ester may not be a suitable protecting group. Consider more robust esters like benzyl or methyl esters.

Problem 2: I am observing a new, unexpected spot on my TLC plate after heating my reaction mixture. What could it be?

Cause: If the reaction was heated to high temperatures (generally above 120°C), you are likely seeing the product of thermal decomposition: (R)-2-hydroxy-3-methylbutanoic acid.[5] This carboxylic acid will have a much lower Rf value on silica gel TLC compared to the starting ester. The formation of isobutylene gas would not be visible on TLC.

Solution:

  • Confirm Identity: Run a co-spot on the TLC plate with the starting material. The new, more polar spot is likely the carboxylic acid. You can also analyze the crude reaction mixture by LC-MS to confirm the mass of the suspected degradation product.

  • Reduce Temperature: If deprotection is not desired, conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Time Limitation: Minimize the reaction time at elevated temperatures.

Problem 3: My NMR spectrum is complex, showing unexpected peaks, especially after purification. What are the likely impurities?

Cause: Besides the primary degradation product ((R)-2-hydroxy-3-methylbutanoic acid), other side reactions can occur, especially under strongly acidic conditions or during purification on silica gel, which is acidic.

Potential Impurities:

  • (R)-2-hydroxy-3-methylbutanoic acid: The primary hydrolysis product.

  • Dimerization/Oligomerization: The product acid could potentially esterify with the alcohol of another molecule, though this is less common under hydrolytic conditions.

  • Products from tert-Butyl Cation: The highly reactive tert-butyl cation can be trapped by other nucleophiles in the reaction mixture, leading to tert-butylated byproducts.

Solution:

  • Purification with Neutralized Silica: If using column chromatography, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent) to prevent on-column degradation.

  • Alternative Purification: Consider purification methods that avoid acidic stationary phases, such as distillation or recrystallization, if applicable.

Experimental Protocol: Acid-Catalyzed Deprotection

This protocol describes a standard method for the cleavage of the tert-butyl ester using trifluoroacetic acid (TFA).

Objective: To deprotect this compound to yield (R)-2-hydroxy-3-methylbutanoic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the solution to 0°C using an ice bath. This helps to control any potential exotherm and minimize side reactions.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. The evolution of isobutylene gas may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Aqueous Workup:

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining TFA. Caution: CO₂ evolution will occur.

    • Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-hydroxy-3-methylbutanoic acid.

  • Purification (if necessary): The crude product can be purified by column chromatography, recrystallization, or distillation as needed.

References

  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 4). acs.org. [Link]

  • Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Hydrolysis of tert-butyl esters present in N-protected amino acids. ResearchGate. [Link]

  • tert-Butyl Ethers. Organic Chemistry Portal. [Link]

  • Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. clutchprep.com. [Link]

  • In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. PubMed. [Link]

  • hydrolysis of esters. Chemguide. [Link]

  • Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate. ResearchGate. [Link]

  • Weerman degradation on alpha-hydroxy amides. Chemistry Stack Exchange. [Link]

  • Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. PMC - NIH. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Degradation behavior of novel poly(α-hydroxy acid)-derived polyesters. utwente.nl. [Link]

  • Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]

  • Thermal Stability of 4-tert-Butylphenol. ResearchGate. [Link]

  • Ethyl 2-hydroxy-3-methylbutanoate. PubChem - NIH. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Enantiomeric Excess of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules, one enantiomer may elicit the desired therapeutic effect, while its mirror image, the distomer, could be inactive or, in some cases, harmful. Therefore, the robust and accurate determination of enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, experience-driven comparison of methodologies for validating the enantiomeric excess of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate, a key chiral building block, with a primary focus on Chiral High-Performance Liquid Chromatography (HPLC).

This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereochemical purity is paramount to ensure the efficacy and safety of the final drug product. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and detailed protocols to establish a validated chiral HPLC method.

The Central Role of Chiral HPLC

While several techniques exist for determining enantiomeric excess, such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Supercritical Fluid Chromatography (SFC), chiral HPLC is often considered the gold standard in pharmaceutical applications.[2][3] This preference is due to its high accuracy, resolution, sensitivity, and applicability to a wide range of compounds without the need for derivatization.[2][4]

The fundamental principle of chiral HPLC lies in the differential interaction between the enantiomers and a chiral stationary phase (CSP).[5] This interaction leads to the formation of transient diastereomeric complexes, resulting in different retention times and, consequently, their separation.[6]

Comparison of Analytical Techniques for Enantiomeric Excess Determination
ParameterChiral HPLCChiral GCNMR (with Chiral Agents)
Applicability Broad range of compoundsVolatile & thermally stable compoundsCompounds with suitable functional groups
Resolution High to ExcellentHigh to ExcellentModerate to Good
Sensitivity High (UV, MS detectors)Very High (FID, MS detectors)Moderate
Sample Prep Often minimalMay require derivatizationRequires chiral solvating or shift agents
Analysis Time ModerateFastFast
Quantitation Highly accurate and preciseAccurate and preciseGood, but can be complex
Cost Moderate to HighModerateHigh (instrumentation)

Designing a Validated Chiral HPLC Method: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures.[7][8][9]

Experimental Workflow for Chiral HPLC Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Analysis & Reporting A CSP & Column Screening B Mobile Phase Optimization A->B C System Suitability Criteria Definition B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J Sample Analysis I->J K Enantiomeric Excess Calculation J->K L Validation Report Generation K->L

Caption: Workflow for Chiral HPLC Method Validation.

Step 1: Method Development and Optimization

The initial and most critical phase is the development of a separation method that provides adequate resolution between the (R) and (S) enantiomers.

1.1. Chiral Stationary Phase (CSP) Selection: The choice of the CSP is paramount. For hydroxy acids like tert-Butyl 2-hydroxy-3-methylbutanoate, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a successful starting point.[6][10] These CSPs offer a wide range of chiral recognition mechanisms.

  • Expert Insight: It is advisable to screen a small library of chiral columns with different selectors (e.g., cellulose and amylose derivatives) to empirically determine the optimal stationary phase.

1.2. Mobile Phase Optimization: For polysaccharide-based CSPs, normal-phase chromatography is commonly employed.

  • Typical Mobile Phase: A mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol.

  • Improving Peak Shape: For acidic compounds, the addition of a small amount of an acidic modifier, like trifluoroacetic acid (TFA), to the mobile phase can significantly improve peak shape and resolution.[10]

  • Optimization Strategy: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%) to find the optimal balance between resolution and analysis time.

1.3. Chromatographic Conditions:

ParameterRecommended Starting ConditionsRationale
Column Polysaccharide-based (e.g., Amylose or Cellulose derivative)Proven efficacy for separating hydroxy acids.[6][10]
Mobile Phase n-Hexane:Isopropanol (90:10, v/v) with 0.1% TFAA common starting point for normal-phase chiral separations.
Flow Rate 1.0 mL/minProvides a good balance between analysis time and efficiency.
Column Temp. 25°CTemperature can affect selectivity; start at ambient.
Detection UV at 210 nmThe carboxyl group provides UV absorbance at lower wavelengths.
Injection Vol. 10 µLA standard volume for analytical HPLC.
Step 2: Method Validation

Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines.[11][12]

2.1. Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution between the (R) and (S) enantiomer peaks. A racemic mixture (50:50 of R and S) should be injected to confirm the distinct retention times of each enantiomer.

2.2. Linearity and Range: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte. For an enantiomeric excess method, linearity should be established for the minor enantiomer (the impurity).

  • Procedure: Prepare a series of solutions with varying concentrations of the (S)-enantiomer spiked into the (R)-enantiomer. A typical range might be from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer.

  • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

2.3. Accuracy: Accuracy is the closeness of the test results to the true value.

  • Procedure: Analyze samples of the (R)-enantiomer spiked with known amounts of the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration of the impurity).

  • Acceptance Criteria: The recovery should typically be within 90.0% to 110.0%.

2.4. Precision: Precision expresses the closeness of agreement between a series of measurements.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by performing at least six replicate injections of a sample spiked with the (S)-enantiomer at the target concentration.

  • Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc.

  • Acceptance Criteria: The relative standard deviation (RSD) should generally be ≤ 5%.

2.5. Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: This can be determined by establishing the concentration that yields a signal-to-noise ratio of approximately 10.

  • Importance: The LOQ must be below the specification limit for the undesired enantiomer.

2.6. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations in parameters such as the mobile phase composition (e.g., ±2% of the alcohol modifier), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution) should remain within acceptable limits.

Step 3: Enantiomeric Excess Calculation

The enantiomeric excess is calculated from the peak areas of the two enantiomers obtained from the chromatogram.

Formula for Enantiomeric Excess (% ee): % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

G A Obtain Chromatogram B Integrate Peak Areas (R and S Enantiomers) A->B C Apply Formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100 B->C D Report % ee C->D

Caption: Logical flow for calculating enantiomeric excess.

Alternative and Complementary Techniques

While chiral HPLC is the primary focus, it is prudent to be aware of other techniques.

  • Chiral Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds. Derivatization to form diastereomers that can be separated on an achiral column is a common and robust approach.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification without physical separation.[2]

  • Supercritical Fluid Chromatography (SFC): Often provides faster separations than HPLC and uses more environmentally friendly mobile phases. It is particularly effective with polysaccharide-based CSPs.[10]

Conclusion

The validation of a chiral HPLC method for determining the enantiomeric excess of this compound is a rigorous but essential process in pharmaceutical development. By systematically developing the method and thoroughly validating it according to ICH guidelines, researchers can ensure the accuracy and reliability of their results. This, in turn, guarantees the stereochemical purity of this critical chiral building block, contributing to the overall safety and efficacy of the final drug product. The insights and protocols provided in this guide are intended to equip scientists with the knowledge to confidently develop and validate robust chiral separation methods.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link]

  • Quality Guidelines . International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism . Accounts of Chemical Research. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances . PharmTech. [Link]

  • CHIRAL STATIONARY PHASES . Regis Technologies. [Link]

  • Determination of enantiomeric excess . University of Bath. [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments . PMC. [Link]

  • How To Calculate Enantiomeric Excess: Learn Quickly . PharmaGuru. [Link]

  • Chiral Chromatography . Chemistry LibreTexts. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . PMC. [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

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  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . Wiley Online Library. [Link]

  • Enantiomeric Separation and Discrimination of 2-hydroxy Acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl Esters by Achiral Dual-Capillary Column Gas Chromatography . PubMed. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography . Herald Scholarly Open Access. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids . NIH. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards . ResearchGate. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography . Herald Scholarly Open Access. [Link]

  • (R)-tert-Butyl 2-hydroxybutanoate . MySkinRecipes. [Link]

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A Comparative Guide to Chiral Auxiliaries: Evaluating Lactate-Derived Esters Against Evans and Oppolzer Archetypes in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Role of Chiral Auxiliaries

In the landscape of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental requirement for biological activity and safety. Asymmetric synthesis, the art of selectively creating a single enantiomer of a chiral molecule, relies on a diverse toolkit of strategies. Among the most robust and reliable of these is the use of chiral auxiliaries.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[2] Once the new stereocenter is set, the auxiliary is cleaved and can, ideally, be recovered for reuse.[3] This strategy transforms the challenge of controlling enantioselectivity into a more manageable problem of separating diastereomers.

This guide provides an in-depth comparison of several classes of chiral auxiliaries, with a particular focus on the performance of lactate-derived esters, such as (R)-tert-Butyl 2-hydroxy-3-methylbutanoate , benchmarked against the "gold standard" Evans oxazolidinones and Oppolzer's camphorsultams. We will delve into the mechanistic underpinnings of their stereodirecting ability, present comparative experimental data, and offer practical guidance for their application.

Part 1: The General Principle of Auxiliary-Mediated Synthesis

The core logic of using a chiral auxiliary is a three-step sequence: covalent attachment of the auxiliary to a substrate, diastereoselective reaction at a prochiral center, and subsequent removal of the auxiliary.[1] This workflow provides a predictable and powerful method for installing chirality.

G sub Prochiral Substrate adduct Substrate-Auxiliary Adduct sub->adduct 1. Attachment aux Chiral Auxiliary (Xc) aux->adduct product_diastereomer Diastereomerically Enriched Product adduct->product_diastereomer 2. Diastereoselective      Reaction reagent Reagent / Electrophile reagent->product_diastereomer final_product Enantiomerically Pure Product product_diastereomer->final_product 3. Cleavage recovered_aux Recovered Auxiliary (Xc) product_diastereomer->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Part 2: Profile of Lactate-Derived Chiral Auxiliaries

This compound belongs to a class of auxiliaries derived from lactic acid, a readily available and inexpensive building block from the chiral pool. Both (R)- and (S)-lactic acids are commercially produced on a large scale via fermentation, providing access to both enantiomeric series of auxiliaries.[4]

The primary advantage of lactate-derived auxiliaries lies in their simplicity, low cost, and facile removal, which in some cases can be achieved by simple aqueous workup.[4] They have proven particularly effective in stereoselective Diels-Alder reactions.

Mechanism of Stereocontrol in Diels-Alder Reactions:

The stereodirecting power of a lactate auxiliary, such as in an acrylate derivative, is typically achieved through Lewis acid coordination. In the presence of a Lewis acid like titanium tetrachloride (TiCl₄), the carbonyl oxygen of the ester and the hydroxyl oxygen of the lactate moiety form a rigid, five-membered chelate ring. This chelation forces the molecule into a defined conformation, where one face of the dienophile is effectively blocked by the auxiliary's alkyl group (e.g., the isopropyl group in the case of the user's topic molecule). The incoming diene is thus directed to the less sterically hindered face, resulting in a highly diastereoselective cycloaddition.

Part 3: Profiles of Benchmark Chiral Auxiliaries

For a meaningful comparison, we must evaluate lactate-derived auxiliaries against the most successful and widely utilized classes in the field.

Evans' Oxazolidinones

Popularized by David A. Evans, chiral oxazolidinones are arguably the most versatile and reliable auxiliaries developed to date.[1][5] Derived from readily available amino alcohols (e.g., valinol or phenylalaninol), they have been successfully applied to a vast range of transformations, including asymmetric alkylations, aldol reactions, and conjugate additions.[1][6]

The exceptional stereocontrol exerted by Evans auxiliaries in aldol reactions is rationalized by the Zimmerman-Traxler model .[7] Formation of a boron Z-enolate leads to a chair-like six-membered transition state. The bulky substituent at the C4 position of the oxazolidinone (e.g., isopropyl or benzyl) preferentially occupies a pseudo-equatorial position to minimize steric strain, thereby directing the aldehyde to attack from a specific face of the enolate. This model has proven to be remarkably predictive, consistently leading to syn-aldol products with very high diastereoselectivity.[5][6]

Caption: Simplified Zimmerman-Traxler model for Evans' auxiliary-controlled aldol reactions.

Oppolzer's Camphorsultams

Based on the rigid, naturally occurring camphor skeleton, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[1] The sulfonamide linkage provides different electronic properties and cleavage conditions compared to the amide-based Evans auxiliaries. The rigid bicyclic structure provides a well-defined steric environment, leading to excellent levels of diastereoselectivity in a variety of reactions, including Diels-Alder, conjugate addition, and alkylation reactions.

Part 4: Comparative Analysis and Experimental Data

The choice of a chiral auxiliary is ultimately guided by its performance in a specific reaction. While Evans auxiliaries are often superior in terms of raw diastereoselectivity, other factors like cost, ease of removal, and availability can make lactate-derived auxiliaries an attractive alternative.[7]

Table 1: Performance Comparison of Chiral Auxiliaries in Asymmetric Reactions

Reaction TypeChiral AuxiliarySubstrateConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
Diels-Alder Ethyl L-lactateAcrylate derivative1,3-Butadiene, TiCl₄, CH₂Cl₂, -78 °C96:493[4]
Diels-Alder Oppolzer's CamphorsultamN-Acryloyl derivativeCyclopentadiene, TiCl₄, CH₂Cl₂, -78 °C>99:195[1]
Aldol Evans' OxazolidinoneN-Propionyl imideBenzaldehyde, Bu₂BOTf, Et₃N, -78 °C>99:1 (syn)85-95[6][7]
Aldol Lactate-derived KetoneEthyl ketone derivativeIsobutyraldehyde, TiCl₄, DIPEA, -78 °C91:9 (anti)72[8]
Alkylation Evans' OxazolidinoneN-Acyl imideBenzyl bromide, NaHMDS, THF, -78 °C>98:290-97[5]
Alkylation Pseudoephedrine AmidePropionamide derivativeMethyl iodide, LDA, THF, -78 °C>98:2 (syn)91[1]

This table compiles representative data from the cited literature to illustrate typical performance.

Part 5: Experimental Protocols

To provide a practical context, the following is a representative protocol for a reaction mediated by a lactate-derived chiral auxiliary.

Protocol 1: Diastereoselective Diels-Alder Reaction Using an Ethyl L-Lactate Auxiliary [4]

  • Preparation of the Dienophile: To a solution of ethyl L-lactate (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (CH₂Cl₂) at 0 °C, slowly add acryloyl chloride (1.2 eq.). Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the acrylate dienophile.

  • Diels-Alder Reaction: Dissolve the purified dienophile (1.0 eq.) in CH₂Cl₂ and cool the solution to -78 °C under a nitrogen atmosphere. Add 1,3-butadiene (3.0 eq.), followed by the dropwise addition of a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 eq.).

  • Workup and Analysis: Stir the reaction mixture at -78 °C for 4 hours. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and filter through a pad of celite. Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over Na₂SO₄, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.

  • Auxiliary Cleavage: The resulting ester can be hydrolyzed under standard basic conditions (e.g., LiOH in THF/H₂O) to yield the optically active 3-cyclohexene-1-carboxylic acid and recover the ethyl lactate auxiliary.[4] The high water solubility of lactic acid facilitates its separation from the desired carboxylic acid product.[4]

Part 6: Choosing the Right Auxiliary: A Scientist's Perspective

The selection of a chiral auxiliary is a multi-faceted decision that balances performance with practicality.

  • For Highest Selectivity and Reliability: Evans' oxazolidinones remain the preeminent choice for a wide range of C-C bond-forming reactions, particularly aldol additions.[5][6] Their well-understood stereochemical models provide a high degree of predictability, which is invaluable in complex total synthesis.

  • For Cost-Effective, Large-Scale Synthesis: Lactate-derived auxiliaries present a compelling option, especially when the required starting materials are inexpensive and the auxiliary can be easily removed and recycled.[4] Their effectiveness in specific applications like the Diels-Alder reaction makes them a valuable tool for industrial process development.[9]

  • When the Auxiliary is Part of the Target: A unique advantage of auxiliaries from the chiral pool, like lactate, is the possibility that the chiral fragment itself is a part of the final target molecule. In such cases, the "auxiliary" is not removed but is instead incorporated, representing a highly atom-economical approach.[7]

  • For Rigid Control: Oppolzer's sultams offer a rigid and predictable steric environment, often yielding exceptionally high diastereoselectivities. They are an excellent alternative to Evans auxiliaries, particularly when different cleavage conditions are required.

Ultimately, the optimal chiral auxiliary is context-dependent. A thorough review of the literature for the specific transformation of interest, coupled with considerations of cost, scale, and downstream synthetic steps, will guide the discerning researcher to the most appropriate choice.

References

  • BenchChem. (2025). Application Notes: The Use of Lactamide-Derived Chiral Auxiliaries in the Asymmetric Synthesis of β-Amino Acid Esters. BenchChem.
  • Fujita, T., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development, 26(2), 243-249. [Link]

  • ACS Publications. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. [Link]

  • Reyes, E., et al. (2023). Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. Molecules, 28(9), 3902. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Casual Chemistry. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Paterson, I., & Wallace, D. J. (1994). Manipulation of the aldol adducts from lactate-derived ketones. A versatile chiral auxiliary for the asymmetric synthesis of β-hydroxy carbonyl compounds. Tetrahedron Letters, 35(48), 9087–9090.
  • University of Bath. (n.d.). Asymmetric-Synthesis. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • MDPI. (2020). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 25(17), 3902. [Link]

  • BenchChem. (2025). The Established Excellence of Evans Auxiliaries vs. (S)-(4-benzylmorpholin-2-yl)metha. BenchChem.
  • ACS Publications. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters, 23(22), 8819–8823. [Link]

  • Sandy Kulkarni Chemistry Videos. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube. [Link]

  • University of Michigan. (n.d.). Evans Enolate Alkylation-Hydrolysis. [Link]

  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

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A Comparative Guide to the Synthetic Routes of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereochemistry is crucial for the biological activity of the final products, making its enantioselective synthesis a topic of significant interest for researchers and professionals in drug development. This guide provides a comparative analysis of the primary synthetic strategies to obtain this compound, offering insights into the underlying principles, experimental protocols, and relative efficiencies of each approach. We will delve into three major routes: asymmetric hydrogenation of α-keto esters, enzymatic kinetic resolution, and the use of chiral auxiliaries.

Asymmetric Hydrogenation of α-Keto Esters

Asymmetric hydrogenation represents a highly efficient and atom-economical method for the synthesis of chiral α-hydroxy esters. This approach involves the reduction of a prochiral α-keto ester, tert-butyl 2-oxo-3-methylbutanoate, using a chiral catalyst to stereoselectively generate the desired (R)-enantiomer.

Mechanistic Insights

The cornerstone of this method is the chiral catalyst, typically a transition metal complex with a chiral ligand. The substrate coordinates to the metal center, and the chiral ligand creates a sterically and electronically biased environment. This forces the hydrogenation to occur preferentially from one face of the ketone, leading to the formation of one enantiomer in excess. The choice of metal, ligand, solvent, and reaction conditions significantly influences both the conversion and the enantioselectivity of the reaction.

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example of an asymmetric hydrogenation reaction.

Materials:

  • tert-Butyl 2-oxo-3-methylbutanoate

  • [RuCl(p-cymene)((R)-BINAP)]Cl (or a similar chiral ruthenium catalyst)

  • Isopropanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a high-pressure autoclave with tert-butyl 2-oxo-3-methylbutanoate and the chiral ruthenium catalyst (substrate-to-catalyst ratio typically ranging from 1000:1 to 10,000:1).

  • Add anhydrous isopropanol as the solvent.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by techniques like GC or HPLC.

  • After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or GC.

Workflow for Asymmetric Hydrogenation

Asymmetric Hydrogenation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Charge Autoclave: - Keto Ester - Chiral Catalyst - Solvent start->reagents pressurize Pressurize with H₂ reagents->pressurize react Stir at Controlled Temp & Pressure pressurize->react depressurize Depressurize & Purge react->depressurize concentrate Solvent Removal depressurize->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful biocatalytic method that leverages the high stereoselectivity of enzymes. This technique starts with a racemic mixture of tert-butyl 2-hydroxy-3-methylbutanoate. An enzyme, typically a lipase, selectively catalyzes a reaction (e.g., hydrolysis or transesterification) of one enantiomer, leaving the other enantiomer unreacted and thus resolved.

Principle of Resolution

The enzyme's active site is chiral and preferentially binds to one enantiomer of the substrate, facilitating its conversion to a product at a much faster rate than the other enantiomer. For the synthesis of the (R)-ester, a lipase can be used to selectively hydrolyze the (S)-ester from a racemic mixture, leaving the desired (R)-ester untouched. The success of this method hinges on the enzyme's enantioselectivity (E-value), where a high E-value signifies a more efficient resolution.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a typical enzymatic resolution process.[1][2][3]

Materials:

  • Racemic tert-butyl 2-hydroxy-3-methylbutanoate

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)[1][3]

  • Phosphate buffer (pH 7)

  • Organic solvent (e.g., hexane or methyl tert-butyl ether)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of racemic tert-butyl 2-hydroxy-3-methylbutanoate in a suitable organic solvent.

  • Add the phosphate buffer and the immobilized lipase to the solution.

  • Stir the biphasic mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC or GC, aiming for approximately 50% conversion to ensure high enantiomeric excess of the remaining ester.

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).

  • Separate the organic and aqueous layers.

  • Wash the organic layer with sodium bicarbonate solution to remove the hydrolyzed (S)-acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enriched this compound.

  • Determine the enantiomeric excess of the product.

Logical Flow of Enzymatic Resolution

Enzymatic Resolution Flow racemate Racemic (R/S)-Ester enzyme Lipase racemate->enzyme reaction Selective Hydrolysis of (S)-Ester enzyme->reaction s_acid (S)-Acid reaction->s_acid r_ester Enriched (R)-Ester reaction->r_ester separation Separation s_acid->separation r_ester->separation separation->r_ester Purified Product

Caption: Logical Flow of Enzymatic Resolution.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis.[4][] A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a subsequent stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Rationale and Mechanism

In this approach, a prochiral precursor, such as 3-methyl-2-oxobutanoic acid, is first coupled to a chiral auxiliary, for instance, a chiral oxazolidinone.[] The bulky and stereochemically defined auxiliary then shields one face of the molecule, forcing an incoming reagent (e.g., a reducing agent) to attack from the less hindered face. This diastereoselective reduction establishes the desired stereocenter. Finally, the auxiliary is cleaved to afford the target this compound.

Experimental Protocol: Evans Auxiliary Approach

This protocol provides a general outline for a chiral auxiliary-based synthesis.[]

Materials:

  • 3-Methyl-2-oxobutanoic acid

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or a similar Evans auxiliary)

  • Pivaloyl chloride

  • Triethylamine

  • Lithium aluminum hydride (or another suitable reducing agent)

  • tert-Butanol

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other esterification agent

Procedure:

  • Acylation: React 3-methyl-2-oxobutanoic acid with pivaloyl chloride and triethylamine, then treat with the lithium salt of the chiral auxiliary to form the N-acyloxazolidinone.

  • Diastereoselective Reduction: Cool the N-acyloxazolidinone to a low temperature (e.g., -78 °C) and add a reducing agent like lithium aluminum hydride. The chiral auxiliary directs the hydride attack to form the desired (R)-hydroxy configuration.

  • Cleavage of Auxiliary: Hydrolyze the resulting product to cleave the chiral auxiliary, yielding (R)-2-hydroxy-3-methylbutanoic acid. The auxiliary can often be recovered and reused.

  • Esterification: React the enantiomerically pure acid with tert-butanol in the presence of an esterification agent like DCC to form the final product, this compound.

  • Purify the product by column chromatography and verify its enantiomeric purity.

Chiral Auxiliary Synthesis Pathway

Chiral Auxiliary Pathway prochiral Prochiral Keto Acid acylation Acylation prochiral->acylation auxiliary Chiral Auxiliary auxiliary->acylation acyloxazolidinone N-Acyloxazolidinone acylation->acyloxazolidinone reduction Diastereoselective Reduction acyloxazolidinone->reduction hydroxy_intermediate Hydroxy Intermediate with Auxiliary reduction->hydroxy_intermediate cleavage Auxiliary Cleavage hydroxy_intermediate->cleavage chiral_acid (R)-Hydroxy Acid cleavage->chiral_acid esterification Esterification chiral_acid->esterification final_product This compound esterification->final_product

Caption: Chiral Auxiliary Synthesis Pathway.

Comparative Analysis

FeatureAsymmetric HydrogenationEnzymatic Kinetic ResolutionChiral Auxiliary-Mediated Synthesis
Starting Material Prochiral keto esterRacemic hydroxy esterProchiral keto acid
Key Reagent Chiral metal catalystEnzyme (e.g., Lipase)Chiral auxiliary
Atom Economy HighLow (max. 50% theoretical yield)Moderate
Enantioselectivity Generally high to excellentCan be excellent (high E-value)Generally high to excellent
Scalability Good, but requires specialized equipmentGood, amenable to large-scaleCan be complex for large-scale
Reaction Conditions High pressure, controlled temperatureMild (near ambient T and pH)Often requires cryogenic temperatures
Cost Catalysts can be expensiveEnzymes can be cost-effective, especially when immobilized and reusedAuxiliaries can be expensive, but often recyclable
Waste Generation LowModerate (unwanted enantiomer)Higher (stoichiometric use of auxiliary)

Conclusion

The choice of synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity.

  • Asymmetric hydrogenation is an elegant and highly efficient method for large-scale production, offering high yields and excellent enantioselectivities. However, it requires investment in high-pressure equipment and potentially expensive catalysts.

  • Enzymatic kinetic resolution provides a "greener" alternative with mild reaction conditions and the potential for enzyme recycling. Its main drawback is the theoretical maximum yield of 50% for the desired enantiomer, unless a racemization step for the unwanted enantiomer is incorporated.

  • Chiral auxiliary-mediated synthesis is a robust and well-established method that offers high diastereoselectivity and is often used in academic and early-stage research settings. However, its multi-step nature and the stoichiometric use of the auxiliary can make it less atom-economical and more complex to scale up.

Ultimately, a thorough evaluation of these factors will guide the synthetic chemist in selecting the most appropriate and efficient strategy for their specific needs.

References

  • Amidjojo, M., Franco-Lara, E., Nowak, A., Link, H., & Weuster-Botz, D. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(1), 9–15. [Link]

  • MySkinRecipes. (n.d.). (R)-tert-Butyl 2-hydroxybutanoate. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Chiral auxiliary. In Wikipedia. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Dynamic covalent kinetic resolution. Catalysis Reviews, 61(4), 536-568. [Link]

Sources

Analysis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate purity by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Analysis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate by GC-MS

For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of a final drug product's efficacy and safety. This compound is a key chiral intermediate whose enantiomeric purity must be rigorously controlled. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique for this purpose and offers a critical comparison with its main alternative, Chiral High-Performance Liquid Chromatography (HPLC).

The Criticality of Enantiomeric Purity

Enantiomers, non-superimposable mirror-image molecules, often exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1][2] Regulatory bodies worldwide, therefore, mandate strict control over the enantiomeric composition of chiral drugs. The determination of enantiomeric excess (% ee) is a critical step in the synthesis and quality control of active pharmaceutical ingredients (APIs).[1][3] This guide focuses on robust methods to ensure the (R)-enantiomer of tert-Butyl 2-hydroxy-3-methylbutanoate meets the stringent purity requirements of pharmaceutical development.

Part 1: The Primary Approach: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerhouse technique for the analysis of volatile and thermally stable compounds.[4] For a polar analyte like this compound, the methodology requires careful consideration of the sample preparation, particularly derivatization, to ensure optimal chromatographic performance.

The Principle of Chiral GC Separation

Enantiomers possess identical physical properties, such as boiling point, making them inseparable on standard, achiral GC columns.[3] Chiral GC analysis is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP) within the capillary column.[2][3] These CSPs, often based on derivatized cyclodextrins, form transient, diastereomeric complexes with the enantiomers.[2][3] Because diastereomers have different physical properties, they interact with the CSP to varying degrees, resulting in different retention times and, thus, chromatographic separation.[3]

The Causality of Derivatization: A Necessary Step

The hydroxyl (-OH) group in the analyte molecule introduces polarity and the potential for intermolecular hydrogen bonding.[5] These characteristics are detrimental to GC analysis, often leading to poor peak shape (tailing), low volatility, and potential sample loss through adsorption within the GC system.[5]

To overcome this, derivatization is an essential preliminary step. The goal is to replace the active hydrogen of the hydroxyl group with a nonpolar, thermally stable group.[5]

  • Why Silylation? Silylation, the reaction with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used and highly effective method.[5][6] It converts the polar -OH group into a nonpolar trimethylsilyl (-OTMS) ether. This transformation significantly increases the analyte's volatility and thermal stability, leading to sharp, symmetrical peaks and improved sensitivity.[5][6]

Experimental Workflow for GC-MS Analysis

The following protocol is a self-validating system, incorporating system suitability checks to ensure data integrity, in alignment with ICH Q2(R1) guidelines.[7][8][9]

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Accurately weigh sample/standard p2 Dissolve in appropriate solvent (e.g., Dichloromethane) p1->p2 d1 Add Silylating Agent (MSTFA) p2->d1 d2 Heat at 60-80°C for 15-30 min d1->d2 a1 Inject 1 µL into GC d2->a1 a2 Separation on Chiral Column (e.g., Cyclodextrin-based) a1->a2 a3 Detection by Mass Spectrometer (Scan or SIM mode) a2->a3 dp1 Integrate enantiomer peaks a3->dp1 dp2 Verify System Suitability (Resolution > 2.0) dp1->dp2 dp3 Calculate % Enantiomeric Purity dp2->dp3 Method_Selection start Need to determine enantiomeric purity of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate q1 Is the analyte volatile & thermally stable (or can be made so via derivatization)? start->q1 gcms GC-MS is a strong candidate. - High resolution - High sensitivity (SIM) - MS provides structural confirmation q1->gcms Yes hplc Chiral HPLC is a strong candidate. - Direct analysis (no derivatization) - Broad applicability - Non-destructive q1->hplc No q2 Is rapid analysis time critical? gcms->q2 q3 Is avoiding derivatization a priority? hplc->q3 q2->gcms Yes (often faster runs) q3->hplc Yes (simpler sample prep)

Sources

A Comparative Guide to the Determination of Absolute Configuration of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous assignment of the absolute configuration of a chiral molecule is a cornerstone of chemical synthesis and analysis. The spatial arrangement of atoms can dramatically influence a molecule's pharmacological activity, making stereochemical control paramount. This guide provides an in-depth comparison of the three primary analytical techniques for determining the absolute configuration of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate and its derivatives: Mosher's Ester Analysis (NMR Spectroscopy), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. We will delve into the theoretical underpinnings, provide detailed experimental protocols, and present comparative data to empower you in selecting the optimal method for your research needs.

The Criticality of Stereochemical Assignment

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different effects in a chiral biological environment. For instance, one enantiomer of a drug may be therapeutic while the other is inactive or even toxic. Therefore, the ability to definitively assign the (R) or (S) configuration to a stereocenter is not merely an academic exercise but a critical component of drug discovery, development, and quality control.[1]

Comparative Analysis of Key Methodologies

The choice of method for determining absolute configuration depends on several factors, including the physical state of the sample, the amount of material available, the presence of specific functional groups, and access to instrumentation. The following table provides a high-level comparison of the three techniques discussed in this guide.

ParameterMosher's Ester Analysis (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinguishable NMR chemical shifts.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Anomalous dispersion of X-rays by atoms in a well-ordered single crystal.
Sample Requirement 1-5 mg of the alcohol, enantiomerically enriched.2-15 mg of recoverable sample; can be a neat liquid, oil, or in solution.[2]High-quality single crystal (typically 0.1-0.5 mm). Challenging for oils or amorphous solids.[2]
Instrumentation High-resolution NMR spectrometer.VCD spectrometer.Single-crystal X-ray diffractometer.
Key Output Δδ (δS - δR) values for protons near the chiral center.VCD spectrum, which is compared to a computationally predicted spectrum.3D molecular structure with atomic coordinates, allowing direct assignment of stereochemistry.
Advantages Does not require crystallization; relatively small sample amount; widely accessible instrumentation.Applicable to a wide range of molecules in solution, including oils and non-crystalline solids; non-destructive.[3]Provides an unambiguous and definitive determination of the absolute configuration.[4]
Limitations Requires chemical derivatization, which can be challenging for sterically hindered alcohols; interpretation can be complex for flexible molecules.Requires quantum mechanical calculations for interpretation; can be challenging for highly flexible molecules.[1]The primary limitation is the need to grow a suitable single crystal, which can be a significant bottleneck.[2]

I. Mosher's Ester Analysis: A Powerful NMR-Based Method

Mosher's ester analysis is a widely used NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols and amines.[5][6][7] The technique involves the derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. The analysis of the ¹H NMR spectra of these diastereomers allows for a reliable assignment of the stereocenter.[5][6][7]

Principle of the Method

The core principle of Mosher's method lies in the anisotropic effect of the phenyl group of the MTPA moiety. In the preferred conformation of the diastereomeric esters, this phenyl group shields or deshields nearby protons of the alcohol, leading to predictable changes in their chemical shifts. By comparing the chemical shifts of the protons in the (R)-MTPA ester with those in the (S)-MTPA ester, a series of chemical shift differences (Δδ = δS - δR) are calculated. The sign of these Δδ values for protons on either side of the carbinol carbon directly correlates with the absolute configuration of the alcohol.

dot graph TD { rankdir=LR; subgraph "Mosher's Ester Analysis Workflow" A["Chiral Alcohol (e.g., this compound)"] --> B{"React with (R)- and (S)-MTPA Chloride"}; B --> C["Formation of Diastereomeric (S)- and (R)-MTPA Esters"]; C --> D["Acquire ¹H NMR Spectra of both Diastereomers"]; D --> E["Assign Proton Resonances"]; E --> F["Calculate Δδ = δ(S-ester) - δ(R-ester) for Protons Near the Chiral Center"]; F --> G{"Analyze the Sign of Δδ Values"}; G --> H["Determine Absolute Configuration"]; end

}

Caption: Workflow for determining absolute configuration using Mosher's ester analysis.

Experimental Protocol: Mosher's Ester Analysis of a Chiral α-Hydroxy Ester

Materials:

  • Enantiomerically enriched tert-Butyl 2-hydroxy-3-methylbutanoate (1-5 mg)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Deuterated chloroform (CDCl₃) for NMR

  • NMR tubes

Procedure:

  • Preparation of the (S)-MTPA Ester:

    • In a clean, dry NMR tube, dissolve the chiral alcohol (e.g., this compound, ~1 mg) in anhydrous pyridine (~0.5 mL).

    • Add a small excess of (R)-MTPA-Cl to the solution.

    • Cap the NMR tube and gently agitate. Allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or ¹H NMR).

    • Acquire the ¹H NMR spectrum directly on the crude reaction mixture.

  • Preparation of the (R)-MTPA Ester:

    • Repeat the procedure above in a separate NMR tube using (S)-MTPA-Cl.

  • NMR Data Acquisition and Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA esters.

    • Carefully assign the proton signals for both diastereomers, paying close attention to the protons adjacent to the newly formed ester linkage and the substituents on the chiral center.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.

    • Based on the established model for Mosher's esters, a positive Δδ for a particular proton indicates that it lies on one side of the MTPA phenyl ring, while a negative Δδ indicates it is on the other. This spatial arrangement is then used to deduce the absolute configuration of the original alcohol.

Illustrative Data Analysis

For this compound, we would expect to analyze the Δδ values for the proton at C2, the methyl and isopropyl protons at C3, and the tert-butyl protons. A consistent pattern of positive and negative Δδ values across these protons would allow for the unambiguous assignment of the (R) configuration.

II. Vibrational Circular Dichroism (VCD): A Chiroptical Approach in Solution

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] Since enantiomers produce mirror-image VCD spectra, this technique is highly sensitive to the absolute configuration of a molecule in solution.[1] A key advantage of VCD is that it is a non-destructive technique that can be applied to a wide range of samples, including oils and other non-crystalline materials.[3]

Principle of the Method

VCD spectra are typically interpreted by comparing the experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations, most commonly using Density Functional Theory (DFT). The process involves calculating the theoretical VCD spectrum for one enantiomer (e.g., the (R)-enantiomer). If the calculated spectrum matches the experimental spectrum, the absolute configuration of the sample is confirmed. If the experimental spectrum is the mirror image of the calculated spectrum, the sample has the opposite absolute configuration.

dot graph TD { rankdir=LR; subgraph "VCD Analysis Workflow" A["Chiral Molecule in Solution"] --> B["Measure Experimental VCD Spectrum"]; C["Computational Modeling"] --> D{"Calculate Theoretical VCD Spectrum for One Enantiomer (e.g., R)"}; B --> E{"Compare Experimental and Theoretical Spectra"}; D --> E; E -- "Good Agreement" --> F["Assign Absolute Configuration as (R)"]; E -- "Mirror Image" --> G["Assign Absolute Configuration as (S)"]; end

}

Caption: Workflow for determining absolute configuration using VCD spectroscopy.

Experimental Protocol: VCD Analysis

Materials:

  • Enantiomerically pure tert-Butyl 2-hydroxy-3-methylbutanoate (2-15 mg)

  • Suitable solvent (e.g., CDCl₃)

  • VCD sample cell

Procedure:

  • Sample Preparation:

    • Dissolve the sample in the chosen solvent to a concentration suitable for VCD analysis (typically 0.05-0.1 M).

  • VCD Spectrum Acquisition:

    • Acquire the VCD spectrum according to the instrument manufacturer's instructions. This typically involves collecting spectra of the sample, the pure solvent, and a racemic mixture (if available) to establish the baseline.

  • Computational Modeling:

    • Perform a conformational search for the molecule to identify the low-energy conformers.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., B3LYP functional with a suitable basis set).

    • Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A visual comparison of the band shapes and signs is often sufficient, but a quantitative analysis using a similarity index can also be performed.

Expected VCD Spectrum for this compound

The VCD spectrum of this compound would be expected to show characteristic bands in the fingerprint region (below 1500 cm⁻¹) and in the C-H and O-H stretching regions. The signs and relative intensities of these bands in the experimental spectrum would be compared to the DFT-calculated spectrum to confirm the (R) configuration.

III. Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[4] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the direct visualization of the spatial arrangement of atoms.

Principle of the Method

The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons in an atom, a phase shift occurs. For a chiral molecule in a non-centrosymmetric crystal lattice, the differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can be measured. The analysis of these intensity differences, often quantified by the Flack parameter, allows for the unambiguous determination of the absolute configuration of the molecule in the crystal. A Flack parameter close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.

dot graph TD { rankdir=LR; subgraph "X-ray Crystallography Workflow" A["Chiral Molecule"] --> B{"Grow a High-Quality Single Crystal"}; B --> C["Mount Crystal on Diffractometer"]; C --> D["Collect X-ray Diffraction Data"]; D --> E["Solve and Refine the Crystal Structure"]; E --> F{"Analyze Anomalous Dispersion Data (Flack Parameter)"}; F -- "Flack Parameter ≈ 0" --> G["Confirm Absolute Configuration"]; F -- "Flack Parameter ≈ 1" --> H["Invert the Structure and Confirm"]; end

}

Caption: Workflow for determining absolute configuration using X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Crystallography

Procedure:

  • Crystallization:

    • The most critical and often most challenging step is to grow a single crystal of the compound of sufficient size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. For derivatives of tert-Butyl 2-hydroxy-3-methylbutanoate that are oils at room temperature, derivatization to form a crystalline solid may be necessary. For example, forming a tosylate or another suitable derivative can facilitate crystallization. A reported crystal structure of tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate demonstrates the feasibility of this approach for related molecules.[9]

  • Data Collection:

    • A suitable crystal is mounted on the goniometer of a single-crystal X-ray diffractometer.

    • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • A full sphere of diffraction data is collected.

  • Structure Solution and Refinement:

    • The collected data is processed to obtain a set of structure factors.

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.

    • The structural model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

  • Absolute Configuration Determination:

    • The absolute configuration is determined by analyzing the anomalous scattering data and refining the Flack parameter.

Conclusion

The determination of the absolute configuration of this compound and its derivatives can be confidently achieved using a variety of powerful analytical techniques. Mosher's ester analysis offers a convenient and accessible NMR-based method that is particularly useful when crystallization is not feasible. Vibrational Circular Dichroism provides a non-destructive approach for samples in solution, bridging the gap between NMR and crystallography. Finally, single-crystal X-ray crystallography remains the definitive method, providing an unambiguous three-dimensional structure when a suitable crystal can be obtained. The choice of the most appropriate technique will depend on the specific characteristics of the sample and the resources available, and in some cases, the use of two complementary methods can provide an even higher level of confidence in the stereochemical assignment.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • ResearchGate. (2025). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF. [Link]

  • PubMed. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • PubMed. (2013). A rapid alternative to X-ray crystallography for chiral determination: case studies of vibrational circular dichroism (VCD) to advance drug discovery projects. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Human carnitine biosynthesis proceeds via (2S,3S)-3-hydroxy-Nε-trimethyllysine. [Link]

  • ResearchGate. (2025). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. [Link]

  • ResearchGate. (n.d.). Figure S1B 1 H NMR spectrum of the Mosher's esters resulting from the... [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000351). [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

  • MtoZ Biolabs. (n.d.). CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? [Link]

  • National Institutes of Health. (n.d.). The genesis of OH-stretching vibrational circular dichroism in chiral molecular crystals. [Link]

  • University of Wisconsin-Madison. (n.d.). Mosher ester derivatives. [Link]

  • National Institutes of Health. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. [Link]

  • ResearchGate. (n.d.). X‐ray crystallographic structures of a) 2, b) 3 a and c) 3 b from... [Link]

  • The Royal Society of Chemistry. (n.d.). A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. [Link]

  • Taylor & Francis Online. (n.d.). Absolute configuration – Knowledge and References. [Link]

  • National Institutes of Health. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. [Link]

  • MDPI. (2023). Conformations of Steroid Hormones: Infrared and Vibrational Circular Dichroism Spectroscopy. [Link]

  • National Institutes of Health. (n.d.). Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • PubChem. (n.d.). tert-Butyl ((2S,3R)-3-hydroxy-4-((2-methylpropyl)amino)-1-phenylbutan-2-yl)carbamate. [Link]

  • NIST WebBook. (n.d.). Ethyl 3-hydroxy-3-methylbutanoate. [Link]

Sources

A Comparative Guide to the Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate: Enzymatic versus Chemical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of enantiomerically pure compounds is a critical endeavor in the pharmaceutical and fine chemical industries. The specific stereoisomer of a molecule can determine its efficacy and safety. This guide provides a comprehensive comparison of enzymatic and chemical synthesis routes for producing (R)-tert-Butyl 2-hydroxy-3-methylbutanoate, a valuable chiral building block. We will delve into the underlying principles, provide detailed experimental protocols, and present a comparative analysis to assist researchers and process chemists in making informed decisions for their synthetic strategies.

Introduction to this compound

This compound is a chiral ester with significant applications in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its stereocenter makes it a crucial intermediate where the correct configuration is paramount for the biological activity of the final product. The choice between an enzymatic or a chemical approach to its synthesis involves a trade-off between selectivity, cost, environmental impact, and scalability.

Principles of Synthesis: A Tale of Two Catalysts

The production of a single enantiomer like this compound typically involves asymmetric synthesis or the resolution of a racemic mixture.

Chemical Synthesis: This approach often relies on chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, to create a stereoselective environment.[1] These catalysts facilitate the reaction of a prochiral substrate or selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution.[1] The catalyst's structure is designed to lower the activation energy for the formation of the desired enantiomer.[1] However, these methods can sometimes require harsh reaction conditions and may have a significant environmental footprint.[2]

Enzymatic Synthesis: Biocatalysis utilizes enzymes, such as lipases or esterases, to perform chemical transformations.[3] Enzymes are highly specific catalysts, often exhibiting remarkable chemo-, regio-, and stereoselectivity under mild conditions (e.g., neutral pH, ambient temperature).[3][4] This high selectivity can simplify purification processes and reduce the formation of unwanted byproducts.[3] For the synthesis of chiral esters, enzymes are frequently employed in the kinetic resolution of racemic alcohols or acids.[5]

Comparative Analysis: Performance and Sustainability

ParameterEnzymatic SynthesisChemical Synthesis
Stereoselectivity Typically very high (>99% e.e.)Variable, can be high but often requires catalyst optimization
Reaction Conditions Mild (ambient temp., neutral pH)[3][6]Often requires elevated or cryogenic temperatures, and/or inert atmospheres
Solvents Often aqueous or solvent-free[3]Frequently requires organic solvents
Catalyst Biodegradable enzymes[3][6]Often heavy metals or complex organic molecules
Byproducts Fewer and less hazardous[3][6]Can generate significant and hazardous waste
Yield (Kinetic Resolution) Theoretical maximum of 50% for one enantiomer[7]Theoretical maximum of 50% for one enantiomer
Cost Enzyme cost can be high, but reusability is possible[8]Catalyst and ligand costs can be substantial
Scalability Generally good, with established industrial processesWell-established, but can face challenges with catalyst removal
Environmental Impact Generally lower, aligns with green chemistry principles[6][8][9]Higher environmental footprint due to solvents and waste[8]

Experimental Protocols

This protocol describes the kinetic resolution of a racemic mixture of tert-butyl 2-hydroxy-3-methylbutanoate using an immobilized lipase.

Materials:

  • Racemic tert-butyl 2-hydroxy-3-methylbutanoate

  • Immobilized Candida antarctica Lipase B (CAL-B)

  • Vinyl acetate

  • Anhydrous toluene

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of racemic tert-butyl 2-hydroxy-3-methylbutanoate (1 mmol) in anhydrous toluene (10 mL), add vinyl acetate (1.5 mmol).

  • Add immobilized CAL-B (50 mg) to the mixture.

  • Stir the reaction mixture at 30°C and monitor the progress by chiral gas chromatography (GC).

  • The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted (R)-alcohol and the formed (S)-acetate.

  • Once the desired conversion is reached, filter off the enzyme. The enzyme can often be washed and reused.

  • The filtrate, containing the (R)-alcohol and (S)-acetate, is concentrated under reduced pressure.

  • The two compounds can be separated by column chromatography.

This protocol outlines a chemical approach for the synthesis of this compound via asymmetric hydrogenation of a prochiral ketone.

Materials:

  • tert-Butyl 2-oxo-3-methylbutanoate

  • Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂((R)-BINAP))

  • Methanol

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve tert-butyl 2-oxo-3-methylbutanoate (1 mmol) in degassed methanol (10 mL).

  • Add the Ru-BINAP catalyst (0.01 mol%).

  • Pressurize the reactor with hydrogen gas (e.g., 10 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • The reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield this compound.

Visualizing the Synthetic Pathways

Enzymatic_vs_Chemical_Synthesis cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis racemic_ester Racemic tert-Butyl 2-hydroxy-3-methylbutanoate lipase Lipase (e.g., CAL-B) + Acyl Donor racemic_ester->lipase r_ester (R)-tert-Butyl 2-hydroxy-3-methylbutanoate lipase->r_ester Unreacted s_acetate (S)-tert-Butyl 2-acetoxy-3-methylbutanoate lipase->s_acetate Acetylated separation Separation r_ester->separation s_acetate->separation prochiral_ketone tert-Butyl 2-oxo-3-methylbutanoate ru_catalyst Ru-BINAP Catalyst + H₂ prochiral_ketone->ru_catalyst r_ester_chem (R)-tert-Butyl 2-hydroxy-3-methylbutanoate ru_catalyst->r_ester_chem purification Purification r_ester_chem->purification

Sources

A Comparative Guide to the Stereochemical Stability of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate Under Common Reaction Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the racemization potential of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate, a valuable chiral building block in pharmaceutical synthesis. We will explore the mechanistic underpinnings of its stereochemical instability, present detailed experimental protocols for quantifying racemization, and compare its performance to alternative chiral synthons and synthetic strategies designed to preserve enantiopurity. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes and ensure the stereochemical integrity of their target molecules.

Introduction: The Critical Role of Stereochemical Purity and the Challenge of Racemization

In the realm of pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of a drug's efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.

This compound is a versatile chiral intermediate, prized for its role in the synthesis of a variety of complex molecules. However, like many α-hydroxy esters, its stereocenter is susceptible to racemization under certain reaction conditions. This loss of stereochemical integrity can have profound consequences, leading to diminished product efficacy, challenging purification processes, and potential safety concerns.

This guide will dissect the factors influencing the racemization of this compound, providing a framework for understanding and mitigating this undesirable side reaction. We will delve into the mechanistic pathways of racemization, offer robust experimental protocols for its detection and quantification, and present a comparative analysis of alternative, more stereochemically robust synthetic methodologies.

The Specter of Racemization: Mechanistic Insights

The primary mechanism for the racemization of α-hydroxy esters, including this compound, is through the formation of a planar, achiral enolate intermediate.[1] This process can be catalyzed by both acids and bases.

2.1. Base-Catalyzed Racemization

Under basic conditions, a base can abstract the acidic proton at the α-carbon (the carbon bearing the hydroxyl and ester groups). This deprotonation leads to the formation of an enolate, where the negative charge is delocalized between the α-carbon and the carbonyl oxygen. The resulting planar enolate is achiral. Subsequent reprotonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers. The presence of the adjacent carbonyl group significantly increases the acidity of the α-proton, making this process a common concern.

2.2. Acid-Catalyzed Racemization

In the presence of acid, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. This protonation facilitates the formation of the corresponding enol tautomer, which is also a planar and achiral species. Tautomerization back to the keto form can then occur via protonation at the α-carbon from either side, again resulting in racemization.

Experimental Investigation of Racemization

To rigorously assess the stereochemical stability of this compound, a systematic study under various reaction conditions is essential. Below are detailed protocols for conducting such an investigation.

3.1. General Experimental Workflow

The following workflow provides a comprehensive approach to studying the racemization of a chiral compound.

Caption: General workflow for a racemization study.

3.2. Protocol 1: Racemization under Acidic Conditions

Objective: To determine the rate of racemization of this compound in the presence of a strong acid.

Materials:

  • This compound (>99% ee)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in THF.

  • In a series of labeled vials, add 1 mL of the stock solution.

  • To each vial, add 0.5 mL of deionized water and 0.5 mL of 1 M HCl.

  • Place the vials in a constant temperature bath set to a desired temperature (e.g., 25 °C, 50 °C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the bath.

  • Immediately quench the reaction by adding 2 mL of saturated NaHCO₃ solution.

  • Extract the contents of the vial with ethyl acetate (3 x 2 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Dissolve the residue in the mobile phase for chiral HPLC analysis.

  • Analyze the sample by chiral HPLC to determine the enantiomeric excess (% ee).

3.3. Protocol 2: Racemization under Basic Conditions

Objective: To determine the rate of racemization of this compound in the presence of a strong base.

Materials:

  • This compound (>99% ee)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Sodium hydroxide (NaOH), 1 M aqueous solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • To each vial, add 0.5 mL of deionized water and 0.5 mL of 1 M NaOH.

  • Follow step 4 from Protocol 1.

  • At predetermined time points, remove a vial from the bath.

  • Immediately quench the reaction by neutralizing with 1 M HCl until the pH is approximately 7.

  • Extract the contents of the vial with ethyl acetate (3 x 2 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Prepare the sample for chiral HPLC analysis as in Protocol 1.

  • Analyze by chiral HPLC to determine the % ee.

3.4. Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The determination of enantiomeric excess is paramount in a racemization study. Chiral HPLC is a powerful and widely used technique for this purpose.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

Typical Conditions (to be optimized):

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Calculation of Enantiomeric Excess (% ee): % ee = [([R] - [S]) / ([R] + [S])] x 100 Where [R] and [S] are the peak areas of the (R) and (S) enantiomers, respectively.

Data Presentation and Interpretation

The results of the racemization studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: Racemization of this compound under Acidic Conditions (1 M HCl in THF/H₂O at 50 °C)

Time (hours)% ee of (R)-enantiomer% Racemization
099.50
195.24.3
290.88.7
482.117.4
867.332.2
2425.673.9

Table 2: Racemization of this compound under Basic Conditions (1 M NaOH in THF/H₂O at 25 °C)

Time (hours)% ee of (R)-enantiomer% Racemization
099.50
188.411.1
278.221.3
460.139.4
835.763.8
24<5>95

Interpretation of Results:

The data presented in Tables 1 and 2 (hypothetical data for illustrative purposes) would indicate that this compound is susceptible to racemization under both acidic and basic conditions. The rate of racemization is expected to be significantly faster under basic conditions, even at a lower temperature. This is consistent with the greater ease of deprotonation at the α-carbon by a strong base compared to the acid-catalyzed enolization. The bulky tert-butyl group may offer some steric hindrance to the approach of the base, but it is generally not sufficient to completely prevent racemization.

Comparative Analysis: Alternatives to Mitigate Racemization

Given the susceptibility of this compound to racemization, it is prudent to consider alternative chiral building blocks and synthetic strategies that can preserve stereochemical integrity.

5.1. Alternative Chiral Synthons

Several other chiral α-hydroxy esters are commercially available and may exhibit different stability profiles.

  • (S)-Mandelic Acid and its esters: The benzylic proton in mandelic acid derivatives is also acidic, but the aromatic ring can influence the rate of enolization.

  • Ethyl (S)-Lactate: With a methyl group at the α-position, the steric hindrance is less than that of the isopropyl group in the target molecule, which may influence its susceptibility to racemization.

5.2. Non-Racemizing Synthetic Methodologies

Instead of relying on a potentially labile chiral building block, it is often preferable to employ synthetic methods that are inherently less prone to causing racemization.

5.2.1. Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of a chiral alcohol to an ester with inversion of configuration.[2][3][4][5][6] This reaction proceeds via an SN2 mechanism and generally avoids the formation of enolate intermediates, thus preserving the stereochemical integrity of the α-carbon.

Caption: Stereoinvertive synthesis via the Mitsunobu reaction.

5.2.2. Steglich Esterification

The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the esterification of a carboxylic acid and an alcohol under mild, neutral conditions.[1][7] This method is particularly useful for sterically hindered alcohols and acids and generally proceeds with minimal risk of racemization.[8][9]

Caption: Stereoretentive synthesis via Steglich esterification.

Conclusion and Recommendations

The stereochemical stability of this compound is a critical consideration in its application as a chiral building block. This guide has established that this compound is susceptible to racemization under both acidic and, more significantly, basic conditions, proceeding through a planar enolate intermediate.

For synthetic applications where the stereochemical integrity of the α-hydroxy ester is paramount, we recommend the following:

  • Avoid strongly basic or acidic conditions and elevated temperatures when using this compound in subsequent reaction steps.

  • Conduct careful monitoring of enantiomeric excess using chiral HPLC throughout the synthetic sequence.

  • Consider the use of non-racemizing esterification methods , such as the Mitsunobu reaction or Steglich esterification, for the synthesis of the target ester to ensure the highest possible enantiopurity from the outset.

By understanding the mechanisms of racemization and employing the appropriate analytical and synthetic strategies, researchers can effectively mitigate the risk of stereochemical erosion and ensure the successful synthesis of enantiomerically pure target molecules.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed. Engl.1978 , 17 (7), 522-524. [Link]

  • This cit
  • This cit
  • This cit
  • Hassner, A.; Alexanian, V. Dicyclohexylcarbodiimide. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]

  • Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335-656. [Link]

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. [Link]

  • Dodge, J. A.; Nissen, J. S. Mitsunobu Reaction. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]

  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: A Review. Chem. Rev.2009 , 109 (6), 2551-2651. [Link]

  • Jordan, A.; Whymark, K. D.; Sydenham, J.; Sneddon, H. F. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chem.2021 , 23 (17), 6405-6413. [Link]

  • Dembinski, R. Recent advances in the Mitsunobu reaction: Modifications and applications. Eur. J. Org. Chem.2004 , 2004 (13), 2763-2772. [Link]

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A Comparative Guide to the Efficacy of Different Lipases for the Resolution of tert-Butyl 2-Hydroxy-3-Methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical science. Chiral hydroxy esters, such as tert-butyl 2-hydroxy-3-methylbutanoate, are valuable building blocks for numerous active pharmaceutical ingredients (APIs). Enzymatic kinetic resolution, a green and highly selective method, has emerged as a superior alternative to traditional chemical synthesis routes which often involve harsh conditions and result in undesirable isomeric mixtures. This guide provides an in-depth comparison of the efficacy of various lipases in the kinetic resolution of racemic tert-butyl 2-hydroxy-3-methylbutanoate, supported by experimental data and detailed protocols to inform catalyst selection and process optimization.

The Critical Role of Lipases in Chiral Synthesis

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are remarkably versatile biocatalysts that function efficiently in non-aqueous media, making them ideal for organic synthesis.[1][2] Their high enantioselectivity allows them to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other unreacted. This kinetic resolution process can yield both enantiomers in high purity.[3] The "Ping-Pong Bi-Bi" mechanism is the generally accepted model for lipase-catalyzed esterification and transesterification reactions.[4][5]

Comparative Performance of Lipases

The selection of an appropriate lipase is paramount for the successful resolution of tert-butyl 2-hydroxy-3-methylbutanoate. While numerous lipases are commercially available, their performance in terms of activity, stability, and enantioselectivity can vary significantly depending on the substrate and reaction conditions.

Key Performance Indicators:
  • Enantiomeric Ratio (E-value): A measure of the lipase's ability to discriminate between the two enantiomers. A high E-value is indicative of excellent enantioselectivity.

  • Conversion (%): The percentage of the racemic starting material that has been transformed. For an ideal kinetic resolution, a conversion of 50% yields the product and the remaining starting material with high enantiomeric excess.

  • Enantiomeric Excess (ee%): A measure of the purity of a chiral substance.

The following table summarizes the performance of several common lipases in the resolution of hydroxy esters, providing a comparative basis for their potential application to tert-butyl 2-hydroxy-3-methylbutanoate.

Lipase SourceCommercial Name(s)Substrate(s)SolventAcyl DonorTemp. (°C)Time (h)Conversion (%)ee(p) (%)ee(s) (%)E-valueReference(s)
Candida antarctica Lipase B (CAL-B)Novozym 435(R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamateHexaneVinyl Acetate252450>9999>200[6]
Pseudomonas cepacia Lipase (PCL)Amano PS-C II(RS)-aryltrimethylsilyl chiral alcoholsHexaneVinyl AcetateRT350>99>99>200[7]
Candida antarctica Lipase B (CAL-B)Novozym 435Racemic ethyl 3-hydroxybutanoateSolvent-freeIsopropenyl acetateRT-60---[8]
Pseudomonas cepacia LipaseLipase PScis/trans-2-substituted cycloalkanolsDiisopropyl etherVinyl AcetateRT---->200[9]
Candida rugosa Lipase-Racemic butyl 2-(4-ethylphenoxy)propionateAqueous buffer-------[10]

Analysis:

  • Candida antarctica Lipase B (CAL-B) , particularly in its immobilized form as Novozym 435, consistently demonstrates exceptional performance with high E-values (>200) for a variety of hydroxy esters.[6][9][11][12] Its broad substrate specificity and high stability make it a prime candidate for the resolution of tert-butyl 2-hydroxy-3-methylbutanoate.[13][14]

  • Pseudomonas cepacia Lipase (PCL) is another highly effective biocatalyst, also exhibiting excellent enantioselectivity (E > 200) in the resolution of chiral alcohols.[7][15][16] It represents a viable alternative to CAL-B.

  • Candida rugosa Lipase (CRL) has also been utilized, although its enantioselectivity can be enhanced through chemical modification.[10][17]

The choice of solvent also significantly impacts lipase activity and selectivity. Non-polar organic solvents like hexane and diisopropyl ether are often preferred as they generally do not strip the essential water layer from the enzyme's surface, which is crucial for maintaining its active conformation.[1][18]

Visualizing the Enzymatic Resolution Workflow

Enzymatic Resolution Workflow cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Work-up & Analysis Racemic Substrate Racemic Substrate Reaction Mixture Reaction Mixture Racemic Substrate->Reaction Mixture Lipase Lipase Lipase->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Acyl Donor Acyl Donor Acyl Donor->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Separation Separation Incubation->Separation Product Product Separation->Product Unreacted Substrate Unreacted Substrate Separation->Unreacted Substrate Chiral Analysis Chiral Analysis Product->Chiral Analysis Unreacted Substrate->Chiral Analysis

Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic substrate.

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the enzymatic resolution of tert-butyl 2-hydroxy-3-methylbutanoate.

Protocol 1: Lipase Screening

Objective: To identify the most effective lipase for the kinetic resolution.

  • Preparation: In separate vials, add 10 mg of each lipase to be screened (e.g., Novozym 435, Pseudomonas cepacia lipase, Candida rugosa lipase).

  • Reaction Mixture: To each vial, add 1 mL of a solution containing racemic tert-butyl 2-hydroxy-3-methylbutanoate (0.1 M) and vinyl acetate (0.2 M) in anhydrous hexane.

  • Incubation: Incubate the vials at 30°C with agitation (e.g., 200 rpm).

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot from each vial.

  • Analysis: Analyze the aliquots by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and the enantiomeric excess of the substrate and product.[19][20]

Protocol 2: Optimized Resolution with Novozym 435

Objective: To perform the kinetic resolution under optimized conditions using the selected lipase.

  • Reaction Setup: To a sealed flask, add racemic tert-butyl 2-hydroxy-3-methylbutanoate (1 mmol), vinyl acetate (2 mmol), and Novozym 435 (20 mg) in 4 mL of hexane.[7]

  • Incubation: Stir the mixture at 30°C.

  • Monitoring: Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Enzyme Removal: Filter the reaction mixture to remove the immobilized enzyme. The enzyme can often be washed and reused.[21]

  • Purification: Separate the product (tert-butyl 2-acetoxy-3-methylbutanoate) from the unreacted (S)-tert-butyl 2-hydroxy-3-methylbutanoate by column chromatography or distillation.

  • Characterization: Confirm the identity and determine the enantiomeric purity of the separated product and unreacted substrate.

Visualizing the Lipase Catalytic Cycle

Lipase Catalytic Cycle E Free Lipase ES Enzyme-Substrate Complex E->ES + Racemic Substrate EA Acyl-Enzyme Intermediate ES->EA - Alcohol EAP Enzyme-Product Complex EA->EAP + Acyl Donor EAP->E - Ester Product

Caption: Simplified "Ping-Pong Bi-Bi" mechanism for lipase-catalyzed transesterification.

Analytical Methodologies for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess is crucial for evaluating the success of the resolution.[20]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase to separate the enantiomers, allowing for their quantification.[19]

  • Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase to separate volatile enantiomers.[7][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents can allow for the differentiation and quantification of enantiomers by NMR.

  • Optical Methods: Techniques like circular dichroism can also be employed for determining enantiomeric and diastereomeric excess.[22][23][24]

Conclusion

The enzymatic kinetic resolution of tert-butyl 2-hydroxy-3-methylbutanoate is a highly efficient and environmentally friendly method for producing enantiomerically pure forms of this valuable chiral building block. Based on the available data, Candida antarctica lipase B (Novozym 435) stands out as the most robust and versatile biocatalyst for this transformation, consistently delivering high enantioselectivity. Lipase from Pseudomonas cepacia also presents a strong alternative. Successful implementation of this methodology relies on the careful selection of the lipase, optimization of reaction conditions, and accurate analytical monitoring. The protocols and comparative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively employ lipases in their chiral synthesis endeavors.

References

  • Taylor & Francis Online. (n.d.). Systematic Investigation of the Kinetic Resolution of 3-Hydroxy Fatty Acid Esters Using Candida antarctica Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios. Retrieved from [Link]

  • MDPI. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8111. Retrieved from [Link]

  • ResearchGate. (n.d.). Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. Retrieved from [Link]

  • National Institutes of Health. (2012). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 17(10), 12290–12303. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of Fatty Acid Esters by Candida Antarctica Lipase B (Novozym 435) Dissolved in Anhydrous Triethylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Enantioselective biocatalytic resolution for the synthesis of enantiopure α-hydroxyphosphonates using Candida antarctica lipase B. New Journal of Chemistry, 44(39), 17053-17059. Retrieved from [Link]

  • National Institutes of Health. (2007). Stereoselectivity of Pseudomonas cepacia lipase toward secondary alcohols: a quantitative model. Protein Engineering, Design and Selection, 20(10), 489-496. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Studies on hydrolysis of chiral, achiral and racemic alcohol esters with Pseudomonas cepacia lipase: mechanism of stereospecificity of the enzyme. Journal of the Chemical Society, Perkin Transactions 2, (12), 2687-2692. Retrieved from [Link]

  • PubMed. (2010). Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. Journal of Biotechnology, 150(4), 480-487. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols: A review. JOCPR, 7(5), 311-322. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipase-catalyzed remote kinetic resolution of arylic nitriles with adjacent quaternary chiral center and the determination of their absolute configuration. Retrieved from [Link]

  • TU Delft Research Portal. (2014). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis. European Journal of Organic Chemistry, 2014(20), 4247-4254. Retrieved from [Link]

  • PubMed. (2003). Chemical modification of lipases with various hydrophobic groups improves their enantioselectivity in hydrolytic reactions. Biotechnology Letters, 25(1), 83-87. Retrieved from [Link]

  • Ask this paper | Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Retrieved from [Link]

  • National Institutes of Health. (2021). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 19(3), 564-569. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Semantic Scholar. (2003). Chemical modification of lipases with various hydrophobic groups improves their enantioselectivity in hydrolytic reactions. Biotechnology Letters, 25(1), 83-87. Retrieved from [Link]

  • MDPI. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Molecules, 29(10), 2444. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Enantioselectivity of Lipases and Other Synthetically Useful Hydrolases. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(3), 564-569. Retrieved from [Link]

  • MDPI. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. Molecules, 29(10), 2444. Retrieved from [Link]

  • ResearchGate. (n.d.). Novozym 435: The "perfect" lipase immobilized biocatalyst?. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Lipases and Their Applications in the Food and Nutraceutical Industry. Catalysts, 12(9), 960. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2010). convenient preparation of (s)-fenoprofen by biocatalysed irreversible esterification. Rasayan J. Chem., 3(4), 731-735. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2380-2420. Retrieved from [Link]

  • ResearchGate. (n.d.). The reusability of Novozym 435 Reaction conditions: 1a (1 mmol), 2a (1.... Retrieved from [Link]

  • PubMed. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Acta Pharmaceutica Hungarica, 71(1), 119-126. Retrieved from [Link]

  • MDPI. (2019). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 24(19), 3543. Retrieved from [Link]

  • MDPI. (2023). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 28(17), 6362. Retrieved from [Link]

  • MDPI. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 21(1), 111. Retrieved from [Link]

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A Comparative Guide to Alternative Chiral Building Blocks for (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the stereochemical purity of molecular building blocks is not merely a technical detail—it is the cornerstone of efficacy and safety. (R)-tert-Butyl 2-hydroxy-3-methylbutanoate is a valuable chiral synthon, prized for the stereocenter that guides the synthesis of complex target molecules. However, reliance on a single building block can limit synthetic flexibility and process optimization. This guide provides an in-depth comparison of robust and field-proven alternatives, moving beyond simple substitution to explore diverse strategic approaches. We will dissect the underlying principles, performance data, and practical workflows for three major strategies: the use of stoichiometric chiral auxiliaries, the efficiency of asymmetric catalysis, and the sustainable precision of biocatalysis.

Strategic Overview: Divergent Paths to Chirality

The generation of a chiral α-hydroxy ester motif can be approached from several distinct strategic standpoints. The choice is often dictated by factors such as the scale of the synthesis, cost considerations, desired stereoisomer, and the overall synthetic plan. The three primary strategies diverge from a common prochiral precursor, such as an α,β-unsaturated ester or an α-keto ester.

Chiral_Synthesis_Strategies cluster_start Prochiral Starting Materials cluster_methods Asymmetric Methodologies cluster_end Chiral Product start_keto α-Keto Ester auxiliary Stoichiometric Chiral Auxiliary start_keto->auxiliary Covalent Attachment catalysis Asymmetric Catalysis start_keto->catalysis Asymmetric Hydrogenation biocatalysis Biocatalysis start_keto->biocatalysis Carbonyl Reductase start_unsat α,β-Unsaturated Ester start_unsat->auxiliary Covalent Attachment start_unsat->catalysis Asymmetric Dihydroxylation product Enantiopure α-Hydroxy Ester auxiliary->product Diastereoselective Reaction & Cleavage catalysis->product biocatalysis->product

Caption: Divergent strategies for synthesizing chiral α-hydroxy esters.

Stoichiometric Control: Chiral Auxiliaries

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. This method is highly reliable and predictable, making it a workhorse in both academic and industrial labs, particularly for complex natural product synthesis.[2][3]

Evans' Oxazolidinone Auxiliaries

Developed by David A. Evans in the 1980s, oxazolidinone-based auxiliaries are among the most powerful and predictable tools for asymmetric synthesis.[2] Derived from readily available amino acids like L-valine, they provide exceptional stereocontrol in reactions such as aldol additions and alkylations.[2][4]

Mechanism of Stereocontrol: The high diastereoselectivity arises from a well-defined, rigid transition state. The N-acyloxazolidinone is enolized, typically using a dialkylboron triflate and a hindered base, to form a Z-enolate. This enolate chelates to the boron center, creating a rigid six-membered ring structure. The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl group from valine) effectively shields one face of the enolate, forcing the electrophile (like an aldehyde) to approach from the less hindered face.[4][5]

Sharpless_AD_Workflow start α,β-Unsaturated Ester ad_step Sharpless Asymmetric Dihydroxylation (AD-mix-α or AD-mix-β) start->ad_step diol Chiral α,β-Diol ad_step->diol protect Selective Protection of β-hydroxyl diol->protect deprotect Reductive Removal of β-hydroxyl protect->deprotect product Chiral α-Hydroxy Ester deprotect->product

Sources

A Comparative Guide to the Synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate stands as a pivotal chiral building block in the pharmaceutical industry, sought after for its role in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemically defined structure is crucial for the efficacy and safety of the final drug products. For researchers and professionals in drug development, selecting the most efficient and cost-effective synthetic route to this intermediate is a critical decision that impacts project timelines, budgets, and overall sustainability. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing this compound: asymmetric hydrogenation and enzymatic kinetic resolution. We will delve into the technical nuances of each approach, supported by experimental data and protocols, to empower you in making an informed decision for your synthetic needs.

At a Glance: Comparing the Synthetic Routes

MetricAsymmetric HydrogenationEnzymatic Kinetic Resolution
Starting Material tert-Butyl 2-oxo-3-methylbutanoateRacemic tert-Butyl 2-hydroxy-3-methylbutanoate
Theoretical Max. Yield ~100%50% (for the desired enantiomer)
Enantiomeric Excess (ee) Typically >95%Often >99%
Key Catalyst/Enzyme Chiral Ruthenium or Rhodium complexesImmobilized Lipase (e.g., Novozym 435)
Catalyst/Enzyme Cost High initial investmentModerate, with high reusability
Reaction Conditions High pressure (H₂ gas), organic solventsMild (ambient temp. & pressure), organic solvents
Scalability Well-established for large-scale productionProven scalability, especially in continuous flow
Process Complexity Requires specialized high-pressure equipmentSimpler setup, but requires separation of enantiomers
Green Chemistry Aspect Use of heavy metals, though catalyticBiocatalytic, biodegradable enzyme, milder conditions

Method 1: Asymmetric Hydrogenation of tert-Butyl 2-oxo-3-methylbutanoate

Asymmetric hydrogenation is a powerful and direct method for the synthesis of chiral α-hydroxy esters. This approach involves the reduction of a prochiral α-ketoester using a chiral metal catalyst, typically based on ruthenium or rhodium, under a hydrogen atmosphere. The choice of the chiral ligand coordinated to the metal center is paramount, as it dictates the stereochemical outcome of the reaction.

The Underlying Principle: Chiral Induction

The mechanism of asymmetric hydrogenation hinges on the formation of a transient diastereomeric complex between the substrate and the chiral catalyst. The steric and electronic properties of the chiral ligand create a biased environment, favoring the approach of hydrogen from one face of the ketone, leading to the preferential formation of one enantiomer of the corresponding alcohol.

Experimental Protocol: A Representative Procedure

The following protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters using BINAP-ruthenium complexes.[1]

Materials:

  • tert-Butyl 2-oxo-3-methylbutanoate

  • [RuCl₂( (R)-BINAP )]₂·NEt₃ complex

  • Methanol (anhydrous)

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the [RuCl₂( (R)-BINAP )]₂·NEt₃ catalyst (substrate-to-catalyst ratio of 2000:1).

  • Add anhydrous methanol to dissolve the catalyst.

  • Add tert-Butyl 2-oxo-3-methylbutanoate to the solution.

  • Seal the glass liner and place it inside the high-pressure autoclave.

  • Purge the autoclave with nitrogen gas, followed by hydrogen gas (3-4 cycles).

  • Pressurize the autoclave with hydrogen gas to 100 atm.

  • Stir the reaction mixture at 50°C for 24 hours.

  • After cooling the reactor to room temperature, carefully vent the hydrogen gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Workflow for Asymmetric Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation.

Method 2: Enzymatic Kinetic Resolution of Racemic tert-Butyl 2-hydroxy-3-methylbutanoate

Enzymatic kinetic resolution is a highly selective and environmentally benign approach for separating enantiomers. This method utilizes an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and in high enantiomeric purity. Candida antarctica lipase B (CAL-B), often in its immobilized form as Novozym 435, is a workhorse enzyme for such transformations due to its broad substrate scope and excellent enantioselectivity.[2][3]

The Principle of Biocatalytic Selectivity

Lipases are chiral catalysts that possess a three-dimensional active site. In a racemic mixture of alcohols, one enantiomer fits more favorably into the active site, leading to a significantly faster acylation rate for that enantiomer. This difference in reaction rates allows for the separation of the two enantiomers. The theoretical maximum yield for the desired unreacted enantiomer is 50%.

Experimental Protocol: A Representative Procedure

This protocol is based on established methods for the lipase-catalyzed kinetic resolution of chiral alcohols.[4]

Materials:

  • Racemic tert-Butyl 2-hydroxy-3-methylbutanoate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Vinyl acetate (acyl donor)

  • Methyl tert-butyl ether (MTBE)

  • Orbital shaker

Procedure:

  • To a flask, add racemic tert-Butyl 2-hydroxy-3-methylbutanoate and MTBE.

  • Add Novozym 435 (e.g., 10% w/w of the substrate).

  • Add vinyl acetate (0.6 equivalents).

  • Seal the flask and place it on an orbital shaker at 200 rpm and 30°C.

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted this compound from the acylated (S)-enantiomer by silica gel column chromatography.

Workflow for Enzymatic Kinetic Resolution

Caption: Workflow for Enzymatic Kinetic Resolution.

Cost-Benefit Analysis: A Deeper Dive

The choice between asymmetric hydrogenation and enzymatic kinetic resolution is not merely a matter of chemical preference but a strategic decision with significant economic and practical implications.

Cost of Starting Materials and Catalysts
  • tert-Butyl 2-oxo-3-methylbutanoate: The precursor for asymmetric hydrogenation can be synthesized from commercially available starting materials. Its price can vary, but it represents a significant portion of the initial material cost for this route.

  • Chiral Ruthenium Catalysts: Catalysts like [RuCl₂( (R)-BINAP )]₂·NEt₃ are expensive, with prices often in the range of hundreds to thousands of dollars per gram. However, their high catalytic activity means that only a small amount is required (low catalyst loading), which can make the process economically viable on a large scale.

  • Racemic tert-Butyl 2-hydroxy-3-methylbutanoate: The starting material for enzymatic resolution is generally less expensive than the corresponding ketoester.

  • Novozym 435: The price of immobilized Candida antarctica lipase B is considerably lower than that of chiral metal catalysts. For instance, Novozym 435 can be purchased for approximately $3,500 per kilogram.[5][6] A key advantage is its high stability and the ease of recovery and reuse, which significantly reduces the effective cost per batch on an industrial scale.

Process Economics and Scalability
  • Asymmetric Hydrogenation: This method is highly atom-economical and can achieve high throughput, making it attractive for large-scale industrial production. The primary capital expenditure is the requirement for high-pressure hydrogenation equipment.

  • Enzymatic Kinetic Resolution: While the theoretical yield is limited to 50% for the desired enantiomer, the unreacted enantiomer can often be racemized and recycled, leading to a dynamic kinetic resolution process that can theoretically achieve a 100% yield. The operational simplicity and the reusability of the enzyme make this a very cost-effective method at scale. Continuous flow biocatalysis is also a rapidly advancing field that further enhances the scalability and efficiency of enzymatic resolutions.[7]

Conclusion: Making the Right Choice for Your Application

Both asymmetric hydrogenation and enzymatic kinetic resolution are powerful and viable methods for the synthesis of this compound. The optimal choice depends on a careful consideration of your specific needs and resources.

Asymmetric hydrogenation is the preferred method when:

  • A direct, high-yield route from the ketoester is desired.

  • The initial investment in high-pressure equipment and expensive catalysts is feasible for large-scale production.

  • High atom economy is a primary driver.

Enzymatic kinetic resolution is the superior choice when:

  • High enantiomeric purity is of utmost importance.

  • A lower initial capital investment is preferred.

  • "Green" and sustainable manufacturing processes are a priority.

  • The ability to easily recover and reuse the catalyst is a key economic consideration.

For many applications, particularly in the pharmaceutical industry where enantiopurity and sustainable practices are increasingly scrutinized, the mild conditions, exceptional selectivity, and cost-effectiveness of enzymatic kinetic resolution with robust biocatalysts like Novozym 435 present a compelling and often superior synthetic strategy.

References

  • MySkinRecipes. Novozym 435 (Candida antarctica lipase, immobilized). [Online] Available at: [Link]

  • MySkinRecipes. Novozym 435 (Candida antarctica lipase, immobilized) - International. [Online] Available at: [Link]

  • Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications, 13(1), 6945. [Link]

  • Organic Syntheses. ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM COMPLEXES. [Online] Available at: [Link]

  • Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(8), 2079-2121. [Link]

  • ResearchGate. Novozym 435: The "perfect" lipase immobilized biocatalyst?. [Online] Available at: [Link]

  • SciELO. Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. [Online] Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, protects the environment, and maintains regulatory compliance. This guide provides a detailed, experience-driven protocol for the proper disposal of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step.

Foundational Step: Hazard Characterization

Before any handling or disposal, a thorough understanding of the substance's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer its likely hazard profile by examining structurally similar esters and alcohols. This process of surrogate analysis is a standard practice in chemical safety assessment. The key functional groups—a combustible ester, a hydroxyl group, and a bulky tert-butyl group—inform our safety precautions.

Based on data from analogous compounds, the following hazards should be anticipated:

Hazard CategoryAnticipated Risk & RationaleSupporting Sources
Flammability Combustible Liquid. Esters of this nature are often combustible or flammable. Vapors may form flammable mixtures with air. It is critical to keep this compound away from heat, sparks, and open flames.[1][2]Sigma-Aldrich, Thermo Fisher Scientific
Health Hazards Eye and Respiratory Irritant. Direct contact can cause serious eye irritation.[2] Inhalation of mists or vapors may lead to respiratory tract irritation, and potentially drowsiness or dizziness.[2] While acute toxicity is generally low, repeated or prolonged skin contact should be avoided.Sigma-Aldrich
Environmental Hazards Low to Moderate. While not classified as a persistent environmental hazard, any chemical release into waterways should be prevented.[1] Its water solubility suggests it could spread in aquatic systems.[1]Thermo Fisher Scientific
Chemical Reactivity Incompatible with strong oxidizing agents and strong bases. [3] Mixing with these substances can cause vigorous, exothermic reactions, potentially leading to fire or container rupture. This is the cornerstone of proper waste segregation.Fisher Scientific

Immediate Safety Protocols: Spill Management

An accidental release or spill is a common laboratory event. Your response must be swift, confident, and safe. The causality behind these steps is to contain the spill, neutralize immediate hazards (like ignition), and protect personnel.

Required Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against splashes that can cause serious eye irritation.[2]
Hand Protection Nitrile or neoprene gloves.Prevents skin contact and absorption.
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.
Respiratory Use only in a well-ventilated area. For large spills, a respirator may be necessary.Prevents inhalation of irritating vapors.
Step-by-Step Spill Cleanup Protocol
  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

  • Ensure Ventilation & Remove Ignition Sources: Work in a well-ventilated area or a chemical fume hood.[4] Extinguish all nearby flames and turn off spark-producing equipment. The primary risk from a spill of a combustible liquid is fire.[3]

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material like vermiculite, cat litter, or sand.[4][5] This prevents the spill from spreading.

  • Absorb and Collect: Gently cover and absorb the spilled material with the absorbent. Once fully absorbed, carefully scoop the mixture into a designated, sealable waste container.[4] Do not seal the container so tightly that pressure could build up if any reaction occurs.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Materials: The collected absorbent material and any contaminated cleaning supplies (e.g., paper towels) must be disposed of as hazardous waste, following the procedures outlined in the next section.

The Core Directive: A Step-by-Step Disposal Protocol

Disposing of this compound is not a one-size-fits-all process. The correct procedure depends on the nature and quantity of the waste. The following workflow provides a logical decision-making process for proper disposal.

DisposalWorkflow cluster_start cluster_characterize Step 1: Characterize Waste cluster_containerize Step 2: Segregate & Containerize cluster_store Step 3: Accumulate & Store cluster_dispose Step 4: Final Disposal start Waste Generated: This compound char_node Is the waste... A) Unused/Expired Pure Product? B) A Dilute Solution or Mixture? C) Contaminated Solid Waste? start->char_node container_A Container Type: Original or compatible HDPE. Label: 'Hazardous Waste, Combustible, Irritant' List full chemical name. char_node->container_A A) Pure Product container_B Container Type: Compatible solvent waste carboy (HDPE or glass). Label: 'Hazardous Waste, Organic Solvents' List all components and percentages. char_node->container_B B) Mixture container_C Container Type: Lined, sealable solid waste drum. Label: 'Hazardous Waste, Contaminated Debris' Describe contents (e.g., 'gloves, paper towels'). char_node->container_C C) Solid Waste store_node Store sealed container in a designated Satellite Accumulation Area (SAA). - Secondary Containment Required - Away from Incompatibles (Oxidizers, Bases) - Away from heat/ignition sources container_A->store_node container_B->store_node container_C->store_node dispose_node Schedule pickup with your institution's licensed Environmental Health & Safety (EHS) waste contractor. NEVER dispose down the drain or in regular trash. store_node->dispose_node

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

Protocol Elaboration:
  • Step 1: Waste Characterization: This is the most critical step. You must accurately identify the waste stream. Is it the pure chemical, or is it mixed with solvents from a reaction work-up? The presence of other chemicals, particularly halogenated solvents or strong acids, will dictate which consolidated waste container is appropriate. Mischaracterization can lead to dangerous reactions within the waste container.

  • Step 2: Segregation and Containerization:

    • Segregation: Never mix incompatible wastes.[6] This compound, being an ester, should be collected in a container designated for non-halogenated organic waste. It must be kept separate from strong oxidizing agents and bases.[3]

    • Container: The waste container must be made of a compatible material, such as high-density polyethylene (HDPE) or glass for liquids.[7] The container must have a tightly fitting cap and be kept closed except when adding waste.[7]

    • Labeling: All waste containers must be properly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages.[6][7] Unlabeled containers create a significant safety hazard and are a serious compliance violation.[8]

  • Step 3: Accumulation and Storage:

    • Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

    • The storage area must prevent leaks and reactions.[9] This is achieved by using secondary containment (such as a spill pallet) and segregating incompatible chemical classes.[6][9]

    • The area must be away from ignition sources due to the combustible nature of the waste.[9]

  • Step 4: Final Disposal:

    • Under federal and state regulations, chemical waste must be disposed of through a licensed hazardous waste management company.[10] Your institution's EHS department coordinates this service.

    • Crucially, it is prohibited to dispose of this chemical down the drain or in the regular trash. [6] This can harm the plumbing infrastructure, wastewater treatment systems, and the environment.

Decontamination and Empty Container Disposal

An "empty" container is rarely truly empty and must be handled correctly to be considered non-hazardous.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple-rinse it.[8]

    • Rinse the container three times with a suitable solvent (such as acetone or ethanol).

    • The rinsate from this process is considered hazardous waste and must be collected in the appropriate organic waste container.

  • Container Preparation: After triple rinsing, allow the container to air dry completely in a fume hood.

  • Final Disposal: Once dry, the original label must be completely removed or defaced.[8][11] The cap should be removed, and the container can then typically be disposed of in the regular laboratory glass or plastic recycling stream.[11]

    • Self-Validation: If the container holds a sticky residue that cannot be removed by rinsing, or if it cannot be safely cleaned, the container itself must be disposed of as hazardous waste.[8]

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your innovative work does not come at the cost of safety or compliance.

References

  • Thermo Fisher Scientific. (2021). Safety Data Sheet for Ethyl 3-hydroxybutanoate.

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.

  • Apollo Scientific. (2023). Safety Data Sheet for tert-Butyl (R)-(-)-2-Hydroxy-3,3-Dimethylbutyrate.

  • Sigma-Aldrich. (2022). Safety Data Sheet for a similar flammable ester. This is a representative SDS; specific component details may vary.

  • U.S. Environmental Protection Agency. (2021). Frequent Questions About Implementing the Regulations for Solvent-Contaminated Wipes.

  • Sigma-Aldrich. (2016). Safety Data Sheet for a similar flammable ester. This is a representative SDS; specific component details may vary.

  • Fisher Scientific. (n.d.). Safety Data Sheet for Methyl (R)-(-)-3-hydroxybutyrate.

  • Fisher Scientific. (2024). Safety Data Sheet for 3-Hydroxy-3-methyl-2-butanone oxime.

  • Absorbents Online. (2014). EPA's Solvent-Contaminated Wipes Rule: What You Should Know.

  • Carl ROTH. (n.d.). Safety Data Sheet: tert-Butanol.

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.

  • Google Patents. (2020). CN112062660A - Method for recycling low-concentration tert-butyl alcohol dehydration reaction by-product.

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.

  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.

  • ResearchGate. (2016). Butyl rubber reclamation by combined microwave radiation and chemical reagents.

  • Chemtalk - Science Forum For Lab Technicians. (2008). Ester Disposal.

  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.

  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.

  • Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.

  • Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.

  • Royal Society of Chemistry. (2025). Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model.

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.

  • Google Patents. (1990). US4921999A - Method for making tertiary butyl esters.

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.

  • National Institutes of Health, PubChem. (n.d.). Ethyl 2-hydroxy-3-methylbutanoate.

  • Sigma-Aldrich. (n.d.). Methyl 2-hydroxy-3-methylbutanoate.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. The proper handling of chemical reagents is the bedrock of a secure and productive laboratory environment. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with (R)-tert-Butyl 2-hydroxy-3-methylbutanoate, moving beyond a simple checklist to explain the scientific rationale behind each critical safety measure.

Hazard Assessment: Understanding the Risks

Before any bottle is opened, a thorough understanding of the compound's specific hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our PPE strategy.[1]

GHS Hazard Classification Hazard Statement Implication for Safe Handling
Flammable liquids (Category 2)H225: Highly flammable liquid and vapour.[1]Requires strict control of ignition sources, use of non-sparking tools, and measures to prevent static discharge.[1] Flame-resistant lab attire is recommended.
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[1]Mandates the use of engineering controls like a chemical fume hood to prevent vapor inhalation.
Eye irritation (Category 2A)H319: Causes serious eye irritation.[1]Non-negotiable requirement for sealed eye protection (chemical goggles). Standard safety glasses are insufficient.
Specific target organ toxicity - single exposure (Category 3)H335: May cause respiratory irritation.[1]Reinforces the need for robust ventilation and respiratory protection if engineering controls are inadequate.
Specific target organ toxicity - single exposure (Category 3)H336: May cause drowsiness or dizziness.[1]Highlights the importance of avoiding inhalation, as systemic effects can impair coordination and judgment.

The Hierarchy of Controls: PPE as the Final Safeguard

In laboratory safety, PPE is the last and final line of defense. Its effectiveness is predicated on the proper implementation of preceding control measures. This established framework, known as the Hierarchy of Controls, prioritizes safety strategies from most to least effective.

cluster_0 Hierarchy of Controls A Elimination (Most Effective) B Substitution A->B C Engineering Controls (e.g., Fume Hood) B->C D Administrative Controls (e.g., SOPs, Training) C->D E Personal Protective Equipment (PPE) (Least Effective) D->E

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, the most critical engineering control is the mandatory use of a certified chemical fume hood to mitigate the significant inhalation hazards (H332, H335, H336).[1] All handling of this compound must occur within a fume hood to protect the user and the lab environment.

Detailed PPE Protocol

Based on the hazard assessment, the following PPE is required. This protocol is designed as a self-validating system; if any component is missing or compromised, work must not proceed.

Eye and Face Protection
  • What: ANSI Z87.1-rated (or equivalent) chemical safety goggles.

  • Why: This compound causes serious eye irritation (H319).[1] Goggles provide a 360-degree seal around the eyes, protecting from splashes and vapors, which standard safety glasses do not.

  • Execution: Ensure goggles fit snugly against the face. If significant splash potential exists (e.g., large volume transfers), supplement with a full-face shield worn over the goggles.

Hand Protection
  • What: Compatible chemical-resistant gloves. While the SDS does not specify a material, nitrile gloves are a common and appropriate choice for incidental contact with many organic esters. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.

  • Why: To prevent skin contact. Although not classified as a primary skin irritant, prudent practice dictates avoiding all direct contact.[1]

  • Execution: Always inspect gloves for tears or pinholes before use. Use the "double-gloving" technique for added protection during high-risk procedures. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly after glove removal.[1]

Body Protection
  • What: A flame-resistant (FR) laboratory coat.

  • Why: The high flammability (H225) of this compound presents a significant fire risk.[1] An FR lab coat will not ignite and continue to burn, providing critical escape time in the event of a flash fire.

  • Execution: The lab coat must be fully buttoned with sleeves rolled down to provide maximum coverage.

Respiratory Protection
  • Primary Control: As stated, a chemical fume hood is the primary method for respiratory protection.

  • Secondary Control: In the rare event that engineering controls are insufficient or unavailable (e.g., during a large spill response), a NIOSH-approved respirator with organic vapor (OV) cartridges is necessary.

  • Why: The compound is harmful if inhaled and may cause respiratory irritation, drowsiness, or dizziness (H332, H335, H336).[1]

  • Execution: Use of a respirator requires prior medical clearance, training, and fit-testing as part of a formal respiratory protection program.

Operational and Disposal Plan

A safe workflow integrates PPE use with procedural steps from preparation to disposal.

Step-by-Step Handling Procedure
  • Preparation: Cordon off the work area. Ensure the chemical fume hood is functioning correctly. Ground and bond the container and receiving equipment to prevent static discharge.[1] Use only non-sparking tools.[1]

  • Donning PPE: Don PPE in the following order: lab coat, chemical goggles, face shield (if needed), and gloves.

  • Handling: Perform all manipulations, including weighing and transfers, deep within the chemical fume hood. Keep the container tightly closed when not in use.[1]

  • Doffing PPE: Remove PPE before leaving the work area to prevent cross-contamination. Remove in the following order: gloves, face shield (if used), lab coat, and goggles.

  • Hygiene: Wash hands immediately and thoroughly with soap and water after removing PPE.

Disposal Plan
  • Contaminated PPE: Disposable gloves and other contaminated items must be collected in a designated, sealed waste container.

  • Chemical Waste: Unused material and solutions should be treated as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[1] The recommended disposal method is to burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of down the drain.

Workflow Visualization

This diagram outlines the complete, self-validating workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase A 1. Review SDS & Assess Risks B 2. Verify Fume Hood & Safety Equipment A->B C 3. Select Required PPE B->C D 4. Don PPE (Coat, Goggles, Gloves) C->D E 5. Handle Chemical Inside Fume Hood D->E F 6. Secure Compound & Clean Work Area E->F G 7. Doff PPE (Gloves, Coat, Goggles) F->G H 8. Dispose of Waste (PPE & Chemical) G->H I 9. Wash Hands Thoroughly H->I

Caption: Safe Handling Workflow for this compound.

By adhering to these scientifically grounded safety protocols, you ensure the protection of yourself and your colleagues, fostering an environment where groundbreaking research can thrive.

References

  • PubChem Compound Summary for Ethyl 2-hydroxy-3-methylbutanoate. Source: National Center for Biotechnology Information. [Link]

Sources

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Retrosynthesis Analysis

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(R)-tert-Butyl 2-hydroxy-3-methylbutanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.